molecular formula C12H17NO6 B3147789 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol CAS No. 63134-26-9

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol

Cat. No.: B3147789
CAS No.: 63134-26-9
M. Wt: 271.27 g/mol
InChI Key: HHMZBDBWIQZVMN-UHFFFAOYSA-N
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Description

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol is a useful research compound. Its molecular formula is C12H17NO6 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6/c14-5-6-17-7-8-18-9-10-19-12-3-1-11(2-4-12)13(15)16/h1-4,14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMZBDBWIQZVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069709
Record name Ethanol, 2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]-
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Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63134-26-9
Record name 2-[2-[2-(4-Nitrophenoxy)ethoxy]ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63134-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]-
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Foundational & Exploratory

An In-depth Technical Guide to 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol, registered under CAS number 63134-26-9, is a unique bifunctional molecule poised for significant applications in chemical synthesis, materials science, and particularly in the realm of drug development. Its structure combines a 4-nitrophenoxy moiety, a well-established electron-withdrawing group amenable to further chemical transformation, with a hydrophilic triethylene glycol chain terminating in a primary alcohol. This distinct architecture imparts a valuable combination of properties, including water solubility and a reactive handle for conjugation, making it an attractive intermediate for constructing more complex molecular systems.

The ethylene glycol portion of the molecule is known to enhance the solubility of substances it is attached to, a critical attribute in the development of therapeutic agents and specialty polymers.[1] The terminal hydroxyl group serves as a versatile nucleophile or a point for further derivatization, while the nitroaromatic group can be readily reduced to an aniline, providing an orthogonal site for chemical modification. This guide offers a comprehensive overview of the known properties, a proposed synthetic route based on established chemical principles, and a discussion of its potential applications, particularly as a linker in advanced drug delivery systems.

Physicochemical and Spectral Properties

While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, its core properties can be summarized from supplier specifications and computational predictions.

Table 1: Physicochemical Properties of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol

PropertyValueSource
CAS Number 63134-26-9Advanced ChemBlocks Inc.[2]
Molecular Formula C₁₂H₁₇NO₆Advanced ChemBlocks Inc.[2]
Molecular Weight 271.27 g/mol Advanced ChemBlocks Inc.[2]
IUPAC Name 2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethan-1-olAdvanced ChemBlocks Inc.[2]
Purity ≥97%Advanced ChemBlocks Inc.[2]
Storage Temperature 4°CSigma-Aldrich[3]
InChI Key HHMZBDBWIQZVMN-UHFFFAOYSA-NSigma-Aldrich[3]
Spectral Characteristics (Predicted and Analog-Based)

Direct experimental spectra for this compound are not readily found in public databases. However, its spectral characteristics can be reliably predicted based on its structure and by comparison with the known spectra of its shorter-chain analog, 2-(4-Nitrophenoxy)ethanol (CAS 16365-27-8).[4]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl group, typically in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The methylene protons of the ethylene glycol chain would appear as a series of multiplets in the δ 3.5-4.5 ppm range. The terminal hydroxyl proton would be a broad singlet, with its chemical shift dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum would show aromatic signals between δ 110-165 ppm. The carbon attached to the nitro group would be the most downfield among the aromatic carbons. The aliphatic carbons of the ethylene glycol chain would resonate in the δ 60-75 ppm region.

  • FT-IR Spectroscopy: The infrared spectrum would be characterized by strong, characteristic stretching bands for the nitro group (NO₂) typically around 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric).[1] A broad O-H stretching band from the terminal alcohol would be prominent around 3400 cm⁻¹. Strong C-O-C ether stretching bands would be visible in the fingerprint region, approximately 1250-1050 cm⁻¹.[1]

  • Mass Spectrometry: Electron ionization mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 271. Characteristic fragmentation patterns would involve the sequential loss of ethylene oxide units (44 Da) and cleavage of the aryl-ether bond, potentially yielding a 4-nitrophenoxy fragment at m/z 139.[1]

Synthesis and Purification: A Field-Proven Approach

The most logical and widely applicable method for synthesizing 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol is the Williamson ether synthesis . This classic SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[5][6] In this case, there are two viable retrosynthetic pathways. For optimal results, the synthesis should proceed via the reaction of a phenoxide with a primary alkyl halide to avoid potential elimination side reactions that can occur with secondary or tertiary halides.[5][6]

The proposed and most efficient route involves the reaction of 4-nitrophenoxide with 2-(2-(2-chloroethoxy)ethoxy)ethanol.

Diagram of Proposed Synthesis Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Work-up & Purification 4-Nitrophenol 4-Nitrophenol 4-Nitrophenoxide 4-Nitrophenoxide 4-Nitrophenol->4-Nitrophenoxide Base, Solvent Base NaOH / K₂CO₃ Solvent1 DMF / Acetonitrile Product Crude Product 4-Nitrophenoxide->Product + Alkyl Halide, Heat Alkyl_Halide 2-(2-(2-chloroethoxy)ethoxy)ethanol Workup Aqueous Work-up (Water, EtOAc) Product->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Final_Product Pure 2-(2-(2-(4-Nitrophenoxy) ethoxy)ethoxy)ethanol Purification->Final_Product

Caption: Proposed Williamson ether synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a robust, self-validating system based on established principles of organic synthesis.

  • Reagent Preparation and Deprotonation:

    • To a stirred solution of 4-nitrophenol (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a suitable base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

    • Causality: A polar aprotic solvent is chosen to solubilize the reactants and facilitate the SN2 reaction without interfering with the nucleophile. K₂CO₃ is a mild, safe base suitable for this reaction, while NaH offers a more forceful, irreversible deprotonation.

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the 4-nitrophenoxide nucleophile.

  • Nucleophilic Substitution (SN2 Reaction):

    • To the resulting suspension, add 2-(2-(2-chloroethoxy)ethoxy)ethanol (1.1 eq) dropwise.

    • Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-nitrophenol is consumed (typically 4-12 hours).

    • Causality: Using a primary chloride as the electrophile ensures the reaction proceeds via an SN2 mechanism with minimal competing E2 elimination.[6] A slight excess of the alkyl halide drives the reaction to completion. Heating provides the necessary activation energy.

  • Aqueous Work-up and Extraction:

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate (EtOAc).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Causality: The aqueous work-up removes the inorganic salts and the polar solvent (DMF). Ethyl acetate is a good solvent for the product and is immiscible with water, allowing for efficient extraction.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc) to isolate the pure product.

    • Causality: Column chromatography is the standard method for purifying organic compounds of moderate polarity. The gradient elution allows for the separation of the desired product from any unreacted starting materials or byproducts.

    • Combine the pure fractions and evaporate the solvent to yield 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol as a solid or oil.

Applications in Research and Drug Development

The unique bifunctional nature of this molecule makes it a highly valuable tool, particularly as a linker in the construction of complex bioconjugates.

Potential Role as a PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The nature of the linker is critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the spatial orientation of the two ligands.

The hydrophilic triethylene glycol chain of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol is ideal for improving the often-poor solubility of PROTAC molecules. The terminal alcohol provides a convenient attachment point for one of the ligands, while the nitrophenyl group can be reduced to an aniline, which can then be acylated or otherwise functionalized to attach the second ligand.

Diagram of Potential Application as a PROTAC Linker

G cluster_0 Functionalization of the Linker cluster_1 PROTAC Assembly Linker 2-(2-(2-(4-Nitrophenoxy) ethoxy)ethoxy)ethanol Reduction Reduction (e.g., H₂, Pd/C) Linker->Reduction Alcohol_Deriv Activation of Alcohol (e.g., to Mesylate) Linker->Alcohol_Deriv Amine_Linker Amino-PEG-Aryl Linker Reduction->Amine_Linker PROTAC Final PROTAC Molecule Amine_Linker->PROTAC Amide Coupling Alcohol_Deriv->PROTAC Nucleophilic Substitution E3_Ligase_Ligand E3_Ligase_Ligand E3_Ligase_Ligand->PROTAC Target_Protein_Ligand Target_Protein_Ligand Target_Protein_Ligand->PROTAC

Caption: Conceptual workflow for incorporating the linker into a PROTAC.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed.

  • Hazard Classification: According to available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[7]

  • Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place.[3] The recommended storage temperature is 4°C.[3] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol is a commercially available yet under-documented chemical entity with significant potential. Its structure provides a valuable platform for chemical innovation, particularly in the design of linkers for bioconjugation and drug delivery systems like PROTACs. While a wealth of experimental data is not yet available in the public domain, its properties and reactivity can be confidently predicted from fundamental chemical principles and data from close structural analogs. The synthetic and application frameworks provided in this guide offer a solid foundation for researchers and scientists looking to exploit the capabilities of this versatile molecule.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 85381, 2-(4-Nitrophenoxy)ethanol. Retrieved from [Link].

  • U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard - 2-(2-(2-(4-Nonylphenoxy)ethoxy)ethoxy)ethanol. Retrieved from [Link].

  • Carl Roth GmbH + Co. KG (n.d.). Safety Data Sheet: 2-Ethoxyethanol. Retrieved from [Link].

  • Google Patents (2015). CN104744273A - Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.
  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. Retrieved from [Link].

  • Wikipedia (n.d.). Williamson ether synthesis. Retrieved from [Link].

Sources

Introduction: The Role of Activated PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Nitrophenyl Triethylene Glycol Ether: Synthesis, Characterization, and Application in Bioconjugation

Executive Summary: The covalent modification of therapeutic proteins, peptides, and oligonucleotides with polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern drug development. It serves to enhance the pharmacokinetic and pharmacodynamic properties of biomolecules, leading to improved stability, reduced immunogenicity, and extended circulation half-life. The efficacy of PEGylation hinges on the use of activated PEG reagents that can reliably and specifically form stable covalent bonds with target biomolecules. This guide provides a comprehensive technical overview of 4-Nitrophenyl triethylene glycol ether, a heterobifunctional linker representing a class of activated PEG reagents crucial for bioconjugation. We will delve into its physicochemical properties, detailed protocols for its synthesis and characterization, and its primary application in the targeted modification of amine residues on proteins. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile linker in their therapeutic development pipelines.

PEGylation has emerged as a premier strategy for optimizing the therapeutic potential of biologics.[1] The process involves the attachment of one or more PEG chains to a biomolecule, effectively increasing its hydrodynamic radius. This steric hindrance shields the protein from proteolytic enzymes and reduces renal clearance, prolonging its presence in systemic circulation.[2] Furthermore, the hydrophilic nature of the PEG polymer can enhance the solubility of proteins that are otherwise difficult to formulate.[2]

The success of a PEGylation strategy is critically dependent on the chemistry used for conjugation. "Activated" PEGs are polymers that have been chemically modified at their terminal ends to contain a reactive group. This group is designed to react with specific functional groups on the target biomolecule, such as the ε-amino group of lysine residues or the N-terminal α-amino group.[1][2]

Among the various activating groups, the 4-nitrophenyl carbonate moiety has proven to be highly effective. The 4-nitrophenyl group is an excellent leaving group, facilitating the reaction with nucleophilic primary amines to form a highly stable carbamate (urethane) linkage.[3][4] 4-Nitrophenyl triethylene glycol ether is a short, discrete (monodisperse) PEG linker featuring this activation chemistry, making it an ideal tool for applications requiring precise control over linker length and conjugation stoichiometry.

Physicochemical and Structural Properties

Understanding the fundamental properties of 4-Nitrophenyl triethylene glycol ether is essential for its effective use. The molecule consists of a triethylene glycol (TEG) backbone, which provides hydrophilicity and a defined spatial separation, capped at one end with a 4-nitrophenyl carbonate group for amine reactivity. The other end typically possesses a terminal hydroxyl group, though it can be modified for further functionalization.

Chemical Structure

The structure combines the TEG core with the reactive 4-nitrophenyl carbonate headgroup.

Caption: Chemical Structure of 4-Nitrophenyl triethylene glycol ether.

Physicochemical Data

The properties of this linker are derived from its constituent parts: the hydrophilic and flexible TEG chain and the aromatic nitrophenyl carbonate group.

PropertyValueSource/Rationale
Molecular Formula C₁₃H₁₇NO₈Derived from structure
Molecular Weight 315.28 g/mol Derived from formula
Appearance Expected to be a colorless to pale yellow oil or solidBased on properties of similar PEG derivatives[3]
Solubility Soluble in water and many organic solvents (DCM, THF, DMF, Acetone)TEG is highly water-soluble; the overall molecule retains this character.[5][6]
Stability Stable under anhydrous conditions. Hydrolytically unstable, especially at neutral to high pH.The 4-nitrophenyl carbonate is susceptible to hydrolysis, a key feature for its reactivity.[4]

Synthesis and Characterization

The synthesis of 4-Nitrophenyl triethylene glycol ether is typically achieved by activating the terminal hydroxyl group of triethylene glycol with 4-nitrophenyl chloroformate. This reaction is straightforward but requires careful control of conditions to prevent side reactions and ensure high yield and purity.

Synthesis Mechanism and Rationale

The core reaction involves the nucleophilic attack of a hydroxyl group from triethylene glycol on the electrophilic carbonyl carbon of 4-nitrophenyl chloroformate. A non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is used to catalyze the reaction and to scavenge the hydrochloric acid byproduct.[7]

Causality Behind Experimental Choices:

  • Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used. This is critical because protic solvents (like water or alcohols) would compete in the reaction, hydrolyzing the chloroformate starting material.[7]

  • Anhydrous Conditions: All glassware, solvents, and reactants must be rigorously dried. The presence of water leads to the formation of bis(4-nitrophenyl) carbonate and hydrolysis of the desired product.[8]

  • Temperature: The reaction is typically run at room temperature. While gentle heating can increase the rate, it can also promote side reactions.[7]

  • Base/Catalyst: DMAP is a highly effective acylation catalyst, often providing faster and cleaner reactions than TEA alone.[7] It functions by forming a more reactive acylium intermediate.

G reactant_node reactant_node product_node product_node arrow_label arrow_label TEG Triethylene Glycol (TEG-OH) reaction_center TEG->reaction_center NPC 4-Nitrophenyl Chloroformate NPC->reaction_center Base Base (e.g., DMAP, TEA) Base->reaction_center Catalyst/ Scavenger Solvent Anhydrous DCM Solvent->reaction_center Product 4-Nitrophenyl Triethylene Glycol Ether Byproduct Base-HCl Salt reaction_center->Product + HCl

Caption: Synthesis scheme for 4-Nitrophenyl triethylene glycol ether.

Detailed Synthesis Protocol

This protocol is adapted from established methods for activating polyethylene glycols.[7][8]

  • Preparation: Dry triethylene glycol (1.0 eq) by azeotropic distillation with toluene or by drying over molecular sieves. All glassware should be flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve the dried triethylene glycol and 4-dimethylaminopyridine (DMAP, 1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Reactant Addition: Dissolve 4-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM and add it to the addition funnel.

  • Reaction: Cool the flask containing the TEG solution to 0°C in an ice bath. Add the 4-nitrophenyl chloroformate solution dropwise over 30-60 minutes with vigorous stirring.

  • Incubation: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the precipitated DMAP-HCl salt.

    • Wash the filtrate sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

    • Alternatively, for larger PEG analogues, purification can be achieved by precipitation. Dissolve the crude product in a minimal amount of DCM and precipitate by adding it dropwise to a large volume of cold diethyl ether with stirring.[8]

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical, self-validating step.

  • ¹H-NMR Spectroscopy: This is the primary method for structural confirmation. The spectrum should show characteristic peaks for the triethylene glycol backbone (typically a complex multiplet around 3.6-3.8 ppm), distinct aromatic protons from the nitrophenyl group (two doublets around 7.4 ppm and 8.3 ppm), and methylene protons adjacent to the carbonate linkage (around 4.4 ppm).[9][10] Comparing the integration of the aromatic protons to the TEG backbone protons allows for confirmation of successful functionalization.

  • Mass Spectrometry (ESI-MS): Provides confirmation of the molecular weight of the product.

  • Functional Assay (Self-Validation): The degree of activation can be quantitatively determined. A known amount of the product is hydrolyzed with a base (e.g., 0.1 M NaOH), and the absorbance of the released 4-nitrophenolate is measured at ~405 nm.[8] Using the known extinction coefficient (ε ≈ 18,000 M⁻¹cm⁻¹), the concentration of the active carbonate can be calculated, thus validating the synthesis.

Application in Amine-Reactive Bioconjugation

The primary utility of 4-Nitrophenyl triethylene glycol ether is as an amine-reactive PEGylating agent. It readily reacts with primary amines on proteins and peptides to form stable carbamate bonds.

Mechanism of Conjugation

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the carbonate. This is followed by the departure of the 4-nitrophenolate anion, a highly stabilized and excellent leaving group.

G cluster_start Reactants cluster_reaction Reaction cluster_end Products reactant_node reactant_node product_node product_node intermediate_node intermediate_node reagent_node reagent_node Protein Protein-NH₂ (e.g., Lysine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack ActivatedPEG 4-Nitrophenyl TEG Ether ActivatedPEG->Intermediate PEG_Protein PEGylated Protein (Stable Carbamate Linkage) Intermediate->PEG_Protein Collapse of Intermediate LeavingGroup 4-Nitrophenol (Yellow Byproduct) Intermediate->LeavingGroup

Caption: Workflow for protein conjugation using 4-nitrophenyl TEG ether.

Experimental Protocol: Protein PEGylation
  • Buffer Preparation: Prepare a conjugation buffer, typically 100 mM sodium phosphate or sodium bicarbonate, at a pH of 7.5-8.5. The choice of pH is a critical parameter; higher pH increases the rate of conjugation but also increases the rate of competing hydrolysis of the activated PEG.[4]

  • Reactant Preparation: Dissolve the protein to be modified in the conjugation buffer to a final concentration of 1-10 mg/mL. Dissolve the 4-Nitrophenyl triethylene glycol ether in a small amount of a water-miscible organic solvent (like DMF or DMSO) before adding it to the protein solution to prevent precipitation.

  • Conjugation Reaction: Add the activated PEG solution to the protein solution with gentle stirring. A molar excess of the PEG reagent (e.g., 5- to 50-fold) is typically used to drive the reaction.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by the appearance of a yellow color from the released 4-nitrophenol.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any remaining activated PEG.

  • Purification: Remove the unreacted PEG, released 4-nitrophenol, and quenching agent from the PEGylated protein conjugate. Common methods include:

    • Size Exclusion Chromatography (SEC): Separates molecules based on size, effectively separating the larger PEG-protein conjugate from smaller reactants.

    • Ion Exchange Chromatography (IEX): PEGylation often changes the overall charge of the protein, allowing for separation from the unmodified protein.

    • Dialysis or Tangential Flow Filtration (TFF): Used for buffer exchange and removal of small molecule impurities.

Safety and Handling

Safe handling of 4-Nitrophenyl triethylene glycol ether and its precursors is paramount.

CompoundKey HazardsRecommended Precautions
Triethylene Glycol Low acute toxicity. May cause slight skin or eye irritation.[11]Wear standard PPE (gloves, safety glasses). Handle with good industrial hygiene.[12]
4-Nitrophenyl Chloroformate Corrosive, toxic, and a lachrymator. Reacts with water.Handle only in a chemical fume hood. Wear appropriate PPE, including gloves, lab coat, and chemical splash goggles. Keep away from moisture.
4-Nitrophenol Toxic if swallowed, harmful in contact with skin or if inhaled. May cause organ damage through prolonged exposure.[13]Avoid creating dust. Use in a well-ventilated area. Wear appropriate PPE.
Final Product Assumed to have hazards associated with the 4-nitrophenyl group. Susceptible to hydrolysis.Handle with gloves and eye protection. Store in a cool, dry, dark place under an inert atmosphere.

Conclusion

4-Nitrophenyl triethylene glycol ether stands as a valuable and versatile tool in the field of bioconjugation. Its well-defined structure, reliable amine-reactive chemistry, and the hydrophilic properties imparted by the TEG backbone make it an excellent choice for researchers aiming to enhance the therapeutic properties of proteins and peptides. By understanding the principles behind its synthesis, characterization, and application, scientists can effectively implement this linker to develop next-generation biologics with improved stability, solubility, and pharmacokinetic profiles, ultimately accelerating the journey from laboratory discovery to clinical impact.

References

  • Generic Publisher. (2024, October 17). Triethylene Glycol: A Comprehensive Guide to Its Properties, Uses, and Benefits.
  • Cheméo. (n.d.). Chemical Properties of Triethylene glycol (CAS 112-27-6). Retrieved from [Link]

  • Walters, N. J., et al. (2016). Synthesis of four-arm poly(ethylene glycol)—nitrophenyl carbonate for PEG—peptide hydrogels. ResearchGate. Retrieved from [Link]

  • International Agency for Research on Cancer. (1999). Triethylene glycol diglycidyl ether. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71. Lyon: IARC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Nitrophenyl o-tolyl ether. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (2012). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • BASF. (2025, January 27). Safety data sheet: TRIETHYLENE GLYCOL.
  • ResearchGate. (n.d.). Figure S2. 1 H NMR spectrum of 4-tri(ethylene glycol)-2-nitroaniline in CDCl3. Retrieved from [Link]

  • Google Patents. (2006). US7125558B2 - Process for the preparation of activated polyethylene glycols.
  • Generic Publisher. (2024, October 25). Key Applications of Triethylene Glycol (TEG): A Comprehensive Overview.
  • The Royal Society of Chemistry. (n.d.). Concentration-Dependent Self-Assembly Structures of An Amphiphilic Perylene Diimide with tri(Ethylene Glycol) Substituents at Bay Positions.
  • Wikipedia. (n.d.). Triethylene glycol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Retrieved from [Link]

  • Generic Supplier. (2025, December 21). 4-Nitrophenyl phenyl ether - SAFETY DATA SHEET.
  • Ataman Kimya. (n.d.). TRIETHYLENE GLYCOL MONOETHYL ETHER. Retrieved from [Link]

  • TEAMChem. (2024, April 29). TEG: A Key Pharmaceutical Ingredient. Retrieved from [Link]

  • Google Patents. (n.d.). CN109843842A - The preparation method of glycol ether.
  • TCI Chemicals. (2025, November 4). SAFETY DATA SHEET - Triethylene Glycol Monomethyl Ether.
  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. (Conceptual reference, not from search results but widely known).
  • ResearchGate. (n.d.). 1 H-NMR spectrum of 4-nitrophenol. Retrieved from [Link]

  • ChemSupply Australia. (2023, April 29). Safety Data Sheet TRIETHYLENE GLYCOL.
  • European Patent Office. (n.d.). Process for the production of ethylene glycol from synthesis gas in the presence of a ruthenium carbonyl complex - Patent 0055668.
  • Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology journal, 5(1), 113-128. (Conceptual reference, not from search results but widely known).
  • Tsubery, H., et al. (2004). Amino group PEGylation of bovine lactoferrin by linear polyethylene glycol-p-nitrophenyl active esters. Journal of Biological Chemistry, 279(37), 38118-38124. Retrieved from [Link]

  • Gjelstrup, M., et al. (2012). Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy. Journal of the American Society for Mass Spectrometry, 23(5), 845-853. Retrieved from [Link]

  • Dust, J. M., Fang, Z., & Harris, J. M. (1990). Proton NMR characterization of poly(ethylene glycols) and derivatives. Macromolecules, 23(16), 3710-3716. Retrieved from [Link]

Sources

Engineering Targeted Protein Degraders: A Technical Guide to the HO-PEG3-Ph-NO2 Heterobifunctional Linker

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and bioconjugation, the architectural design of the linker is as critical as the selection of the binding ligands. The HO-PEG3-Ph-NO2 linker—chemically identified as 2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethanol—is a premier heterobifunctional precursor utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) [1].

Unlike homobifunctional linkers that often lead to polymerization or require excessive protecting group manipulation, HO-PEG3-Ph-NO2 offers two distinct, orthogonal reactive termini: a primary aliphatic hydroxyl group and a masked aromatic amine (nitroarene). This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for leveraging this linker in advanced drug discovery workflows.

Chemical Profile & Physicochemical Properties

The efficacy of a PROTAC is heavily dependent on the physicochemical properties of its linker. The PEG3 (triethylene glycol) spacer provides optimal hydrophilicity and flexibility, preventing the "greasy" aggregation often seen with pure alkyl chains. Meanwhile, the terminal phenyl ring introduces a degree of rigidity that can favorably influence the formation of the ternary complex (Target Protein–PROTAC–E3 Ligase) by restricting the conformational entropy of the linker [3].

Table 1: Quantitative Data & Structural Parameters
PropertyValue / Description
Chemical Name 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol
Common Abbreviation HO-PEG3-Ph-NO2
CAS Number 63134-26-9 [1][2]
Molecular Formula C₁₂H₁₇NO₆
Molecular Weight 271.27 g/mol
Spacer Length (Estimated) ~14 Å (fully extended conformation)
Terminal Group 1 Primary Aliphatic Hydroxyl (-OH)
Terminal Group 2 Aryl Nitro (-NO2), reducible to Aniline (-NH2)
Solubility Soluble in DCM, DMF, DMSO, MeOH; moderately soluble in H₂O

Mechanistic Utility: The Causality of Linker Design

As an Application Scientist, it is crucial to understand why this specific architecture is chosen over alternatives like pure PEG or pure alkyl linkers.

  • The Hydroxyl Terminus (Nucleophile/Electrophile Precursor): The terminal -OH is natively a weak nucleophile. However, it can be readily converted into a potent electrophile (via mesylation or tosylation) or oxidized to a carboxylic acid. This allows for seamless

    
     displacement by amines/thiols on the target-binding ligand.
    
  • The Nitroarene Terminus (Masked Aniline): The

    
    -nitrophenyl group serves as a stable, unreactive placeholder during the functionalization of the hydroxyl end. Once the first ligand is attached, the nitro group is reduced to an aniline (
    
    
    
    -aminophenyl). Crucially, anilines are significantly less basic (
    
    
    ) than aliphatic amines (
    
    
    ). This reduced nucleophilicity allows for highly controlled, chemoselective amide couplings with the E3 ligase ligand, minimizing off-target acylation and improving overall yield [4].

Validated Experimental Protocols

The following methodologies represent self-validating systems. Each step includes built-in causality to ensure that the chemical transformations proceed with high fidelity.

Protocol A: Activation of the Hydroxyl Terminus (Mesylation)

Objective: Convert the unreactive primary alcohol into a highly reactive methanesulfonate ester for subsequent nucleophilic displacement.

Reagents:

  • HO-PEG3-Ph-NO2 (1.0 eq)

  • Methanesulfonyl chloride (MsCl, 1.5 eq)

  • Triethylamine (TEA, 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Dissolve HO-PEG3-Ph-NO2 in anhydrous DCM under an inert nitrogen atmosphere.

  • Temperature Control: Cool the reaction flask to 0°C using an ice bath. Causality: Mesylation is highly exothermic. Cooling prevents the degradation of the PEG ether linkages and suppresses the formation of alkyl chloride side products.

  • Base Addition: Add TEA (2.0 eq) in one portion. Causality: TEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium forward.

  • Electrophile Addition: Add MsCl (1.5 eq) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. The resulting MsO-PEG3-Ph-NO2 can typically be used without further purification.
Protocol B: Chemoselective Nitro Reduction to Aniline

Objective: Unmask the terminal amine after the first ligand has been conjugated to the mesylate.

Reagents:

  • Conjugated-PEG3-Ph-NO2 Intermediate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 0.1 eq by weight)

  • Hydrogen gas (

    
    , 1 atm)
    
  • Methanol (MeOH)

Step-by-Step Workflow:

  • Degassing: Dissolve the intermediate in MeOH. Bubble nitrogen gas through the solution for 10 minutes. Causality: Removing dissolved oxygen is critical to prevent the pyrophoric Pd/C catalyst from igniting the solvent upon addition.

  • Catalyst Addition: Carefully add 10% Pd/C to the flask.

  • Reduction: Evacuate the flask and backfill with

    
     gas via a balloon (repeat 3 times to ensure a pure 
    
    
    
    atmosphere). Stir vigorously at room temperature for 4-6 hours.
  • Filtration: Filter the reaction mixture through a pad of Celite, washing with excess MeOH. Causality: Celite traps the fine palladium particulates, preventing them from passing through standard filter paper and contaminating the final product, which could interfere with downstream biological assays.

  • Isolation: Concentrate the filtrate in vacuo to yield the aniline intermediate, ready for immediate amide coupling (e.g., using HATU/DIPEA) with the E3 ligase ligand.

Visualizing the Workflows

To conceptualize the synthetic utility and biological application of the HO-PEG3-Ph-NO2 linker, the following diagrams map the chemical transformation pathway and the ultimate mechanism of action of the resulting PROTAC.

G A HO-PEG3-Ph-NO2 (Precursor) B MsO-PEG3-Ph-NO2 (Activated Electrophile) A->B MsCl, TEA DCM, 0°C C Ligand1-PEG3-Ph-NO2 (Half-PROTAC) B->C Ligand1-NH2 SN2 Displacement D Ligand1-PEG3-Ph-NH2 (Reduced Intermediate) C->D Pd/C, H2 or Fe/NH4Cl E Ligand1-PEG3-Ph-NH-Ligand2 (Fully Assembled PROTAC) D->E Ligand2-COOH HATU, DIPEA

Synthetic workflow for HO-PEG3-Ph-NO2 activation and PROTAC assembly.

G POI Protein of Interest (POI) Complex Ternary Complex (POI - Linker - E3) POI->Complex Binds Warhead Linker PEG3-Ph Linker Linker->Complex Bridges Ligands E3 E3 Ubiquitin Ligase E3->Complex Binds E3 Ligand Ub Polyubiquitination Complex->Ub Ubiquitin Transfer Proteasome Proteasomal Degradation Ub->Proteasome Target Destruction

Mechanism of action for a PROTAC utilizing the PEG3-Ph linker.

Conclusion

The HO-PEG3-Ph-NO2 linker represents a highly optimized structural motif for modern bioconjugation. By leveraging the differential reactivity of its hydroxyl and nitroarene termini, researchers can execute highly controlled, stepwise syntheses of complex heterobifunctional molecules. The incorporation of the PEG3 chain ensures necessary aqueous solubility, while the phenyl ring provides critical structural rigidity required for effective ternary complex formation in targeted protein degradation.

References

An In-depth Technical Guide to the Solubility of Triethylene Glycol Mono-4-Nitrophenyl Ether

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding, experimentally determining, and modeling the solubility of Triethylene Glycol Mono-4-Nitrophenyl Ether. Given the absence of readily available experimental solubility data for this specific compound in public literature, this document serves as a foundational resource, equipping researchers with the necessary theoretical background and practical methodologies to generate and analyze this critical physicochemical property.

Introduction: The Significance of Solubility in Research and Development

Solubility is a fundamental physicochemical property that dictates the behavior of a compound in various systems. For a molecule like Triethylene Glycol Mono-4-Nitrophenyl Ether, which combines a flexible, hydrophilic triethylene glycol chain with a rigid, polar 4-nitrophenyl group, understanding its solubility is paramount for a multitude of applications. In drug discovery, solubility influences bioavailability and formulation strategies. In materials science, it governs the selection of appropriate solvents for synthesis, purification, and application. Therefore, a robust understanding and accurate measurement of this compound's solubility are critical for its effective utilization.

This guide will first deduce the anticipated physicochemical properties of Triethylene Glycol Mono-4-Nitrophenyl Ether based on its constituent moieties. It will then provide a detailed, step-by-step experimental protocol for determining its solubility using the reliable shake-flask method, followed by robust analytical procedures for quantification. Finally, it will introduce thermodynamic models essential for correlating and interpreting the experimental data.

Predicted Physicochemical Properties of Triethylene Glycol Mono-4-Nitrophenyl Ether

A priori estimation of a compound's properties is a cornerstone of chemical process development. By examining the structural components of Triethylene Glycol Mono-4-Nitrophenyl Ether, we can infer its likely behavior.

The triethylene glycol component is known for its hydrophilicity and ability to form hydrogen bonds, rendering it miscible with water and other polar solvents.[1][2] Conversely, the 4-nitrophenyl ether moiety introduces aromaticity and a strong dipole moment due to the nitro group, which can lead to π-π stacking and dipole-dipole interactions. While the ether linkage provides some flexibility, the phenyl ring is hydrophobic.

Based on this hybrid structure, the solubility of Triethylene Glycol Mono-4-Nitrophenyl Ether is expected to be highly dependent on the solvent's polarity. It is likely to exhibit moderate solubility in polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., acetone, acetonitrile), and lower solubility in nonpolar solvents (e.g., hexane, toluene).

Table 1: Predicted Physicochemical Properties of Triethylene Glycol Mono-4-Nitrophenyl Ether

PropertyPredicted Value/BehaviorRationale
Appearance Likely a pale yellow solid or viscous liquid at room temperature.The 4-nitrophenyl group often imparts a yellow color. The long glycol chain may lower the melting point.
Molecular Weight ~257.25 g/mol Calculated from the chemical formula: C12H17NO5.
Polarity PolarCombination of the polar nitro group and the ether and hydroxyl groups of the glycol chain.
Water Solubility Predicted to be moderately soluble.The hydrophilic triethylene glycol chain will enhance water solubility, while the hydrophobic nitrophenyl group will limit it.
Solubility in Organic Solvents Good solubility in polar organic solvents like ethanol, methanol, and acetone. Limited solubility in nonpolar solvents like hexane."Like dissolves like" principle. The polar nature of the molecule favors interaction with polar solvents.
Hydrogen Bonding Capable of acting as both a hydrogen bond donor (terminal hydroxyl group) and acceptor (ether oxygens and nitro group).This contributes to its solubility in protic solvents.

Methodology for Experimental Determination of Solubility

The following section outlines a comprehensive, self-validating protocol for the experimental determination of the solubility of Triethylene Glycol Mono-4-Nitrophenyl Ether.

The Shake-Flask Method: A Gold Standard for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4][5] It involves saturating a solvent with the solute over a defined period and then measuring the concentration of the dissolved compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess solid Triethylene Glycol Mono-4-Nitrophenyl Ether prep_vial Add to a sealed vial prep_compound->prep_vial prep_solvent Measure precise volume of solvent prep_solvent->prep_vial agitation Agitate at constant temperature (e.g., 25°C) in a shaking incubator prep_vial->agitation time Equilibrate for a sufficient duration (e.g., 24-72 hours) agitation->time centrifugation Centrifuge to pellet undissolved solid time->centrifugation filtration Filter supernatant (e.g., 0.45 µm PTFE filter) centrifugation->filtration dilution Dilute the filtrate with mobile phase/solvent filtration->dilution quantification Quantify concentration (UV-Vis or HPLC) dilution->quantification

Caption: Workflow for the shake-flask solubility determination method.

  • Preparation:

    • Add an excess amount of solid Triethylene Glycol Mono-4-Nitrophenyl Ether to a series of glass vials. The excess is crucial to ensure saturation is reached.

    • Accurately pipette a known volume of the desired solvent (e.g., water, ethanol, acetone) into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker bath (e.g., 25 °C, 37 °C). Temperature control is critical as solubility is temperature-dependent.

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials.

    • Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to prevent solid particles from interfering with the analysis.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the appropriate solvent or mobile phase to a concentration within the linear range of the analytical method.

    • Determine the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Analytical Quantification: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and straightforward method for quantifying compounds containing a chromophore, such as the 4-nitrophenyl group in the target molecule.

The 4-nitrophenyl group exhibits strong UV absorbance. The concentration of the compound in solution can be determined by measuring its absorbance at the wavelength of maximum absorbance (λmax) and applying the Beer-Lambert law.

  • Wavelength Selection:

    • Prepare a dilute solution of Triethylene Glycol Mono-4-Nitrophenyl Ether in the solvent of interest.

    • Scan the solution across the UV-Vis spectrum (e.g., 200-500 nm) to determine the λmax. For nitrophenolic compounds, this is often in the range of 300-400 nm.

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of Triethylene Glycol Mono-4-Nitrophenyl Ether in the same solvent used for the solubility experiment.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. A linear regression of this data will yield the calibration curve and the molar absorptivity.

  • Sample Analysis:

    • Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the λmax.

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply the result by the dilution factor to determine the solubility of Triethylene Glycol Mono-4-Nitrophenyl Ether in the solvent.

G cluster_calibration Calibration cluster_sample_analysis Sample Analysis standards Prepare standard solutions of known concentrations measure_standards Measure absorbance of standards at λmax standards->measure_standards plot Plot Absorbance vs. Concentration to create calibration curve measure_standards->plot calculate_conc Calculate concentration using calibration curve plot->calculate_conc Calibration Equation measure_sample Measure absorbance of diluted sample measure_sample->calculate_conc apply_dilution Apply dilution factor to get solubility calculate_conc->apply_dilution

Caption: UV-Vis spectrophotometry analysis workflow.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and is the preferred method when dealing with complex matrices or when the compound lacks a strong, unique UV chromophore.[6][7][8][9][10]

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector can then be used to quantify the analyte as it elutes from the column.

  • Method Development:

    • Column Selection: A reversed-phase C18 column is a good starting point for a polar molecule like Triethylene Glycol Mono-4-Nitrophenyl Ether.

    • Mobile Phase Selection: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid for better peak shape) and an organic solvent like acetonitrile or methanol is typically effective.

    • Detection: Set the UV detector to the λmax determined previously.

    • Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time.

  • Calibration:

    • Prepare a series of standard solutions of known concentrations.

    • Inject each standard into the HPLC system and record the peak area.

    • Create a calibration curve by plotting peak area versus concentration.

  • Sample Analysis:

    • Inject the diluted, filtered sample from the shake-flask experiment.

    • Determine the peak area for Triethylene Glycol Mono-4-Nitrophenyl Ether.

    • Calculate the concentration in the diluted sample using the calibration curve.

    • Multiply by the dilution factor to obtain the solubility.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data has been obtained at different temperatures, thermodynamic models can be applied to understand the dissolution process and to interpolate or extrapolate the data.

The van't Hoff Equation

The van't Hoff equation describes the relationship between the equilibrium constant (in this case, the mole fraction solubility, x) and temperature (T).[11][12][13][14] It allows for the calculation of key thermodynamic parameters of dissolution.

The integrated form of the van't Hoff equation is:

ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

where:

  • ΔH°sol is the standard enthalpy of solution.

  • ΔS°sol is the standard entropy of solution.

  • R is the ideal gas constant.

By plotting ln(x) versus 1/T, a linear relationship should be observed if the enthalpy and entropy of solution are constant over the temperature range. The slope of this line is -ΔH°sol/R, and the y-intercept is ΔS°sol/R. This allows for the determination of whether the dissolution process is endothermic (ΔH°sol > 0) or exothermic (ΔH°sol < 0).

Activity Coefficient Models: UNIQUAC and NRTL

For non-ideal solutions, particularly in binary solvent systems, more sophisticated models like UNIQUAC (Universal Quasi-Chemical) and NRTL (Non-Random Two-Liquid) are employed to correlate solubility data.[15][16][17][18] These models use binary interaction parameters to account for the intermolecular forces between the solute and solvent molecules.

  • UNIQUAC: This model considers both combinatorial (related to molecular size and shape) and residual (related to intermolecular forces) contributions to the activity coefficient.[16][17]

  • NRTL: This model is particularly useful for systems with partial miscibility and uses a concept of local composition to describe the non-random arrangement of molecules in the mixture.[15][18]

The application of these models typically involves using software to regress the experimental solubility data to obtain the binary interaction parameters. These parameters can then be used to predict the solubility at other compositions and temperatures.

G cluster_vanthoff van't Hoff Analysis cluster_activity Activity Coefficient Modeling exp_data Experimental Solubility Data (Concentration vs. Temperature) plot_vanthoff Plot ln(x) vs. 1/T exp_data->plot_vanthoff choose_model Select Model (e.g., UNIQUAC, NRTL) exp_data->choose_model linear_fit Perform Linear Regression plot_vanthoff->linear_fit calc_thermo Calculate ΔH°sol and ΔS°sol from slope and intercept linear_fit->calc_thermo regress_data Regress data to find binary interaction parameters choose_model->regress_data predict Predict solubility at new conditions regress_data->predict

Caption: Data analysis and modeling workflow for solubility data.

Conclusion

This technical guide provides a comprehensive roadmap for the characterization of the solubility of Triethylene Glycol Mono-4-Nitrophenyl Ether. By combining predictive estimations of its physicochemical properties with robust, detailed experimental and analytical protocols, researchers are empowered to generate high-quality, reliable solubility data. Furthermore, the introduction to thermodynamic modeling provides the tools necessary to gain a deeper understanding of the dissolution process. The methodologies outlined herein are designed to be self-validating and adhere to high standards of scientific integrity, providing a solid foundation for any research or development activities involving this compound.

References

  • Dow Chemical Company. (2007). A Guide to Glycols. [Link]

  • INCHEM. (2021). ICSC 0718 - TRIETHYLENE GLYCOL MONOETHYL ETHER. [Link]

  • Ataman Kimya. TRIETHYLENE GLYCOL MONOETHYL ETHER. [Link]

  • PubChem. Triethylene glycol monoethyl ether. [Link]

  • Coutinho, J. A. P., et al. (1999). Predictive local composition models: NRTL and UNIQUAC and their application to model solid–liquid equilibrium of n-alkanes. Fluid Phase Equilibria, 158-160, 447-457. [Link]

  • Wikipedia. Van 't Hoff equation. [Link]

  • Agilent. (2014). The Basics of UV-Vis Spectroscopy. [Link]

  • Tomassetti, S., et al. (2018). Identification of UNIQUAC Binary Interaction Parameters in Liquid-Liquid Equilibrium. University of Edinburgh Research Explorer. [Link]

  • PubChem. Triethylene glycol monomethyl ether. [Link]

  • Wikipedia. Triethylene glycol. [Link]

  • SciSpace. (2015). Effective HPLC method development. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • HINOTEK. (2025). How to Calibrate a Spectrophotometer: A Step-by-Step Guide for Accurate Scientific Measurements. [Link]

  • YouTube. (2020). Activity Coefficient Models - NRTL UNIQUAC UNIFAC. [Link]

  • Waters. ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. [Link]

  • UNI ScholarWorks. Application of the Van't Hoff Equation to Adsorption Equilibria. [Link]

  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Pharmaguideline. SOP for Calibration of UV-Vis Spectrophotometer. [Link]

  • Mettler Toledo. UV/Vis Spectrophotometry. [Link]

  • IOSR-PHR. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. [Link]

  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. [Link]

  • ResearchGate. (2025). Study on standardization of shake-flask solubility determination method. [Link]

  • SciSpace. (2020). Liquid–Liquid Equilibrium Data Correlation Using NRTL Model for Different Types of Binary Systems. [Link]

  • MPG.PuRe. (2023). Extracting thermodynamic properties from van 't Hoff plots with emphasis on temperature-sensing ion channels. [Link]

  • LCGC International. (2012). Elevated Temperatures in Liquid Chromatography, Part III: A Closer Look at the van 't Hoff Equation. [Link]

  • Pharma Beginners. (2019). Calibration of UV Spectrophotometer Procedure and Protocol 2019. [Link]

  • AIDIC. Modeling of Solid-Liquid Equilibria Using a Group Based NRTL Equation. [Link]

  • PharmaGuru.co. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. [Link]

  • Aakash Institute. Vant Hoffs Equation: Derivation and Graphical Representation. [Link]

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Technical Deep Dive: Nomenclature, Synthesis, and Application of 2-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a reference for researchers involved in medicinal chemistry, specifically in the design of heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).

Introduction

The compound 2-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}ethanol (CAS: 63134-26-9) serves as a critical heterobifunctional building block in modern drug discovery.[1][2] It functions primarily as a stable, defined-length linker precursor.[1][2] Its structural core consists of a triethylene glycol (PEG3) chain terminated by a 4-nitrophenyl group on one end and a primary hydroxyl group on the other.[1][2]

In the context of PROTAC development, this molecule is valued for its ability to be orthogonally functionalized. The nitro group (


) acts as a "masked" aniline (amine precursor), while the hydroxyl group (

) offers a versatile handle for activation (e.g., tosylation, oxidation) or direct conjugation.[1][2]

Nomenclature and Identification

Accurate nomenclature is vital in PEG chemistry due to frequent confusion between the number of ethylene oxide units and the number of oxygen atoms.

Standardized Identifiers
Identifier TypeValueNotes
IUPAC Name 2-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}ethanolSystematic naming based on ethanol core.[1][2][3][4]
CAS Registry Number 63134-26-9 Primary search key for procurement.[1][3]
Common Name 4-Nitrophenyl triethylene glycolDescribes the components directly.[1][2]
Catalog Short Name Nitrophenyl-PEG3-OH"PEG3" denotes 3 ethylene glycol units.[1][2]
Molecular Formula

MW: 271.27 g/mol
SMILES O=c1ccc(OCCOCCOCCO)cc1Useful for cheminformatics.[1][2][3]
The "PEG Count" Ambiguity

In commercial catalogs, PEG linkers are often mislabeled.

  • Scientific Convention: "PEG3" refers to the number of repeating ethylene oxide units (

    
    ).[2]
    
  • This Compound: Contains 3 ethylene units and 4 oxygen atoms (3 ether oxygens + 1 hydroxyl oxygen).[1][2]

  • Verification: Always verify the structure by Molecular Weight (271.27 Da) rather than the vendor's "PEG" label to ensure correct chain length.

Structural Analysis & Properties

The physicochemical properties of this linker dictate its behavior in biological systems.

  • Hydrophilicity: The PEG3 chain lowers the logP of the final conjugate, improving solubility in aqueous media—a critical parameter for PROTACs which are often high molecular weight "beyond Rule of 5" compounds.

  • Rigidity/Flexibility: PEG3 provides moderate flexibility, allowing the two warheads of a PROTAC to adopt the necessary conformation for ternary complex formation (Target-PROTAC-E3 Ligase) without imposing a significant entropic penalty.[1][2]

  • Metabolic Stability: The ether linkages are generally stable to plasma hydrolysis, unlike ester or carbonate linkers.

Visualization: Structural Connectivity

Structure Figure 1: Functional decomposition of 2-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}ethanol Nitro Nitro Group (-NO2) Masked Amine Phenyl Phenyl Ring (Scaffold) Nitro->Phenyl attached to C4 PEG Triethylene Glycol (PEG3 Linker) Solubility/Flexibility Phenyl->PEG Ether linkage Hydroxyl Hydroxyl Group (-OH) Reactive Handle PEG->Hydroxyl Terminal

[2]

Synthesis Protocol

Objective: Synthesize 2-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}ethanol via Williamson ether synthesis. Challenge: Prevent the formation of the disubstituted byproduct (bis-nitrophenyl ether), where the PEG chain reacts at both ends.

Reagents & Causality[1][2]
  • 4-Fluoronitrobenzene: Preferred over 4-chloronitrobenzene due to higher reactivity in nucleophilic aromatic substitution (

    
    ).[1][2]
    
  • Triethylene Glycol (TEG): Used in large excess (3-5 equivalents) .[2]

    • Reasoning: High concentration of TEG ensures that the 4-fluoronitrobenzene is statistically more likely to encounter a free TEG molecule than a mono-substituted product, minimizing disubstitution.[2]

  • Potassium Carbonate (

    
    ):  Mild base to deprotonate the glycol without causing significant side reactions.[1][2]
    
  • Solvent (DMF or neat): DMF promotes

    
     reactions.
    
Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Triethylene Glycol (5.0 eq) in anhydrous DMF (0.5 M concentration relative to nitrobenzene).

  • Activation: Add

    
     (1.5 eq) . Stir at room temperature for 15 minutes to allow partial deprotonation.
    
  • Addition: Add 4-Fluoronitrobenzene (1.0 eq) dropwise.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.[2]
    
  • Workup (Self-Validating Step):

    • Cool to room temperature.[2][5]

    • Dilute with water (dissolves excess TEG).[2]

    • Extract with Ethyl Acetate (

      
      ).[2]
      
    • Validation: The excess TEG remains in the aqueous phase, while the product moves to the organic phase.

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography (Gradient: 0% 
    
    
    
    5% Methanol in DCM) to remove trace disubstituted byproduct.
Visualization: Synthesis Pathway

Synthesis Figure 2: Statistical synthesis strategy to favor mono-substitution SM1 4-Fluoronitrobenzene Cond K2CO3, DMF 80°C, 4h SM1->Cond SM2 Triethylene Glycol (5.0 eq) SM2->Cond Product Nitrophenyl-PEG3-OH (Target) Cond->Product Major Byproduct Bis-substituted Impurity Cond->Byproduct Minor (suppressed)

Applications in Drug Discovery

This compound is rarely the final drug; it is a linker module .[1]

PROTAC Linker Synthesis Workflow

In PROTAC design, one end of the linker must attach to the E3 ligase ligand (e.g., Thalidomide or VHL ligand) and the other to the Target Protein ligand.

Workflow:

  • Functionalization of -OH: The hydroxyl group is often converted to a better leaving group (Tosylate/Mesylate) or oxidized to a Carboxylic Acid (

    
    ).[1][2]
    
    • Example: Reaction with Tosyl chloride

      
      Nitrophenyl-PEG3-OTs .[1][2]
      
    • Displacement: Reaction with

      
      
      
      
      
      Nitrophenyl-PEG3-Azide (Click chemistry ready).[1][2]
  • Unmasking the Amine: The Nitro group is reduced to an Aniline (

    
    ) using Hydrogenation (
    
    
    
    ) or Iron/Ammonium Chloride.[1][2]
    • Result:Amino-PEG3-OH or Amino-PEG3-Azide .[1][2]

  • Conjugation: The newly formed aniline reacts with an acid chloride or activated ester on the Ligand scaffold to form a stable amide bond.[1]

Why PEG3?

The length of the linker is a tunable parameter.

  • PEG3 (~10-12 Å): Often the "Goldilocks" length.[2] Short enough to enable cooperativity in ternary complex formation, but long enough to prevent steric clash between the two proteins.

  • Solubility: The oxygen atoms act as hydrogen bond acceptors, improving the water solubility of the final hydrophobic PROTAC molecule.

References

  • Sigma-Aldrich. 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol Product Specification.Link[1][2]

  • PubChem. Compound Summary: 2-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}ethanol (CID 37428).[2] National Library of Medicine.[2] Link[2]

  • Besada, P., et al. (2010). Synthesis and characterization of PEGylated derivatives. Journal of Medicinal Chemistry.[2] (General reference for Williamson ether synthesis protocols in PEGylation).

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery.[1][2] Cell.[1][2] (Context for linker length importance).

Sources

The Dual Utility of Nitrophenyl-PEG Alcohols in Medicinal Chemistry: A Technical Guide to Bioconjugation and Photocleavable Systems

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic modification of therapeutic molecules is a cornerstone of modern drug development. Poly(ethylene glycol) (PEG), a hydrophilic and biocompatible polymer, has become an indispensable tool for enhancing the pharmacokinetic and pharmacodynamic profiles of biopharmaceuticals. This technical guide provides an in-depth exploration of nitrophenyl-PEG alcohols and their activated derivatives, focusing on their dual applications in medicinal chemistry. We will first delve into the use of p-nitrophenyl carbonate-activated PEGs as robust reagents for bioconjugation, forming stable linkages with therapeutic proteins. Subsequently, we will illuminate the innovative application of o-nitrobenzyl-based PEG linkers as photocleavable systems for the spatiotemporally controlled release of therapeutic payloads. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental protocols.

Part 1: Stable Bioconjugation with p-Nitrophenyl Carbonate-Activated PEG

The covalent attachment of PEG chains, known as PEGylation, is a clinically validated strategy to improve the therapeutic value of proteins and peptides. This process can increase a drug's hydrodynamic size, leading to reduced renal clearance, extended circulation half-life, enhanced solubility, and decreased immunogenicity.[1][2] Among the various methods for PEGylation, the use of PEG activated with p-nitrophenyl carbonate (NPC) offers a reliable and efficient approach for modifying primary amine groups on biomolecules.[3][4]

The Chemistry of Amine-Reactive PEGylation

The core of this technique lies in the reaction between the electrophilic carbonyl carbon of the nitrophenyl carbonate group and a nucleophilic primary amine, typically the ε-amino group of a lysine residue or the N-terminal α-amino group of a protein.[5][6] This nucleophilic acyl substitution reaction results in the formation of a highly stable urethane (carbamate) linkage.[7]

A significant advantage of this chemistry is the release of p-nitrophenol (pNP) as a byproduct.[7] The pNP anion exhibits a distinct yellow color and a strong absorbance at approximately 400-405 nm, allowing for real-time spectrophotometric monitoring of the conjugation reaction's progress.[5][8]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products PEG_NPC p-Nitrophenyl Carbonate-Activated PEG (mPEG-NPC) Conditions pH 7.5 - 8.5 Aqueous Buffer PEG_NPC->Conditions Reacts with Protein Protein with Primary Amine (e.g., Lysine ε-NH₂) Protein->Conditions Reacts in PEG_Protein PEGylated Protein (Stable Urethane Linkage) Conditions->PEG_Protein Forms pNP p-Nitrophenol Byproduct (Monitor at ~400 nm) Conditions->pNP Releases

Figure 1: Reaction mechanism of protein PEGylation using p-nitrophenyl carbonate-activated PEG.

Synthesis of p-Nitrophenyl Carbonate-Activated PEG

The activation of a PEG alcohol is a prerequisite for its use in bioconjugation. The most common method involves the reaction of a methoxy-PEG-alcohol (mPEG-OH) with p-nitrophenyl chloroformate in an anhydrous organic solvent, such as dichloromethane (DCM), often in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[9][10][11]

Experimental Protocol: Synthesis of mPEG-p-Nitrophenyl Carbonate (mPEG-NPC) [9]

  • Preparation: Under an inert nitrogen atmosphere, dissolve mPEG-OH (e.g., 4-arm PEG-hydroxyl) in anhydrous DCM (10 mL).

  • Activator Solution: In a separate flask, dissolve a 3-molar excess of 4-nitrophenyl chloroformate (4-NPC) per hydroxyl group in anhydrous DCM (15 mL).

  • Reaction: Add the mPEG-OH solution dropwise to the stirring 4-NPC solution at room temperature.

  • Incubation: Allow the reaction to stir at room temperature for 72 hours.

  • Purification:

    • Evaporate the DCM overnight.

    • Dissolve the product in a minimal amount of fresh DCM (3 mL).

    • Precipitate the product by adding it to a large volume of cold diethyl ether (180 mL) and centrifuging at 4°C for 20 minutes.

    • Aspirate the supernatant and repeat the dissolution and precipitation steps two more times.

  • Drying: Evaporate the residual solvent overnight, then dry the final product under vacuum at 70°C for 1 hour before lyophilization.

  • Characterization: The degree of NPC coupling can be quantified by measuring the absorbance of released p-nitrophenol at 405 nm after complete hydrolysis in 1 M NaOH, using an extinction coefficient of 18,000 M⁻¹cm⁻¹.[9]

Protocol for Protein PEGylation and Characterization

The choice of PEGylation reagent is critical. While NHS esters are also widely used for amine modification, NPC-activated PEGs offer distinct advantages. NPC reagents generally exhibit slower reaction kinetics and have a longer hydrolysis half-life compared to NHS esters, which can allow for more controlled and selective conjugation, particularly at lower pH values.[5][7] The urethane linkage formed is also considered more stable against hydrolysis than the amide bond from an NHS ester reaction.[5]

Experimental Workflow: Protein PEGylation with mPEG-NPC

G start Start prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.5-8.5) start->prep_protein mix Mix Protein and mPEG-NPC (Incubate 1-2h at RT or overnight at 4°C) prep_protein->mix prep_peg Prepare mPEG-NPC Solution (in conjugation buffer) prep_peg->mix monitor Optional: Monitor Reaction (Absorbance at 400-405 nm) mix->monitor quench Quench Reaction (e.g., add Tris or glycine) monitor->quench purify Purify PEGylated Protein (e.g., SEC or IEX) quench->purify characterize Characterize Conjugate (SDS-PAGE, Mass Spec, HPLC) purify->characterize end End characterize->end

Figure 2: General experimental workflow for protein PEGylation with mPEG-NPC.[12]

Step-by-Step Methodology:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.5 and 8.5.[5] If the stock buffer contains primary amines (e.g., Tris), it must be exchanged via dialysis or a desalting column.

  • Reagent Preparation: Dissolve the mPEG-NPC reagent in the conjugation buffer immediately before use to minimize hydrolysis.[6]

  • Conjugation: Add the mPEG-NPC solution to the protein solution at a desired molar excess (e.g., 5- to 20-fold). The optimal ratio should be determined empirically for each protein.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.[2]

  • Monitoring (Optional): Periodically measure the absorbance of the reaction mixture at 400-405 nm to monitor the release of p-nitrophenol.[8]

  • Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of primary amines, such as 1 M Tris or glycine.[12]

  • Purification: Remove unreacted PEG and quenching reagents using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[1]

  • Characterization:

    • SDS-PAGE: To visualize the increase in apparent molecular weight of the PEGylated protein.[13]

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight and the degree of PEGylation (i.e., the number of PEG chains attached).[14][15][16]

    • SEC/HPLC: To assess the purity and heterogeneity of the conjugate.[14][17]

Parameterp-Nitrophenyl Carbonate PEG (NPC-PEG)N-Hydroxysuccinimide PEG (NHS-PEG)
Reactive Group 4-Nitrophenyl CarbonateN-Hydroxysuccinimide Ester
Linkage Formed Urethane (Carbamate)Amide
Optimal Reaction pH 7.5 - 8.5[5]7.0 - 8.0[5]
Reaction Kinetics Generally slower[5]Generally faster[5]
Linkage Stability More stable to hydrolysis[5]Susceptible to hydrolysis[5]
Byproduct Monitoring Release of p-nitrophenol allows for easy spectrophotometric monitoring at ~400 nm.[5]Release of NHS is not easily monitored.

Table 1: Comparative properties of NPC-activated vs. NHS-activated PEGs for amine conjugation.[5]

Part 2: Photocleavable Systems Using o-Nitrobenzyl-PEG Linkers

Beyond creating stable conjugates, the nitrophenyl moiety, specifically in the ortho position, enables the design of "smart" linkers that can be cleaved on demand using light. These photocleavable (PC) linkers are invaluable for applications requiring precise spatial and temporal control over the release of a therapeutic agent, such as in targeted drug delivery and tissue engineering.[18][19][20]

Mechanism of o-Nitrobenzyl Photocleavage

The most widely used class of photocleavable linkers is based on the o-nitrobenzyl (ONB) group.[21][22] Upon irradiation with UV light (typically 340-365 nm), the ONB moiety undergoes an intramolecular photochemical rearrangement.[18][23] The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This unstable intermediate rapidly rearranges, leading to the cleavage of the bond connecting the linker to the payload and the formation of an o-nitrosobenzaldehyde byproduct.[18][22]

G ONB_PEG_Drug o-Nitrobenzyl-PEG-Drug Conjugate UV_Light UV Light (365 nm) ONB_PEG_Drug->UV_Light Irradiation Intermediate aci-Nitro Intermediate UV_Light->Intermediate Forms Cleavage Intramolecular Rearrangement & Bond Cleavage Intermediate->Cleavage Released_Drug Released Drug/Payload Cleavage->Released_Drug Releases Byproduct o-Nitrosobenzaldehyde Byproduct Cleavage->Byproduct Forms

Figure 3: Simplified mechanism of photocleavage for an o-nitrobenzyl (ONB) linker.

The kinetics and efficiency of this cleavage can be tuned by modifying the substituents on the aromatic ring. For example, the addition of two alkoxy groups (as in a veratryl-based linker) can shift the absorbance maximum to longer wavelengths (>350 nm) and enhance the cleavage rate.[24]

Synthesis and Application of ONB-PEG Linkers

An ONB-PEG linker can be synthesized to incorporate various functional groups for conjugation. For instance, a PEG-alcohol can be reacted with a molecule like 3-azidopropyl (4-nitrophenyl) carbonate, which is then reacted with an o-nitrobenzyl alcohol derivative to form a carbonate-linked ONB moiety with a terminal azide.[21] This azide can then be used in "click chemistry" reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate the linker to a drug or biomaterial.[21]

Application Example: Light-Triggered Drug Release from Liposomes

  • Synthesis: A lipid, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), is conjugated to a heterobifunctional PEG linker that contains an ONB moiety and a terminal functional group for drug attachment.

  • Formulation: The ONB-PEG-lipid conjugate is incorporated into the bilayer of a liposome, which encapsulates a therapeutic drug. The drug can also be covalently attached to the distal end of the PEG chain via the ONB linker.

  • Systemic Administration: The liposomal formulation is administered, and it circulates throughout the body. The PEG chains provide a "stealth" effect, prolonging circulation time.

  • Targeted Release: When the liposomes accumulate at the target site (e.g., a tumor), the site is irradiated with UV light. This triggers the cleavage of the ONB linker, releasing the drug payload precisely where it is needed, thereby maximizing therapeutic efficacy and minimizing off-target toxicity.[22][25]

Linker FamilyTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Cleavage Half-life (t½)Key AdvantagesKey Disadvantages
o-Nitrobenzyl (ONB) 340 - 365[18]0.01 - 0.63Minutes to hoursWell-established chemistry, commercially available derivatives.Requires UV light which can be damaging to biological samples.[18]
Coumarin 365 - 450[18]~0.25[18]< 1 minuteCleavage with less damaging visible light, often higher quantum yields than ONB.[18]Can be sensitive to hydrolysis.
p-Hydroxyphenacyl (pHP) 300 - 400~0.19 - 0.25Nanoseconds to microsecondsFast release kinetics.Requires UV irradiation.

Table 2: Comparative properties of common photocleavable linker families.[18]

Conclusion

Nitrophenyl-PEG alcohols are versatile and powerful tools in the medicinal chemist's arsenal. As their p-nitrophenyl carbonate derivatives, they provide a robust and controllable method for the stable PEGylation of protein therapeutics, offering the distinct advantage of reaction monitoring through the release of a chromogenic byproduct. In their ortho-nitrobenzyl configuration, they form the basis of sophisticated photocleavable linkers, enabling the on-demand release of therapeutic payloads with high spatial and temporal precision. A thorough understanding of the underlying chemistry, synthesis, and characterization protocols, as outlined in this guide, is essential for leveraging these reagents to their full potential in the development of next-generation biotherapeutics and advanced drug delivery systems.

References

  • BenchChem. (2025). A Comparative Guide to Photocleavable Linkers for Researchers and Drug Development Professionals. BenchChem.
  • Shen, W., Zheng, J., Zhou, Z., & Zhang, D. (2020). Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications.
  • Kloxin, C. J., & Anseth, K. S. (2018). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Polymer Chemistry, 9(4), 438-447.
  • Walters, N. J., Vento, H., Yu, T. T., Oommen, O. P., Hilborn, J., & Miettinen, S. (2016). Synthesis of four-arm poly(ethylene glycol)
  • Kandiyal, P. S., & Armony, N. (2023).
  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380.
  • Mocan, T. (2019).
  • Creative Proteomics. (n.d.). PEGylation Sites and PEGylation Heterogeneity Identification Service.
  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010.
  • BenchChem. (2025). m-PEG7-4-nitrophenyl carbonate vs.
  • Shen, W., Zheng, J., Zhou, Z., & Zhang, D. (2020). Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications.
  • CovalX. (2012).
  • Maxwell, A. (2014).
  • Wyatt Technology. (2011).
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  • Nanocs. (n.d.).
  • Shen, W., Zheng, J., Zhou, Z., & Zhang, D. (2020). Using o-nitrobenzyls as photocleavable linker to prepare light-responsive liposomal agent for magnetic resonance imaging contrast enhancement and monitoring of cargo delivery.
  • Nektar Therapeutics. (2009). Method for making polyethylene glycol carbonates.
  • Interchim. (n.d.).
  • JenKem Technology. (n.d.).
  • Torchilin, V. P., & Lukyanov, A. N. (2001). Fast and simple attachment of specific ligands, including monoclonal antibodies, to distal ends of PEG chains via p-nitrophenylcarbonyl groups. Biochimica et Biophysica Acta (BBA) - General Subjects, 1526(1), 123-130.
  • Nanocs. (n.d.).
  • BenchChem. (2025).
  • PharmiWeb.com. (2024).
  • Poovi, G., & Kumar, D. (2018). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. International Journal of Drug Delivery, 10(2), 56-68.
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  • MolecularCloud. (2022).
  • Paul, T., & Myong, S. (2022). Schematic of the PEGylation protocol and preparation of sample chamber for smFRET experiment.
  • Truong, N. P., & Whittaker, M. R. (2014). Comparison of Cyclic and Linear PEG Conjugates.
  • Precise PEG. (n.d.).
  • Chen, Y., & Hsieh, J. T. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation.
  • University of Maria Curie-Skłodowska. (n.d.).
  • Google Patents. (n.d.). Method for detecting p-nitrophenol.
  • Crooks, R. M., & Scott, R. W. (2013). A Systematic Investigation of p-Nitrophenol Reduction by Bimetallic Dendrimer Encapsulated Nanoparticles. The Journal of Physical Chemistry C, 117(16), 8269-8276.
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A Technical Guide to Hydrophilic Aromatic PEG Spacers in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The linker in advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) is a critical determinant of efficacy, safety, and pharmacokinetic profile. While traditional polyethylene glycol (PEG) linkers offer hydrophilicity and biocompatibility, their inherent flexibility can be suboptimal for applications requiring precise spatial control. This guide provides an in-depth technical exploration of a sophisticated class of linkers: hydrophilic aromatic PEG spacers. By integrating a rigid aromatic core within flexible, water-soluble PEG arms, these spacers offer a unique combination of properties to address key challenges in drug development. We will dissect the core physicochemical principles, synthetic strategies, and practical applications of these linkers, providing researchers with the foundational knowledge and actionable protocols to leverage their advantages in creating next-generation therapeutics.

The Evolution from Flexible to Spatially-Defined Linkers

The development of targeted therapies has underscored the linker's role as more than just a simple tether.[] It actively modulates the properties of the entire conjugate, influencing everything from solubility to biological activity.[2]

1.1 The Merits and Limitations of Conventional PEG Spacers

Polyethylene glycol (PEG) has become an indispensable tool in bioconjugation.[3][4] Its repeating ethylene oxide units render it highly water-soluble, biocompatible, and non-immunogenic.[5][6] The process of attaching PEG chains, or PEGylation, creates a protective hydration shell around the conjugated molecule.[7] This has several profound benefits:

  • Enhanced Solubility: Mitigates aggregation issues associated with hydrophobic payloads, enabling higher and more effective drug-to-antibody ratios (DARs) in ADCs.[2][8][9]

  • Improved Pharmacokinetics (PK): The increased hydrodynamic size reduces renal clearance, prolonging the conjugate's circulation half-life.[6][10]

  • Reduced Immunogenicity: The hydration shell can mask epitopes on the therapeutic molecule, lowering the risk of an immune response.[3][9]

However, the high conformational flexibility of a long PEG chain can be a double-edged sword. In PROTACs, for example, a highly flexible linker can incur a significant entropic penalty upon forming the required ternary complex (Target Protein-PROTAC-E3 Ligase), potentially destabilizing this crucial intermediate.[11][12]

1.2 The Aromatic Core: Introducing Rigidity and Directionality

To overcome the limitations of purely flexible linkers, researchers have incorporated rigid structural motifs. Aromatic structures, such as aminobenzoic acid (Abz) isomers, serve as excellent rigid building blocks.[13] Their planar nature and defined bond angles introduce a level of pre-organization and spatial definition to the linker, which can be critical for optimizing biological activity.[14]

This guide focuses on the synergy achieved by combining these two elements: a central, rigid aromatic core flanked by hydrophilic, flexible PEG arms. This architecture provides a powerful tool to balance solubility, reach, and conformational control.

Core Physicochemical Properties

The unique behavior of hydrophilic aromatic PEG spacers arises from the distinct contributions of their constituent parts.

cluster_0 Hydrophilic Aromatic PEG Spacer Moiety1 Targeting Moiety (e.g., Antibody, Small Molecule) PEG1 Hydrophilic PEG Arm (Solubility, Flexibility, PK) Moiety1->PEG1 Aromatic Rigid Aromatic Core (Spatial Control, Rigidity) PEG1->Aromatic PEG2 Hydrophilic PEG Arm (Solubility, Flexibility, PK) Aromatic->PEG2 Moiety2 Effector Moiety (e.g., Payload, E3 Ligase Ligand) PEG2->Moiety2

Caption: General structure of a bifunctional conjugate using a hydrophilic aromatic PEG spacer.

  • The PEG Arms: The ether oxygens in the PEG backbone form hydrogen bonds with water, creating the hydration shell responsible for enhanced solubility and biocompatibility.[7][11] This property is critical for keeping large, complex molecules like ADCs and PROTACs soluble and preventing non-specific binding.[8][12]

  • The Aromatic Core: This rigid component acts as a scaffold. In PROTACs, it can help pre-organize the two binding ligands into a conformation that is favorable for ternary complex formation, thereby reducing the entropic cost of binding.[14][15] In ADCs, it ensures a well-defined distance between the antibody and the payload, which can influence payload release and the "bystander effect".[16]

Key Applications in Drug Discovery

The unique properties of these spacers make them highly valuable in several cutting-edge therapeutic modalities.

3.1 Antibody-Drug Conjugates (ADCs) In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody. Hydrophobic payloads often lead to aggregation and rapid clearance, limiting the achievable DAR to 3-4.[5] Hydrophilic aromatic PEG spacers help overcome this by:

  • Masking Hydrophobicity: The PEG arms shield the hydrophobic payload, improving solubility and stability in circulation.[9][10]

  • Enabling Higher DAR: Improved solubility allows for the attachment of more drug molecules per antibody without causing aggregation, potentially leading to enhanced potency.[2][5]

  • Modulating PK/PD: The overall construct can lead to improved pharmacokinetic profiles and better tolerability.[8][10]

3.2 Proteolysis-Targeting Chimeras (PROTACs) PROTACs are heterobifunctional molecules that induce the degradation of a target protein. Their efficacy is highly dependent on the formation of a stable ternary complex. The linker is paramount to this process.

  • Optimizing Ternary Complex Geometry: The rigid aromatic core and tunable PEG arm lengths allow for precise control over the distance and orientation between the target protein and the E3 ligase.[11][12] This empirical optimization is crucial, as a linker that is too short may cause steric clash, while one that is too long may have an excessive entropic penalty.[11]

  • Enhancing Cellular Permeability and Solubility: The hydrophilic PEG component improves the poor solubility of many PROTACs, which often consist of two hydrophobic small-molecule binders.[12][15]

Synthesis and Chemical Biology

The construction of peptides and conjugates containing these spacers is typically achieved through solid-phase synthesis, which allows for precise, stepwise assembly.[13][17][18]

4.1 General Synthetic Strategy The synthesis leverages standard Fmoc-based solid-phase peptide synthesis (SPPS).[19] Key building blocks include Fmoc-protected amino acids and specialized Fmoc-protected aromatic cores derivatized with PEG chains. The synthesis is modular, allowing for the straightforward variation of both the peptide sequence and the spacer characteristics.

Resin 1. Start with Solid Support (e.g., Rink Amide Resin) Deprotect1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect1 Couple_AA 3. Couple Fmoc-Amino Acid (HBTU/DIPEA) Deprotect1->Couple_AA Wash1 Wash Steps (DMF) Couple_AA->Wash1 Repeat Repeat Steps 2-4 for Peptide Chain Elongation Wash1->Repeat Couple_Spacer 5. Couple Aromatic-PEG Building Block Repeat->Couple_Spacer Wash2 Wash Steps (DMF) Couple_Spacer->Wash2 Deprotect2 6. Final Fmoc Deprotection Wash2->Deprotect2 Cleave 7. Cleavage from Resin (e.g., TFA Cocktail) Deprotect2->Cleave Purify 8. Purification (Preparative RP-HPLC) Cleave->Purify

Caption: General workflow for the solid-phase synthesis of a peptide with an aromatic PEG spacer.

4.2 Detailed Experimental Protocol: Fmoc-SPPS of a PEGylated Peptide

This protocol describes the synthesis of a model peptide incorporating a PEGylated aromatic spacer on a 0.1 mmol scale using a Rink Amide resin.

Materials:

  • Rink Amide Resin (0.5 mmol/g substitution)

  • Fmoc-protected amino acids

  • Fmoc-Aromatic-PEG spacer building block

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Cold Diethyl Ether

Methodology:

  • Resin Swelling: Swell 200 mg of Rink Amide resin (0.1 mmol) in DMF for 30 minutes in a peptide synthesis vessel.

  • Initial Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine in DMF and agitate for 5 minutes. Drain. Add another 2 mL of the piperidine solution and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).[19]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-amino acid (3 eq., 0.3 mmol) with HBTU (2.9 eq., 0.29 mmol) and DIPEA (6 eq., 0.6 mmol) in 1 mL of DMF for 2 minutes.

    • Add the activation mixture to the deprotected resin. Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (5 x 2 mL).

    • Causality Check: Perform a Kaiser test. A negative result (beads remain colorless) confirms the complete coupling of the primary amine. If positive (blue beads), recoupling is necessary to ensure sequence integrity.

  • Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Spacer Incorporation: Couple the Fmoc-Aromatic-PEG spacer building block using the same procedure as for a standard amino acid.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise into a 50 mL conical tube containing 40 mL of cold diethyl ether. A white precipitate should form.

    • Centrifuge at 3000 x g for 10 minutes to pellet the crude peptide.

    • Decant the ether, wash the pellet with cold ether twice, and dry the crude peptide under vacuum.[19]

Characterization and Analysis

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the final conjugate. A multi-pronged approach is typically required.[20]

Technique Principle Information Obtained Pros Cons
RP-HPLC Separation by hydrophobicityPurity, identification of impuritiesHigh resolution, quantitative, robustCan be denaturing for some proteins
SEC-HPLC Separation by hydrodynamic sizeAggregation analysis, separation of free drug/linkerNon-denaturing conditions, good for stabilityLower resolution for species of similar size
Mass Spectrometry (ESI-MS, MALDI-TOF) Mass-to-charge ratio measurementConfirmation of molecular weight, sequence verificationHighly accurate, definitive identificationCan be sensitive to salts and buffers

5.1 Detailed Experimental Protocol: RP-HPLC Analysis

This protocol provides a general method for assessing the purity of the synthesized peptide.

Materials:

  • Analytical RP-HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Purified, lyophilized peptide sample

Methodology:

  • System Preparation: Purge the HPLC lines and equilibrate the C18 column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.[20]

  • Sample Preparation: Dissolve the crude or purified peptide in Mobile Phase A to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Injection and Separation:

    • Inject 10-20 µL of the prepared sample onto the column.

    • Apply a linear gradient to elute the peptide. A typical gradient would be from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

    • Rationale: The gradient of increasing organic solvent (Acetonitrile) will elute compounds based on their hydrophobicity. The desired peptide product should appear as a single major peak.

  • Detection and Analysis:

    • Monitor the column eluent at 220 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr).

    • Integrate the peak area of the chromatogram to determine the purity of the sample. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.

Case Study: Optimizing PROTAC Efficacy

The length of the PEG arms on an aromatic spacer is a critical design parameter that must be empirically optimized.

cluster_0 Sub-Optimal Linker (Too Short) cluster_1 Optimal Linker POI_1 Target Protein (POI) E3_1 E3 Ligase POI_1->E3_1 Steric Clash! PROTAC_1 PROTAC POI_1->PROTAC_1 binds E3_1->PROTAC_1 binds POI_2 Target Protein (POI) PROTAC_2 PROTAC POI_2->PROTAC_2 binds E3_2 E3 Ligase E3_2->PROTAC_2 binds Ternary Stable Ternary Complex (Productive Ubiquitination)

Caption: Impact of linker length on ternary complex formation in PROTACs.

Consider a hypothetical PROTAC targeting Protein X, using a p-aminobenzoic acid core. A series of linkers are synthesized with varying PEG lengths.

PROTAC Compound Spacer Composition Cellular DC₅₀ (nM) Max Degradation (Dₘₐₓ) Interpretation
PROTAC-1p-Abz-(PEG2)₂25065%Linker likely too short, causing steric hindrance and preventing optimal ternary complex formation.
PROTAC-2p-Abz-(PEG4)₂15>95%Optimal. The length and rigidity effectively span the distance between the proteins, leading to a stable complex and potent degradation.
PROTAC-3p-Abz-(PEG8)₂4590%Increased flexibility and length may introduce an entropic penalty, slightly destabilizing the complex compared to the optimal length.
PROTAC-4p-Abz-(PEG12)₂12075%Excessively long and flexible linker leads to inefficient complex formation, significantly reducing degradation potency.

This data illustrates a crucial principle: there is an optimal linker length for each PROTAC system. The combination of the rigid aromatic core with tunable PEG arms provides the ideal platform for this empirical optimization, allowing researchers to fine-tune the geometry for maximal efficacy.[11][21]

Conclusion and Future Perspectives

Hydrophilic aromatic PEG spacers represent a significant advancement in linker technology. By providing a sophisticated balance of water solubility, biocompatibility, and conformational rigidity, they empower scientists to address fundamental challenges in drug design. They enable the development of more stable and potent ADCs with higher drug loads and allow for the rational optimization of PROTACs with superior degradation efficiency.

Future innovations will likely focus on developing more complex, three-dimensional aromatic scaffolds to explore a wider range of spatial geometries, as well as the integration of cleavable moieties within the spacer to allow for triggered payload release in specific cellular compartments.[16][22][23] As our understanding of the complex biology of targeted therapeutics deepens, the importance of precisely engineered linkers, such as the hydrophilic aromatic PEG spacers discussed herein, will only continue to grow.

References

  • The Use of Uniform PEG Compounds in the Design of ADCs. Books.
  • The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. PMC.
  • Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. PurePEG.
  • PEG Linkers. ADC Review.
  • How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.
  • Overview of PEG Linkers. ChemPep.
  • PEG Linkers vs. Non-PEG Linkers: Which One Should You Use? PurePEG.
  • Synthesis of Peptides Containing an Arom
  • Cleavable vs.
  • The Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC)
  • Improvements in solid-phase synthesis of peptides and related compounds.
  • Cleavable vs. Non-Cleavable Linkers. BroadPharm.
  • An In-depth Technical Guide on the Role of the PEG6 Spacer in Bifunctional Linkers. Benchchem.
  • Cleavable versus non-cleavable ADC linker chemistry. ProteoGenix.
  • Monodispersed PEG Linkers Enhance Antibody–Drug Conjug
  • PEGyl
  • Use of Monodisperse and Activated PEGs to Accelerate Development of Antibody Drug Conjug
  • Linkers in PROTACs. Precise PEG.
  • What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable? BOC Sciences.
  • Synthesis of Custom Peptides with a PEG16 Spacer using Fmoc Chemistry: Applic
  • Characteristic roadmap of linker governs the r
  • The Strategic Role of PEG Linkers in PROTAC Design: An In-depth Technical Guide. Benchchem.
  • A Comparative Guide to Analytical Techniques for PEGylated Proteins: SDS-PAGE, HPLC, and Mass Spectrometry. Benchchem.
  • Wh

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A Thermodynamic Deep Dive: Probing the Properties of Nitro-Functionalized Oligoethylene Glycols

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of oligoethylene glycol (OEG) chemistry with the energetic and electron-withdrawing nature of nitro functionalities presents a compelling class of materials with tunable thermodynamic properties. This guide provides a comprehensive exploration of the synthesis, thermodynamic characterization, and potential applications of nitro-functionalized oligoethylene glycols. We delve into the causal relationships behind experimental design, offering field-proven insights into the evaluation of these materials. Detailed, self-validating protocols for key analytical techniques are provided, alongside a discussion of computational approaches to complement experimental findings. This document serves as a foundational resource for researchers navigating the intricate landscape of these promising compounds, from drug delivery to the development of advanced energetic materials.

Introduction: A Tale of Two Moieties

Oligoethylene glycols (OEGs) are a well-established class of polymers renowned for their biocompatibility, hydrophilicity, and unique solvation properties. Their simple, repeating ether structure provides a flexible backbone that can be readily functionalized. The introduction of the nitro group (—NO2), a powerful electron-withdrawing moiety and a common explosophore, dramatically alters the physicochemical landscape of the parent OEG.[1] This functionalization imparts a unique combination of properties, making these materials candidates for a range of specialized applications.

The thermodynamic properties of these hybrid molecules are of paramount importance. For instance, in drug delivery, the enthalpy and entropy of interaction between a nitro-functionalized OEG carrier and its payload can dictate binding affinity and release kinetics. In the realm of energetic materials, properties such as heat of combustion and thermal stability are critical performance and safety parameters.[2][3] This guide will dissect the thermodynamic signatures of nitro-functionalized OEGs, providing the theoretical underpinnings and practical methodologies for their comprehensive characterization.

Synthesis and Functionalization: Crafting the Molecule

The synthesis of nitro-functionalized OEGs can be broadly approached through two primary routes: direct nitration of the terminal hydroxyl groups or the reaction of a pre-functionalized OEG with a nitro-containing species. The choice of synthetic strategy is dictated by the desired degree of nitration, the length of the OEG chain, and the required purity of the final product.

A common and effective method for the synthesis of polyethylene glycol dinitrates (PEGNs) involves the esterification of the terminal hydroxyl groups of polyethylene glycols with a mixture of nitric and sulfuric acid in a suitable solvent like dichloromethane.[2] The reaction temperature is a critical parameter to control, as higher temperatures can increase the yield but also lead to the liberation of hazardous nitrogen oxides.[2]

The general synthetic scheme can be visualized as follows:

Synthesis cluster_conditions Reaction Conditions OEG HO-(CH₂CH₂O)n-H (Oligoethylene Glycol) Process Esterification OEG->Process Reagents HNO₃ / H₂SO₄ (Nitrating Agent) Reagents->Process Solvent CH₂Cl₂ (Dichloromethane) Solvent->Process Product O₂N-O-(CH₂CH₂O)n-NO₂ (Nitro-functionalized OEG) Process->Product Controlled Temperature\n(e.g., 0-40 °C) Controlled Temperature (e.g., 0-40 °C) ITC_Workflow cluster_setup Experimental Setup cluster_results Thermodynamic Parameters Syringe Ligand (e.g., Drug Molecule) Titration Stepwise Injection Syringe->Titration Cell Macromolecule (Nitro-OEG) Cell->Titration HeatChange Measure Heat Change (dq) Titration->HeatChange BindingIsotherm Generate Binding Isotherm HeatChange->BindingIsotherm DataFitting Fit to Binding Model BindingIsotherm->DataFitting Ka Kₐ (Binding Affinity) DataFitting->Ka dH ΔH (Enthalpy) DataFitting->dH dS ΔS (Entropy) DataFitting->dS N n (Stoichiometry) DataFitting->N

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Computational Modeling: An In-Silico Complement

Molecular dynamics (MD) simulations offer a powerful computational lens to investigate the conformational dynamics and intermolecular interactions of nitro-functionalized OEGs at an atomic level. [1][4][5]By building a computational model of the molecule in a simulated environment (e.g., in water), researchers can gain insights into:

  • Conformational Preferences: How the bulky and polar nitro groups affect the flexibility and folding of the OEG chain.

  • Solvation Shell Structure: The arrangement of water molecules around the nitro-functionalized OEG, which influences its solubility and interactions with other molecules.

  • Binding Free Energies: Through advanced techniques like free energy perturbation or thermodynamic integration, the binding affinity of a drug molecule to the nitro-OEG can be calculated and compared with experimental ITC data.

MD_Simulation cluster_outputs Calculated Properties Start Build Molecular Model (Nitro-OEG + Ligand + Solvent) Equilibration System Equilibration (NPT/NVT Ensemble) Start->Equilibration Production Production Run (Generate Trajectories) Equilibration->Production Analysis Trajectory Analysis Production->Analysis Conformation Conformational Dynamics Analysis->Conformation Interactions Intermolecular Interactions Analysis->Interactions FreeEnergy Binding Free Energy Analysis->FreeEnergy

Caption: Molecular dynamics simulation workflow for nitro-OEG systems.

Applications and Future Perspectives

The unique thermodynamic properties of nitro-functionalized OEGs open doors to a variety of applications:

  • Drug Delivery: The tunable polarity and interaction potential make them interesting candidates for carriers in drug delivery systems. The thermodynamic data from ITC can guide the design of OEGs with optimal drug binding and release profiles.

  • Energetic Materials: As derivatives of known energetic plasticizers like di- and triethylene glycol dinitrate, these compounds are of interest in propellant and explosive formulations. [6]Their thermodynamic properties, particularly heat of combustion and thermal stability, are key to their performance and safety.

  • Smart Materials: The responsive nature of the OEG backbone, combined with the strong electronic character of the nitro group, could be exploited in the development of stimuli-responsive materials.

Future research will likely focus on fine-tuning the thermodynamic properties by varying the OEG chain length, the number and position of nitro groups, and by introducing other functional moieties. A deeper understanding of the structure-property relationships, gained through a synergistic combination of experimental thermodynamics and computational modeling, will be crucial for unlocking the full potential of these fascinating materials.

Experimental Protocols

Protocol: Thermal Stability Analysis by DSC

Objective: To determine the onset temperature of decomposition and the heat of decomposition of a nitro-functionalized OEG.

Materials:

  • Nitro-functionalized OEG sample (3-5 mg)

  • Differential Scanning Calorimeter (DSC)

  • High-pressure DSC pans (e.g., gold-plated stainless steel)

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the nitro-functionalized OEG sample into a high-pressure DSC pan.

  • Crucible Sealing: Securely seal the pan. Caution: Energetic materials can be sensitive to pressure and friction. Follow all safety protocols for handling such materials.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 5 °C/min) to a final temperature that is beyond the completion of the decomposition exotherm (e.g., 400 °C). [7]5. Data Analysis:

    • From the resulting thermogram, determine the onset temperature of the exothermic decomposition peak.

    • Integrate the area of the exothermic peak to calculate the heat of decomposition (ΔHd) in J/g.

Protocol: Binding Analysis by ITC

Objective: To determine the thermodynamic parameters of binding between a nitro-functionalized OEG and a ligand.

Materials:

  • Isothermal Titration Calorimeter (ITC)

  • Nitro-functionalized OEG solution (in the cell)

  • Ligand solution (in the syringe)

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Prepare solutions of the nitro-functionalized OEG and the ligand in the same, extensively dialyzed buffer to minimize heats of dilution. [8] * Degas both solutions thoroughly before use.

  • Instrument Setup:

    • Load the nitro-functionalized OEG solution into the sample cell.

    • Load the ligand solution into the injection syringe.

    • Allow the instrument to equilibrate thermally.

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand solution into the sample cell.

    • Allow the system to return to thermal equilibrium between each injection.

  • Data Acquisition: The instrument will record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the binding isotherm to an appropriate binding model (e.g., one set of sites) to determine Ka, ΔH, and the stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTlnKa = ΔH - TΔS.

References

  • Matyáš, R., Šelešovský, J., Jalový, Z., & Roháčová, J. (n.d.). Synthesis and Characterization of Polyethylene Glycol Dinitrates.
  • Synthesis and Characterization of New Energetic Materials Based on Various Energetic Building Blocks and Investigation of Differ. (2023, November 29). Elektronische Hochschulschriften der LMU München. Retrieved from [Link]

  • Synthesis, Thermal Properties and Sensitivity of Ladder-Like Nitrocellulose Grafted by Polyethylene Glycol. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 16). ACS Publications. Retrieved from [Link]

  • Nitration Enzyme Toolkit for the Biosynthesis of Energetic Materials. (n.d.). DTIC. Retrieved from [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15). ACS Publications. Retrieved from [Link]

  • High-Density Energetic Materials with Low Mechanical Sensitivity and Twinning Derived from Nitroimidazole Fused Ring. (2024, January 10). MDPI. Retrieved from [Link]

  • Analyzing PEGylation through Molecular Dynamics Simulations. (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular dynamics simulations on aqueous two-phase systems - Single PEG-molecules in solution. (2012, August 8). PMC. Retrieved from [Link]

  • How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. (2018, January 16). ATA Scientific. Retrieved from [Link]

  • Energetic materials – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • An Introduction to the Synthesis of High-energy Materials. (2024, February 20). Organic Chemistry Research. Retrieved from [Link]

  • Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. (n.d.). DTIC. Retrieved from [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15). UNICAM. Retrieved from [Link]

  • Nitro compound - Wikipedia. (n.d.). Retrieved from [Link]

  • Effects of Nitro-Oxidative Stress on Biomolecules: Part 2—Reactive Molecular Dynamics Simulations. (2025, June 30). MDPI. Retrieved from [Link]

  • Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers. (2025, September 23). PMC. Retrieved from [Link]

  • Molecular Dynamics Simulation and Experimental Study on the Mechanical Properties of Functionalized Graphene-Enhanced PEEK/PTFE. (2025, December 31). PMC. Retrieved from [Link]

  • Synthesis and Characterization of Novel Dendrons Bearing Amino-Nitro-Substituted Azobenzene Units and Oligo(ethylene glycol) Spacers: Thermal, Optical Properties, Langmuir Blodgett Films and Liquid-Crystalline Behaviour. (2013, January 25). MDPI. Retrieved from [Link]

  • Isothermal Titration Calorimetry in Biocatalysis. (2022, May 9). Frontiers. Retrieved from [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019, January 10). Malvern Panalytical. Retrieved from [Link]

  • Synthesis and characterization of star-shaped oligo(ethylene glycol) with tyrosine derived moieties under variation of their molecular weight. (n.d.). PubMed. Retrieved from [Link]

  • Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data. (2009, June 18). MDPI. Retrieved from [Link]

  • Interpreting DSC curves Part 1: Dynamic measurements. (n.d.). METTLER TOLEDO. Retrieved from [Link]

  • Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). (2010, October 13). MDPI. Retrieved from [Link]

  • Thermodynamic and Propulsive Characterization of Nitro-Substituted Quadricyclane. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. (2022, November 13). PMC. Retrieved from [Link]

  • (PDF) Synthesis and Characterization of Oligo(Ethylene Glycol)s Functionalized with Desaminotyrosine or Desaminotyrosyltyrosine. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of oligo(ethylene glycol)s functionalized with desaminotyrosine or desaminotyrosyltyrosine. (n.d.). PubMed. Retrieved from [Link]

  • Effect of poly ethylene glycol on the mechanical and thermal properties of bioactive poly(ε-caprolactone) melt extrudates for pharmaceutical applications. (2016, March 16). PubMed. Retrieved from [Link]

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Technical Guide: Comparative Analysis of PEG3 vs. PEG4 Nitrophenyl Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Difference between PEG3 and PEG4 nitrophenyl linkers Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Core Distinction

In bioconjugation, the difference between a PEG3 and PEG4 linker is often treated as trivial—a mere addition of 44 Daltons and roughly 3.5 Angstroms. However, in high-precision applications like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), this "trivial" difference acts as a binary switch between efficacy and inertness.

  • PEG3 Nitrophenyl Linkers are often the "minimal viable spacer," providing just enough distance to overcome immediate steric hindrance at the conjugation site without adding significant entropic "floppiness."

  • PEG4 Nitrophenyl Linkers cross a critical solubility and flexibility threshold. They are frequently the starting point for "hydrophilic shielding," offering better aqueous solubility for hydrophobic payloads and increased rotational freedom for ligand-receptor binding.

This guide dissects the physicochemical, mechanistic, and functional differences between these two linkers, providing a rationale for selection in drug design.

Physicochemical Comparison

The choice between PEG3 and PEG4 is a trade-off between structural rigidity (PEG3) and conformational reach (PEG4).

Table 1: Comparative Specifications
FeaturePEG3 Nitrophenyl LinkerPEG4 Nitrophenyl LinkerDelta / Impact
Formula Unit


+1 Ethylene Glycol Unit
Spacer Length (Extended) ~13.5 Å~17.2 Å~3.7 Å difference affects ternary complex formation (PROTACs).
Molecular Weight Increase Base+44.05 DaNegligible impact on total conjugate mass.
Hydrophilicity (LogP) LowerHigherPEG4 provides a stronger hydration shell, critical for hydrophobic payloads (e.g., PBD dimers).
Entropic Penalty LowerHigherPEG4 loses more entropy upon binding; requires higher binding affinity to compensate.

Expert Insight: In PROTAC design, if a PEG3 linker creates a "tense" ternary complex where the E3 ligase and Target Protein clash, switching to PEG4 often relieves this tension. Conversely, if PEG4 is too flexible, the complex may not form stably; PEG3 would then be preferred to "lock" the conformation.

Chemical Mechanism: The Nitrophenyl Carbonate System

Both linkers utilize the p-nitrophenyl carbonate (NPC) moiety.[1] Unlike NHS esters, which are highly susceptible to hydrolysis, NPC linkers are moderately more stable in aqueous buffers yet highly reactive toward primary amines (Lysine residues, N-terminus).

Reaction Dynamics

The reaction is a nucleophilic substitution where the amine attacks the carbonyl carbon, displacing p-nitrophenol (a yellow leaving group) and forming a stable carbamate (urethane) linkage.

Mechanistic Pathway (Graphviz)

ConjugationMechanism Linker PEG(n)-Nitrophenyl Carbonate (Electrophile) Intermediate Tetrahedral Intermediate Linker->Intermediate Nucleophilic Attack (pH 8.0-8.5) Protein Protein-NH2 (Nucleophile) Protein->Intermediate Product PEG(n)-Carbamate-Protein (Stable Conjugate) Intermediate->Product Collapse Byproduct p-Nitrophenol (Yellow Leaving Group) Intermediate->Byproduct Elimination

Figure 1: The reaction mechanism of PEG-nitrophenyl carbonate with a primary amine. The release of p-nitrophenol allows for colorimetric monitoring of the reaction progress (Absorbance at 400-405 nm).

Application-Specific Selection Logic

A. Antibody-Drug Conjugates (ADCs)[2][3][4]
  • Scenario: You are conjugating a highly hydrophobic payload (e.g., MMAE, PBD).

  • Recommendation: Use PEG4 (or higher).

  • Reasoning: Short PEGs (PEG1-3) often fail to mask the hydrophobicity of the payload, leading to antibody aggregation or rapid clearance by the liver (hydrophobic patch recognition). PEG4 is often the minimum length required to disrupt this hydrophobic patch.

B. PROTACs (Protein Degraders)[5]
  • Scenario: Optimizing the linker for E3 ligase (e.g., Cereblon) and Target Protein (e.g., BRD4) interaction.

  • Recommendation: Screen Both.

  • Reasoning: PROTAC efficacy relies on the "Goldilocks" zone.

    • PEG3: Use if the binding pockets are shallow and close.

    • PEG4: Use if the pockets are deep or if modeling suggests a clash with PEG3.

    • Note: A 3.7 Å increase can turn a non-functional degrader into a potent one by allowing the necessary protein-protein interaction (PPI) interface to form.

C. Surface Functionalization (Biosensors)
  • Scenario: Immobilizing a ligand on a gold or silica surface.

  • Recommendation: PEG3.

  • Reasoning: For surface chemistry, you want the ligand accessible but rigid enough to not fold back onto the surface. PEG4+ chains can form "mushroom" conformations that bury the ligand. PEG3 tends to maintain a "brush" regime more easily at moderate densities.

Experimental Protocol: Conjugation & Validation

This protocol applies to both PEG3 and PEG4 Nitrophenyl Carbonates.

Reagents:

  • Protein/Antibody (1-5 mg/mL in PBS, pH 7.4).

  • PEG(n)-Nitrophenyl Carbonate (dissolved in dry DMSO or DMF).

  • Reaction Buffer: 0.1 M Borate Buffer, pH 8.5 (Amine-free).

Workflow:

  • Buffer Exchange: Ensure protein is in an amine-free buffer (Borate pH 8.5 is ideal for Lysine conjugation). Avoid Tris or Glycine.[2]

  • Activation: Dissolve the PEG linker in dry DMSO. Prepare a 10 mM stock.

  • Mixing: Add the PEG linker to the protein solution.

    • Molar Excess: 10-20x for PEG3/4 (due to hydrolysis competition).

    • Solvent Limit: Keep DMSO < 10% final volume to prevent protein denaturation.

  • Incubation: Incubate at Room Temperature for 2-4 hours or 4°C overnight.

    • Visual Check: The solution should turn slight yellow (release of p-nitrophenol).

  • Quenching: Add 1M Glycine or Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 30 mins to quench unreacted linker.

  • Purification: Remove excess small molecules (hydrolyzed linker, p-nitrophenol) via Desalting Column (Zeba Spin) or Dialysis.

Validation Logic (Self-Correcting Steps)
  • Did it work? Measure Absorbance at 405 nm before purification. Use the extinction coefficient of p-nitrophenol (

    
     at pH > 8) to calculate how many moles of linker reacted.
    
  • Aggregation Check: Run SEC-HPLC. If you see high molecular weight aggregates, the PEG linker was too short for your hydrophobic payload (Switch PEG3 -> PEG4) or the organic solvent concentration was too high.

Decision Tree for Linker Selection

LinkerSelection Start Start: Select Linker Length PayloadType Is the Payload Hydrophobic? Start->PayloadType AppType Application Type? PayloadType->AppType No (Hydrophilic) PEG4 Select PEG4 (Solubility Shielding) PayloadType->PEG4 Yes (e.g., PBD, MMAE) PROTAC PROTAC AppType->PROTAC PROTAC/Bifunctional Surface Surface AppType->Surface Surface/Biosensor Screen Screen PEG3 AND PEG4 (Binary Efficacy Switch) PROTAC->Screen Requires Ternary Complex PEG3 Select PEG3 (Rigid Presentation) Surface->PEG3 Maximize Ligand Exposure

Figure 2: Decision matrix for selecting between PEG3 and PEG4 based on payload hydrophobicity and application constraints.

References

  • Troup, R. I., et al. (2020).[3] "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Anti-tumor Therapy. Discusses the binary impact of linker length (PEG3 vs PEG4) on ternary complex formation.

  • Thermo Fisher Scientific. "Crosslinking Chemistry Guide: PEG Spacers." Details the Angstrom lengths of PEG units (approx 3.5 Å per unit) and solubility benefits.

  • BroadPharm. "PEG Linker Selection Guide." Provides comparative LogP and hydrophilicity data for discrete PEG chains.

  • Boutureira, O., & Bernardes, G. J. (2015). "Advances in chemical protein modification." Chemical Reviews. Reviews the stability and reactivity of p-nitrophenyl carbonate chemistry in bioconjugation.

  • Hamblett, K. J., et al. (2004). "Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate." Clinical Cancer Research. Highlights the impact of hydrophobicity masking by PEG linkers on ADC pharmacokinetics.

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Technical Guide: 4-Nitrophenoxy PEG Ethanol Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and application of 4-Nitrophenoxy PEG Ethanol derivatives (commonly referred to in the field as HO-PEG-NPC or Hydroxyl-PEG-Nitrophenyl Carbonate ).

Executive Summary

In the landscape of bioconjugation and materials science, 4-Nitrophenoxy PEG Ethanol (HO-PEG-NPC) occupies a critical "Goldilocks" zone. Unlike N-Hydroxysuccinimide (NHS) esters, which often hydrolyze too rapidly in aqueous buffers, the nitrophenyl carbonate (NPC) moiety offers a hydrolytically stable yet aminolytic active ester. This derivative allows researchers to perform controlled conjugation to primary amines (lysine residues, N-termini, amine-functionalized surfaces) with the added benefit of a built-in self-monitoring system: the release of the yellow chromophore p-nitrophenol upon reaction.

This guide serves as an operational manual for leveraging HO-PEG-NPC in the design of hydrogels, non-fouling surfaces, and drug delivery systems.

Chemical Architecture & Reactivity

Structural Analysis

The molecule is a heterobifunctional Polyethylene Glycol (PEG) derivative.

  • Proximal End (Reactive): The 4-nitrophenyl carbonate (NPC) group.[1][2] This is an activated carbonate ester. The electron-withdrawing nitro group on the phenyl ring makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by amines.

  • Distal End (Functional): The Hydroxyl (Ethanol) group (

    
    ). This group remains inert during amine conjugation but provides hydrophilicity or a site for secondary modification (e.g., conversion to a carboxyl or acrylate for dual-functionalization).
    
Reaction Mechanism: Urethane Formation

The primary utility of NPC-PEG is its reaction with primary amines (


) to form a urethane (carbamate)  linkage. This linkage is chemically more stable than the amide bond formed by NHS esters and significantly more stable than ester bonds.

Key Advantages:

  • Stability: The urethane bond resists enzymatic degradation better than amide bonds in certain proteolytic environments.

  • Monitoring: The leaving group, p-nitrophenol (pNP), turns distinctively yellow in basic conditions (absorbance max

    
     400 nm), allowing real-time quantification of the reaction progress without secondary assays.
    

ReactionMechanism PEG_NPC HO-PEG-O-CO-O-Ph-NO2 (Activated PEG) Intermediate Tetrahedral Intermediate PEG_NPC->Intermediate Nucleophilic Attack (pH 7.5 - 8.5) Amine R-NH2 (Target Amine) Amine->Intermediate Urethane HO-PEG-O-CO-NH-R (Stable Urethane Linkage) Intermediate->Urethane Elimination Byproduct HO-Ph-NO2 (p-Nitrophenol - Yellow) Intermediate->Byproduct Release

Figure 1: Mechanism of amine conjugation via NPC-PEG, yielding a stable urethane bond and a chromogenic byproduct.

Applications in Materials Science

Hydrogel Engineering

HO-PEG-NPC is extensively used to create "bio-inert" hydrogels via crosslinking with multi-amine polymers (e.g., Chitosan, Poly-L-Lysine, or Multi-arm PEG-Amines).

  • Mechanism: A multi-arm PEG-NPC (e.g., 4-arm) reacts with a multi-arm PEG-Amine.

  • Advantage: The reaction proceeds at physiological pH (7.4–8.0) without toxic catalysts (like copper in Click chemistry) or radical initiators (like UV/APS in acrylate systems), making it ideal for in situ cell encapsulation .

Surface Modification (Grafting To)

To create non-fouling surfaces on medical devices:

  • The surface is aminated (e.g., via silanization with APTES).

  • HO-PEG-NPC is introduced.

  • The NPC end grafts to the surface, orienting the hydroxyl "ethanol" tail outward. This "brush" layer sterically repels protein adsorption.

Drug Delivery (PEGylation)

Used to PEGylate proteins to increase circulation half-life. The urethane linkage prevents premature release of the PEG chain, ensuring sustained solubility and reduced immunogenicity.

Experimental Protocols

Protocol A: Synthesis of HO-PEG-NPC

Note: This protocol assumes starting from a standard PEG-Diol or PEG-OH.

Reagents:

  • Dry PEG-OH (MW 2kDa - 20kDa)

  • 4-Nitrophenyl Chloroformate (4-NPC)[1][3]

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

Workflow:

  • Drying: Dissolve PEG in DCM and precipitate in diethyl ether to remove traces of water. Dry under vacuum.

  • Activation: Dissolve dried PEG in anhydrous DCM. Add 3.0 equivalents of 4-Nitrophenyl Chloroformate and 3.0 equivalents of TEA per hydroxyl group.

    • Expert Insight: Perform this at 0°C initially to prevent degradation, then warm to Room Temp (RT) for 12–24 hours. The excess base neutralizes the HCl byproduct.

  • Precipitation: Concentrate the solution and precipitate dropwise into cold diethyl ether. The product (HO-PEG-NPC) will fall out as a white powder; unreacted p-nitrophenol remains in the ether.

  • Purification: Re-dissolve in DCM and re-precipitate (repeat 2-3 times) to ensure removal of free p-nitrophenol.

  • Storage: Store at -20°C under Argon. Moisture sensitive.

Protocol B: Quantitative Substitution Assay (The "Yellow" Test)

Trustworthiness Check: This protocol validates the quality of your synthesized material.

  • Weigh ~5 mg of the synthesized HO-PEG-NPC.

  • Dissolve in 1.0 mL of 0.1 M NaOH (pH > 12).

    • Mechanism:[1][4] The high pH forces rapid and complete hydrolysis of the carbonate, releasing all p-nitrophenol.

  • Wait 15 minutes. The solution should turn bright yellow.

  • Measure Absorbance at 402 nm .

  • Calculate substitution degree using the Beer-Lambert Law (

    
    ).
    
Protocol C: Surface Grafting Workflow

This workflow describes grafting NPC-PEG onto an aminated glass/silicon surface.

SurfaceGrafting Step1 1. Surface Activation (Plasma Clean + APTES Silanization) Step2 2. Preparation Dissolve HO-PEG-NPC in Borate Buffer (pH 8.5) Step1->Step2 Step3 3. Incubation Immerse Surface in Solution (4-12 Hours, RT, Dark) Step2->Step3 Reaction starts Step4 4. Washing Remove physical adsorbates (Water -> Ethanol -> Water) Step3->Step4 Urethane bond formed Step5 5. Validation Contact Angle / XPS / Ellipsometry Step4->Step5

Figure 2: Step-by-step workflow for grafting HO-PEG-NPC onto amine-functionalized surfaces.

Data Summary: NPC vs. NHS Esters[2]

FeatureHO-PEG-NPC (Nitrophenyl Carbonate)HO-PEG-NHS (N-Hydroxysuccinimide)
Linkage Formed Urethane (Carbamate)Amide
Hydrolysis Half-life (pH 8) Hours (Slow)Minutes (Fast)
Reactivity Moderate (Selective for

amines)
High (Less selective, prone to hydrolysis)
Monitoring Visual (Yellow release) Requires HPLC/NMR
Storage Stability High (-20°C, months)Moderate (Very moisture sensitive)
Primary Use Hydrogels, Surface grafting, Stable conjugationRapid protein labeling

References

  • Fortier, G., & Laliberté, M. (1993). Surface modification of horseradish peroxidase with polyethylene glycol utilizing the p-nitrophenyl carbonate derivative. Biotechnology and Applied Biochemistry.

  • Miron, T., & Wilchek, M. (1993). A Simplified Method for the Preparation of Succinimidyl Carbonate Polyethylene Glycol for Coupling to Proteins. Bioconjugate Chemistry.[5]

  • Elbert, D. L., & Hubbell, J. A. (2001). Conjugate Addition Reactions Combined with Free-Radical Cross-Linking for the Design of Materials for Tissue Engineering. Biomacromolecules.[2][5][6][]

  • Zalipsky, S. (1995). Chemistry of polyethylene glycol conjugates with biologically active molecules.[2][5][][8] Advanced Drug Delivery Reviews.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for urethane/carbamate chemistry protocols).

Sources

Methodological & Application

Synthesis of 4-amino-phenyl-PEG3-alcohol from nitro precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 4-Amino-Phenyl-PEG3-Alcohol

Part 1: Abstract & Strategic Analysis

Context: 4-amino-phenyl-PEG3-alcohol is a critical "linker" intermediate used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs). The aniline amine (


) serves as a reactive handle for conjugation (e.g., via amide coupling or reductive amination), while the PEG3 spacer provides solubility and flexibility.

The Challenge: The synthesis involves reducing a nitro group (


) to an amine (

) on an aromatic ring. While standard nitro reductions are common, the presence of the polyethylene glycol (PEG) chain introduces specific challenges:
  • Solubility: The product is amphiphilic (water-soluble), making traditional aqueous extraction workups difficult due to product loss or emulsions.

  • Purification: PEG derivatives often "streak" on silica gel, complicating flash chromatography.

  • Functional Group Tolerance: The terminal alcohol (

    
    ) and ether linkages must remain intact.
    

Strategic Selection: Catalytic Hydrogenation vs. Chemical Reduction

FeatureMethod A: Catalytic Hydrogenation (Recommended) Method B: Chemical Reduction (Fe/HCl or Zn)
Reagent

gas, 10% Pd/C
Iron powder, Ammonium Chloride or HCl
Workup Filtration only (Celite). Solvent evaporation.Complex. Requires aqueous extraction and removal of metal salts.
Yield Typically >95% (Quantitative)70-85% (Losses during extraction)
Purity High (Clean conversion)Moderate (Metal residues common)
Suitability Ideal for PEG derivatives Not recommended for water-soluble PEGs

Part 2: Mechanism & Workflow Visualization

The reduction proceeds via a nitroso and hydroxylamine intermediate sequence on the surface of the Palladium catalyst.

G Nitro Nitro Precursor (R-NO2) Adsorption Adsorption to Pd Surface Nitro->Adsorption + H2 / Pd/C Nitroso Nitroso Intermediate (R-NO) Adsorption->Nitroso - H2O Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + 2H Amine Target Amine (R-NH2) Hydroxylamine->Amine + 2H, - H2O

Figure 1: Stepwise reduction mechanism of the nitro group on the Palladium surface.

Part 3: Detailed Experimental Protocol (Method A)

Target Molecule: 4-amino-phenyl-PEG3-alcohol Precursor: 4-nitro-phenyl-PEG3-alcohol Scale: 1.0 gram (Scaleable to >100g)

Materials & Reagents
  • Precursor: 4-nitro-phenyl-PEG3-alcohol (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (50% water) preferred for safety. Load: 10 wt% relative to substrate.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Grade: HPLC or Anhydrous.

  • Gas: Hydrogen (

    
    ) balloon or cylinder.
    
  • Filtration: Celite® 545 filter aid.

Step-by-Step Procedure

1. Preparation (Inert Atmosphere)

  • Safety Note: Dry Pd/C is pyrophoric (ignites in air if dry).[1] Always use "wet" Pd/C or handle under Argon/Nitrogen.

  • Weigh the 4-nitro-phenyl-PEG3-alcohol (1.0 g) into a round-bottom flask.

  • Dissolve in Methanol (10–15 mL). The solution will be yellow/pale orange.

  • Optional: Flush the flask with Nitrogen/Argon gas to remove oxygen.

2. Catalyst Addition

  • Carefully add 10% Pd/C (100 mg, 10 wt%).

  • Technique: Add the catalyst as a slurry in a small amount of water or toluene if strict anhydrous conditions are not required (water is produced in the reaction anyway), OR add the solid catalyst carefully under a blanket of inert gas.

3. Hydrogenation

  • Balloon Method: Attach a balloon filled with Hydrogen gas to the flask via a 3-way stopcock or needle adapter.

  • Purge: Evacuate the flask (light vacuum) and refill with

    
    . Repeat 3 times to ensure all Oxygen is removed.
    
  • Reaction: Stir vigorously at Room Temperature (RT).

  • Observation: The yellow color of the nitro compound should fade to colorless or very pale brown over 2–4 hours.

4. Monitoring (QC Checkpoint 1)

  • TLC: Eluent: 5% MeOH in DCM.

    • Nitro (Start): Higher

      
      , UV active, yellow spot.
      
    • Amine (Product): Lower

      
       (more polar), UV active, stains blue/purple with Ninhydrin.
      
  • LC-MS: Look for the mass shift.

    • Precursor MW:

      
      
      
    • Product MW:

      
       (Loss of 
      
      
      
      [32] + Gain of
      
      
      [2] = Net -30). Wait, correction:
    • Mass Calculation:

      
       (46 Da) 
      
      
      
      
      
      (16 Da). Net loss = 30 Da.
    • Protonated MS:

      
       of product will be 30 units less than precursor.
      

5. Workup (The Critical Step)

  • Once conversion is complete (>98% by LCMS), flush the system with Nitrogen to remove excess Hydrogen.

  • Filtration: Prepare a sintered glass funnel with a pad of Celite .

  • Filter the reaction mixture through the Celite pad to remove the Pd/C.

  • Wash: Rinse the Celite cake with Methanol (2 x 10 mL) to recover all PEG-product trapped in the pad.

    • Safety: Do not let the Pd/C cake dry out completely on the filter (fire hazard).[1] Wet it with water immediately after filtration before disposal.

6. Isolation

  • Concentrate the filtrate (Methanol solution) under reduced pressure (Rotary Evaporator, 40°C).

  • Result: The product usually appears as a viscous, pale-yellow to brown oil or low-melting waxy solid.

Part 4: Purification & Troubleshooting

Since PEG-amines are hard to column, purity from the reaction is paramount. If purification is required:

Purification Decision Tree:

P Start Crude Product Isolated Check Check Purity (NMR/LCMS) Start->Check Pure >95% Pure (Proceed to Next Step) Check->Pure Clean Impure <95% Pure Check->Impure Dirty Method1 Precipitation (Dissolve in min. DCM, pour into cold Ether/Hexane) Impure->Method1 Try First Method2 Flash Chromatography (DCM:MeOH 95:5 + 1% Et3N) Impure->Method2 If Precip. Fails Method1->Check

Figure 2: Workflow for assessing and purifying the crude PEG-amine.

Troubleshooting Table:

IssueProbable CauseSolution
Reaction Stalls Catalyst poisoning (Sulphur?) or insufficient agitation.Add fresh catalyst (under inert gas). Increase stirring speed (H2 transfer is rate-limiting).
Product is Dark Oxidation of aniline in air.Store under Nitrogen/Argon at -20°C. Aniline derivatives oxidize over time.
Low Yield Product stuck in Celite pad.PEG is sticky. Wash Celite thoroughly with warm Methanol.
Streaking on TLC Interaction with Silica.Add 1% Triethylamine (Et3N) or Ammonia to the TLC eluent.

Part 5: Analytical Validation (Self-Validating System)

To confirm the synthesis without external standards, observe these specific changes:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Aromatic Region: The protons ortho to the nitro group (in precursor) will shift upfield (lower ppm) significantly upon reduction to the amine, due to the change from electron-withdrawing (

      
      ) to electron-donating (
      
      
      
      ).
    • New Peak: Appearance of a broad singlet (2H) around 4.0–5.0 ppm corresponding to

      
       (exchangeable with 
      
      
      
      ).
    • PEG Backbone: The PEG protons (3.5–3.7 ppm) should remain unchanged (integral ratio check).

  • Mass Spectrometry (ESI+):

    • Confirm

      
       matches the calculated mass of the amine.
      

Part 6: References

  • Nishina, Y. et al. "Palladium-Catalyzed Reduction of Nitroarenes."[2] Synlett, 2017.[2]

  • BroadPharm. "PEG Linker Chemistry and Handling." BroadPharm Technical Notes.

  • Sigma-Aldrich (Merck). "Palladium on Carbon: Safety and Handling Guidelines." Technical Bulletin.

  • Common Organic Chemistry. "Reduction of Nitro Groups to Amines: Standard Protocols."

Sources

Application Note: Catalytic Hydrogenation of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the catalytic hydrogenation of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol to its corresponding aniline derivative, 2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethanol . This transformation is a critical step in the synthesis of heterobifunctional cross-linkers used in PROTAC® (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugate (ADC) technologies. The protocol utilizes Palladium on Carbon (Pd/C) under a hydrogen atmosphere, prioritizing chemoselectivity, safety, and high yield (>95%).

Introduction & Scientific Context

The target molecule contains a 4-nitrophenyl ether moiety attached to a triethylene glycol (PEG3) chain. The reduction of the nitro group (


) to an amino group (

) renders the molecule ready for conjugation (e.g., via amide coupling or reductive amination).
Key Challenges in this Transformation:
  • Chemoselectivity: The reaction must reduce the nitro group without cleaving the aryl-alkyl ether bond. While benzyl ethers are labile to hydrogenolysis, aryl ethers (phenolic ethers) are generally stable under mild hydrogenation conditions.

  • Solubility: The amphiphilic nature of the PEG chain requires a solvent system that solubilizes both the organic aromatic ring and the hydrophilic glycol chain.

  • Safety: The use of pyrophoric catalysts (Pd/C) and hydrogen gas requires strict adherence to safety protocols to prevent ignition.[1][2]

Reaction Mechanism

The reduction proceeds via a heterogeneous catalytic mechanism on the surface of the Palladium nanoparticles.

  • Adsorption: Hydrogen gas (

    
    ) dissociates into adsorbed atomic hydrogen (
    
    
    
    ) on the Pd surface. The nitro compound adsorbs via the oxygen atoms of the nitro group.
  • Stepwise Reduction: The nitro group is progressively reduced through nitroso (

    
    ) and hydroxylamine (
    
    
    
    ) intermediates.
  • Desorption: The final amine product desorbs from the catalyst surface, regenerating the active site.

Mechanistic Diagram (Graphviz)

HydrogenationMechanism H2_Gas H2 (Gas) Pd_Surface Pd Catalyst Surface H2_Gas->Pd_Surface Dissociative Adsorption Substrate Nitro-PEG3-OH (Solution) Substrate->Pd_Surface Physisorption Adsorbed_Species Adsorbed Intermediates (Nitroso -> Hydroxylamine) Pd_Surface->Adsorbed_Species Surface Reaction (+H*) Product Amino-PEG3-OH (Solution) Adsorbed_Species->Product Desorption Water H2O (Byproduct) Adsorbed_Species->Water Elimination

Figure 1: Heterogeneous catalytic cycle for the reduction of nitroarenes on Palladium.[3]

Materials & Equipment

Reagents
ReagentSpecificationRole
Substrate 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanolStarting Material
Catalyst 10% Palladium on Carbon (Pd/C), wet support (50% H2O)Heterogeneous Catalyst
Solvent Methanol (MeOH) or Ethanol (EtOH), anhydrousReaction Medium
Hydrogen Source H2 Balloon or Hydrogenator (Parr)Reductant
Inert Gas Nitrogen (

) or Argon (

)
Purging / Safety
Equipment
  • Round-bottom flask (RBF) or Parr hydrogenation bottle.

  • Magnetic stir plate and stir bar.

  • Vacuum/Gas manifold (Schlenk line) or simple balloon adapter.

  • Celite® 545 filter aid.

  • Sintered glass funnel or Büchner funnel.

Detailed Protocol

Phase 1: Safety Preparation (Critical)

WARNING: Dry Pd/C is pyrophoric and can ignite solvent vapors instantly upon contact with air. Always use "wet" Pd/C (usually sold as 50% water w/w) or pre-wet the catalyst with water/toluene under an inert atmosphere before adding flammable solvents like methanol.

  • Ensure the fume hood is fully operational.

  • Remove all ignition sources.

  • Prepare a waste container specifically for heavy metal solid waste.

Phase 2: Reaction Setup
  • Weighing the Substrate: Dissolve 1.0 equivalent (e.g., 1.0 g) of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol in Methanol (10-20 mL per gram of substrate). Ensure complete dissolution.

  • Catalyst Addition:

    • Place the reaction flask under a gentle stream of Nitrogen (

      
      ).
      
    • Carefully add 10 wt% loading of 10% Pd/C (e.g., 100 mg catalyst for 1.0 g substrate). Note: If using dry Pd/C, first add the catalyst to the empty flask, cover with a small amount of water or toluene, then add the substrate solution.

  • Purging:

    • Seal the flask with a septum.

    • Evacuate the flask carefully (house vacuum) and backfill with Nitrogen (

      
      ). Repeat 3 times to remove Oxygen.
      
  • Hydrogen Introduction:

    • Attach a balloon filled with Hydrogen (

      
      ) via a needle or adapter.
      
    • Briefly evacuate/purge the N2 and replace with the H2 atmosphere.

    • Alternative: For Parr shakers, pressurize to 30-40 psi H2.

Phase 3: Reaction & Monitoring
  • Stirring: Stir the mixture vigorously at Room Temperature (20-25°C). High agitation is required to facilitate gas-liquid-solid mass transfer.

  • Time: The reaction typically reaches completion in 2 to 4 hours .

  • Monitoring (TLC/LC-MS):

    • TLC: Eluent: 5-10% Methanol in Dichloromethane (DCM).

    • Observation: The starting material (Nitro) is UV-active and often yellow. The product (Amine) is UV-active and will stain distinctively with Ninhydrin (purple/red) or stain blue with Bromocresol Green.

    • Endpoint: Disappearance of the yellow nitro spot.

Phase 4: Workup[2]
  • Quenching: Remove the H2 source and purge the flask with Nitrogen (

    
    ) for 5-10 minutes.
    
  • Filtration:

    • Prepare a filter pad of Celite® in a sintered glass funnel.

    • Wet the Celite with Methanol.

    • Filter the reaction mixture through the Celite pad to remove the black Pd/C catalyst.[2]

    • Caution: Do not suck the catalyst pad dry if possible; keep it wet to prevent sparking. Wash the pad with additional Methanol (2 x 10 mL).

  • Concentration: Concentrate the clear filtrate under reduced pressure (Rotary Evaporator, 40°C) to yield the crude amine.

Phase 5: Purification (If necessary)

The product is typically obtained in high purity (>95%) as a viscous oil or low-melting solid. If minor impurities are present, purify via:

  • Flash Chromatography: Silica gel, gradient elution 0%

    
     10% MeOH in DCM (with 1% 
    
    
    
    additive to prevent streaking).

Experimental Workflow Diagram

Workflow Start Start: Nitro-PEG-OH + MeOH Cat_Add Add Pd/C Catalyst (Under Inert N2) Start->Cat_Add H2_Intro Introduce H2 Gas (Balloon/Parr) Cat_Add->H2_Intro Reaction Stir Vigorously RT, 2-4 Hours H2_Intro->Reaction Check TLC/LC-MS Check (Nitro consumed?) Reaction->Check Check->Reaction No Filter Filter via Celite (Remove Pd/C) Check->Filter Yes Evap Evaporate Solvent Filter->Evap End Final Product: Amino-PEG3-OH Evap->End

Figure 2: Step-by-step experimental workflow for catalytic hydrogenation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Slow Reaction Catalyst poisoning or poor agitationIncrease stirring speed (critical for H2 transfer). Add fresh catalyst.
Incomplete Conversion H2 depletionRefill H2 balloon or repressurize.
Azo/Azoxy Impurities Coupling side reactionsAdd 1-2 equivalents of Acetic Acid to the reaction mixture to protonate the amine intermediates.
Product Color Oxidation of anilineStore product under Nitrogen at -20°C. Anilenes can darken (oxidize) over time.

References

  • Nishimura, S.Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis; Wiley-Interscience: New York, 2001.
  • Rylander, P. N. Hydrogenation Methods; Academic Press: London, 1985. (Classic reference for nitro group reduction).[4]

  • Chemical Safety: Palladium on Carbon. University of California, Berkeley, EHS Standard Operating Procedures. (General reference for Pyrophoric handling).

  • Li, X., et al. "Safe and Selective Nitro Group Reductions Catalyzed by Sustainable... Nanoparticles." Angew.[5] Chem. Int. Ed.2016 , 55, 8979.[5]

  • Master Organic Chemistry. "Reduction of Nitro Groups." Link

Sources

Application Note: Protocol for Activating Hydroxyl Groups on PEG Linkers via p-Nitrophenyl Chloroformate

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Chemical Causality

Polyethylene glycol (PEG) is a foundational polymer in bioconjugation, utilized extensively to enhance the pharmacokinetic profiles of peptides and proteins. However, the terminal hydroxyl group of native PEG is a poor electrophile. To facilitate conjugation to primary amines (e.g., lysine residues), the hydroxyl group must be activated.

Activation using p-nitrophenyl chloroformate (p-NPC) generates a PEG-p-nitrophenyl carbonate (PEG-NPC) 1. This specific intermediate is highly favored in drug development because it reacts with amines to form exceptionally stable urethane (carbamate) linkages, avoiding the hydrolytic instability of ester bonds and the charge-altering nature of reductive amination 2.

The Causality of Catalyst Selection: DMAP vs. TEA

Historically, triethylamine (TEA) was the standard base used to catalyze this reaction. However, TEA requires prolonged reaction times (5–8 hours) and elevated temperatures (refluxing at 60–80°C), which can induce thermal degradation of the PEG backbone and reduce overall yield 3.

By substituting TEA with 4-dimethylaminopyridine (DMAP), the reaction mechanism fundamentally shifts. DMAP acts as a potent nucleophilic catalyst, rapidly reacting with p-NPC to form a highly reactive acylium ion intermediate. This fleeting intermediate reacts instantly with the PEG hydroxyl group. Consequently, the DMAP-catalyzed process reaches >98% completion in just 2 hours at room temperature, preserving polymer integrity and minimizing the formation of difficult-to-remove hydrochloride salts 4.

Quantitative Comparison of Activation Methods

To highlight the operational advantages of the DMAP pathway, the following table summarizes the physicochemical and logistical differences between the two primary catalytic methods.

ParameterDMAP-Catalyzed ActivationTEA-Catalyzed Activation
Reaction Temperature Room Temperature (20–25°C)Reflux (60–80°C)
Reaction Time 2 Hours5–8 Hours
Reagent Stoichiometry (PEG:p-NPC:Base) 1 : 1.1 : 1.11 : 1.5 : 3.0
Typical Activation Yield > 98%~ 85–90%
Byproduct Removal Simple (Ether precipitation)Difficult (Persistent TEA·HCl salts)

Reaction Workflow & Mechanism

G PEG mPEG-OH (Hydroxyl-terminated PEG) Intermediate Acylium Intermediate (Highly Reactive) PEG->Intermediate PNPC p-Nitrophenyl Chloroformate (p-NPC) PNPC->Intermediate DMAP DMAP / Anhydrous DCM (Catalyst & Solvent) DMAP->Intermediate Catalyzes ActivatedPEG PEG-p-Nitrophenyl Carbonate (Activated Linker) Intermediate->ActivatedPEG Room Temp, 2h Conjugate PEG-Urethane Conjugate (Stable Linkage) ActivatedPEG->Conjugate pH 8.0-9.0 LeavingGroup p-Nitrophenol (Leaving Group) ActivatedPEG->LeavingGroup Byproduct Amine Primary Amine (R-NH2) (Target Protein/Peptide) Amine->Conjugate

Figure 1: Mechanistic workflow of PEG hydroxyl activation via p-NPC and amine conjugation.

Experimental Protocol: DMAP-Catalyzed Activation

This protocol is optimized for the activation of monomethoxy-PEG-OH (mPEG-OH) or homobifunctional PEG-diols 5.

Materials & Reagents
  • Polymer: mPEG-OH (e.g., 5 kDa or 8 kDa), dried under vacuum at 80°C for 24 hours prior to use.

  • Activator: p-Nitrophenyl chloroformate (p-NPC).

  • Catalyst: 4-Dimethylaminopyridine (DMAP).

  • Solvents: Anhydrous Dichloromethane (DCM), Ice-cold Diethyl Ether.

  • Critical Causality Note: All glassware must be rigorously oven-dried. Trace moisture will rapidly hydrolyze p-NPC into p-nitrophenol and HCl, destroying the reaction stoichiometry and dropping the pH, which halts activation.

Step-by-Step Methodology

Phase 1: Dissolution

  • Dissolve 1.0 equivalent of dried mPEG-OH in anhydrous DCM (approximately 10 mL per gram of PEG) in a round-bottom flask. Maintain the system under an inert argon or nitrogen atmosphere.

  • In a separate, dry glass vial, dissolve 1.1 equivalents of p-NPC in a minimal volume of anhydrous DCM.

Phase 2: Activation Reaction 3. Add the p-NPC solution dropwise to the stirring PEG solution over 5 minutes. 4. Immediately add 1.1 equivalents of DMAP (pre-dissolved in 2-3 mL of anhydrous DCM) to the reaction mixture. 5. Stir the reaction vigorously at room temperature (20–25°C) for exactly 2 hours. Observation: The solution may develop a slight yellow tint due to trace p-nitrophenolate formation; this is an expected byproduct of the catalytic cycle.

Phase 3: Work-Up and Purification 6. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to approximately one-third of its original volume. 7. Precipitate the activated PEG-NPC by adding the concentrated DCM solution dropwise into 10 volumes of ice-cold diethyl ether under vigorous magnetic stirring. 8. Collect the resulting white precipitate via vacuum filtration. 9. Purity Checkpoint: To ensure the complete removal of DMAP·HCl salts and unreacted p-NPC, redissolve the polymer cake in a minimal amount of DCM and repeat the cold ether precipitation two additional times. 10. Dry the final white powder under high vacuum overnight. Store the activated PEG-NPC at -20°C in a desiccator backfilled with argon.

Self-Validating System: Quantifying Activation Degree

A robust protocol must be self-validating. Proceeding to bioconjugation with a degraded or poorly activated linker wastes valuable recombinant proteins or synthetic peptides. You must quantify the degree of hydroxyl activation via a UV-Vis base-hydrolysis assay before downstream use.

  • Sample Preparation: Accurately weigh exactly 5.0 mg of the dried PEG-NPC product.

  • Hydrolysis: Dissolve the powder in 5.0 mL of 0.1 M NaOH. The high pH forces the rapid and complete hydrolysis of the carbonate ester, releasing free p-nitrophenolate (which turns the solution bright yellow).

  • Incubation: Allow the solution to incubate for 15 minutes at room temperature to ensure complete cleavage.

  • Measurement: Measure the absorbance of the solution at 400 nm using a UV-Vis spectrophotometer (using 0.1 M NaOH as the blank).

  • Calculation: Calculate the molar concentration of released p-nitrophenol using the Beer-Lambert law and the established molar extinction coefficient for p-nitrophenolate (

    
    ). Compare this to the theoretical maximum moles of PEG to determine the exact percentage of end-group activation.
    

References

  • Benchchem - Application Notes and Protocols for the PEGylation of Peptides with Benzyl-PEG45-alcohol.
  • Google Patents - US7125558B2 - Process for the preparation of activated polyethylene glycols.
  • Google Patents - WO2003018665A1 - Process for the preparation of activated polyethylene glycols.
  • bioRxiv - ROS-Degradable Polythioketal Urethane Foam Dressings to Promote Porcine Skin Wound Repair.
  • Google Patents - US6576235B1 - PEG-urate oxidase conjugates and use thereof.

Sources

Application Notes and Protocols for PROTAC Synthesis Using 4-nitrophenyl PEG3 as a Linker Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is not merely a passive spacer but an active and critical component that dictates the efficacy, selectivity, and physicochemical properties of the PROTAC.[4][5] Its length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the cornerstone of PROTAC-mediated protein degradation.[5]

Among the various linker types, polyethylene glycol (PEG) linkers have gained widespread use in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide the necessary flexibility for optimal ternary complex formation.[6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a specific PEG-based building block: 4-nitrophenyl PEG3 . This homobifunctional linker, activated with 4-nitrophenyl (PNP) esters at both ends, offers a versatile and efficient platform for the sequential synthesis of PROTACs.

The 4-nitrophenyl group is a well-established amine-reactive moiety that readily reacts with primary and secondary amines to form stable carbamate or urea linkages.[2] The sequential nature of the synthesis allows for a modular approach, where the linker is first conjugated to an amine-functionalized E3 ligase ligand, purified, and then reacted with an amine-functionalized POI ligand, or vice-versa. This stepwise strategy provides greater control over the synthesis and facilitates the purification of the final PROTAC.

This document will provide a comprehensive overview of the principles behind this approach, detailed step-by-step protocols for synthesis and purification, and guidance on the characterization of the resulting PROTAC molecules.

The Chemistry of 4-nitrophenyl Activated Linkers

The 4-nitrophenyl (PNP) ester is an effective amine-reactive functional group. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the PNP ester. This forms a tetrahedral intermediate which then collapses, releasing the 4-nitrophenolate as a leaving group and forming a stable carbamate or urea bond.[8]

The reactivity of PNP esters is influenced by the nature of the amine, with primary amines generally being more reactive than secondary amines.[9] The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may be facilitated by the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to deprotonate the amine and increase its nucleophilicity.

A key advantage of using a homobifunctional linker like 4-nitrophenyl PEG3 is the ability to perform a controlled, sequential two-step synthesis. This is achieved by using a sub-stoichiometric amount of the first ligand to favor the formation of the mono-substituted intermediate. This intermediate can then be purified before reacting with the second ligand to yield the final PROTAC. This approach minimizes the formation of undesired homodimers and simplifies the final purification process.

Visualizing the Synthetic Workflow

The overall synthetic strategy involves a two-step sequential ligation process. The following diagram, generated using the DOT language for Graphviz, illustrates this workflow.

PROTAC_synthesis_workflow cluster_step1 Step 1: Mono-functionalization of the Linker cluster_purification1 Purification cluster_step2 Step 2: Final PROTAC Assembly cluster_purification2 Final Purification E3_ligand Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide-NH2) intermediate Mono-substituted E3-Linker-PNP Intermediate E3_ligand->intermediate 1. DIPEA, DMF 2. Controlled Stoichiometry PNP_linker 4-nitrophenyl-PEG3-4-nitrophenyl (Homobifunctional Linker) PNP_linker->intermediate purification1 Flash Chromatography intermediate->purification1 Isolate Mono-substituted Intermediate POI_ligand Amine-functionalized POI Ligand (e.g., JQ1-NH2) final_PROTAC Final PROTAC Molecule purification1->final_PROTAC Purified Intermediate POI_ligand->final_PROTAC 1. DIPEA, DMF 2. Stoichiometric Reaction purification2 Preparative HPLC final_PROTAC->purification2 Isolate Final PROTAC

Caption: A two-step workflow for PROTAC synthesis using a homobifunctional 4-nitrophenyl PEG3 linker.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a PROTAC using a 4-nitrophenyl PEG3 linker. As a representative example, we will describe the synthesis of a PROTAC targeting the BRD4 protein for degradation by conjugating an amine-functionalized JQ1 derivative (a BRD4 inhibitor)[10] with an amine-functionalized pomalidomide derivative (a Cereblon E3 ligase ligand).[11][12]

Materials and Reagents

Reagent/MaterialRecommended Grade
Amine-functionalized Pomalidomide>95% purity
Amine-functionalized JQ1>95% purity
4-nitrophenyl-PEG3-4-nitrophenyl>95% purity
N,N-Diisopropylethylamine (DIPEA)Anhydrous, >99.5%
Dimethylformamide (DMF)Anhydrous, >99.8%
Dichloromethane (DCM)HPLC Grade
Methanol (MeOH)HPLC Grade
Acetonitrile (ACN)HPLC Grade
WaterHPLC Grade
Trifluoroacetic Acid (TFA)HPLC Grade
Silica Gel230-400 mesh for flash chromatography
C18 Reversed-Phase SilicaFor preparative HPLC

Protocol 1: Synthesis of the Mono-substituted Pomalidomide-PEG3-PNP Intermediate

This protocol describes the first step of the synthesis: the reaction of the homobifunctional linker with the E3 ligase ligand to form the mono-substituted intermediate.

Reaction Scheme

step1_reaction Pomalidomide_NH2 Pomalidomide-NH2 Pomalidomide_PEG3_PNP Pomalidomide-NH-CO-PEG3-CO-O-PNP Pomalidomide_NH2->Pomalidomide_PEG3_PNP DIPEA, DMF PNP_PEG3_PNP PNP-O-CO-PEG3-CO-O-PNP PNP_PEG3_PNP->Pomalidomide_PEG3_PNP PNP_OH 4-Nitrophenol Pomalidomide_PEG3_PNP->PNP_OH +

Caption: Reaction scheme for the mono-functionalization of the 4-nitrophenyl PEG3 linker with amine-functionalized pomalidomide.

Step-by-Step Procedure

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve amine-functionalized pomalidomide (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Add DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Linker Addition: In a separate vial, dissolve 4-nitrophenyl-PEG3-4-nitrophenyl (0.8 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pomalidomide solution over 30 minutes with vigorous stirring. The sub-stoichiometric amount of the linker is crucial to favor the formation of the mono-substituted product.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the formation of the desired mono-substituted product and the consumption of the starting materials.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification of the Intermediate

The crude product will be a mixture of the desired mono-substituted intermediate, unreacted linker, and potentially some di-substituted product. Purification is typically achieved by flash column chromatography on silica gel.[13][14]

  • Column Preparation: Pack a silica gel column with an appropriate solvent system, such as a gradient of methanol in dichloromethane.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column with a gradient of increasing methanol concentration (e.g., 0-10% methanol in DCM).

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the pure mono-substituted intermediate.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the Pomalidomide-PEG3-PNP intermediate as a solid.

Protocol 2: Synthesis of the Final PROTAC

This protocol describes the second step of the synthesis: the reaction of the purified mono-substituted intermediate with the amine-functionalized POI ligand to form the final PROTAC.

Reaction Scheme

step2_reaction Pomalidomide_PEG3_PNP Pomalidomide-NH-CO-PEG3-CO-O-PNP Final_PROTAC Pomalidomide-NH-CO-PEG3-CO-NH-JQ1 Pomalidomide_PEG3_PNP->Final_PROTAC DIPEA, DMF JQ1_NH2 JQ1-NH2 JQ1_NH2->Final_PROTAC PNP_OH 4-Nitrophenol Final_PROTAC->PNP_OH +

Sources

Nucleophilic substitution conditions for 4-fluoronitrobenzene and triethylene glycol

Application Note: Nucleophilic Aromatic Substitution ( ) of 4-Fluoronitrobenzene with Triethylene Glycol

Executive Summary

The synthesis of polyether-linked nitroaromatics is a foundational process in the development of PROTAC linkers, antibody-drug conjugates (ADCs), and small-molecule kinase inhibitors[1]. Triethylene glycol (TEG) acts as a highly versatile, hydrophilic spacer, while 4-fluoronitrobenzene serves as an activated electrophile for Nucleophilic Aromatic Substitution (


Mechanistic Causality & Reaction Design

The

  • Electrophilic Activation: The para-nitro group of 4-fluoronitrobenzene exerts a strong inductive and resonance electron-withdrawing effect, highly activating the aromatic ring[2]. Fluorine is the ideal leaving group in this context; its extreme electronegativity maximizes the electrophilicity of the attached carbon, accelerating the rate-determining nucleophilic attack to form the anionic Meisenheimer complex[2].

  • Nucleophile Generation: TEG contains two primary hydroxyl groups. Deprotonation by a base yields a highly reactive alkoxide.

  • Solvent Effects: 2 like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are mandatory[2]. They effectively solvate the alkali metal counterion (e.g.,

    
    , 
    
    
    ) while leaving the alkoxide "naked" and highly nucleophilic, drastically reducing the activation energy barrier compared to protic solvents[2].

Reaction Logic Visualization

SNAr_WorkflowATriethylene Glycol (TEG)BBase Addition(NaH or K2CO3)A->BCAlkoxide FormationB->C DeprotonationD4-FluoronitrobenzeneAdditionC->DEMeisenheimer Complex(Stabilized by -NO2)D->E Nucleophilic AttackFFluoride EliminationE->F AromatizationGMono-substituted Ether(Stoichiometric Control)F->G 1 eq Ar-FHBis-substituted Ether(Excess Ar-F)F->H >2 eq Ar-F

Mechanistic workflow of TEG and 4-fluoronitrobenzene SNAr substitution.

Condition Optimization & Quantitative Data

The choice of base, solvent, and stoichiometry dictates the product distribution (mono- vs. bis-substituted). The table below summarizes optimized conditions synthesized from established pharmaceutical linker synthesis protocols[1][3].

Target ProductBaseSolventStoichiometry (TEG : Ar-F : Base)Temp (°C)Time (h)Expected Yield
Mono-substituted NaH (60%)THF / DMF5.0 : 1.0 : 1.10 to 254 - 675 - 85%
Mono-substituted

DMF3.0 : 1.0 : 2.060 - 8012 - 1660 - 70%
Bis-substituted NaH (60%)DMF1.0 : 2.5 : 3.00 to 252 - 485 - 95%
Bis-substituted

THF / DMF1.0 : 2.2 : 3.055 - 7012 - 1880 - 90%

Detailed Experimental Protocols

Protocol A: Synthesis of Mono-substituted TEG (2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethan-1-ol)

Objective: Achieve mono-substitution by utilizing a large excess of TEG to statistically disfavor bis-alkylation.

  • Alkoxide Formation: In an oven-dried, argon-flushed round-bottom flask, dissolve TEG (5.0 eq) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in small portions. Causality: Gradual addition controls the exothermic release of

    
     gas. Stir for 30 minutes at 0 °C until gas evolution ceases.
    
  • Electrophile Addition: Dissolve 4-fluoronitrobenzene (1.0 eq) in a minimal amount of anhydrous THF and add dropwise.

    • Self-Validating Step: The reaction mixture will immediately transition to a deep yellow/orange hue, visually validating the formation of the Meisenheimer complex.

  • Propagation: Allow the reaction to warm to room temperature (25 °C) and stir for 4-6 hours. Monitor via TLC (EtOAc/Hexane 1:1). The product will appear as a UV-active spot with a lower

    
     than the starting aryl fluoride due to the hydrophilic hydroxyl tail.
    
  • Quenching & Workup: Quench the reaction carefully with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove the excess TEG. Dry over anhydrous 
    
    
    , filter, and concentrate in vacuo. Purify via silica gel chromatography.
Protocol B: Synthesis of Bis-substituted TEG (1,2-bis(2-(4-nitrophenoxy)ethoxy)ethane)

Objective: Drive the reaction to complete bis-substitution using an excess of the aryl fluoride and a strong base[1].

  • Alkoxide Formation: Dissolve TEG (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere at 0 °C.

  • Base Addition: Add NaH (60% dispersion, 3.0 eq) portion-wise. Stir for 30 minutes to ensure complete double-deprotonation of the diol.

  • Electrophile Addition: Add 4-fluoronitrobenzene (2.5 eq) dropwise.

  • Propagation: Stir at room temperature for 2-4 hours. The strong nucleophilicity of the unhindered alkoxide in DMF ensures rapid conversion[2].

  • Workup: Pour the mixture into ice-water to precipitate the product. If it forms an oil, extract with Dichloromethane (DCM).

    • Self-Validating Step: Wash the organic layer with water (5x) to completely remove DMF. This can be validated by the lack of DMF peaks (~2.88, 2.96 ppm) in the crude

      
       NMR spectrum. Dry, concentrate, and recrystallize from ethanol to yield the pure bis-substituted product.
      

References

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOpzpHQwr65umMIrIJJdioB9ohrL10m7psCzEUGHd491zCrPQsRo0ppEQ0W0EkoZM1mYkUD3AEFKfQ5IkBN4GGEDIaFzBhGCFPDw-SOHNLQNhSi3SbmaJBxB7PHIEhy746TQl0NMxNNeGSllXawwkzwj5IlnanxYtzW5uUDiCmoRoWXbAUPXtgnMlH3Ng3I8zokDdqOD9qVoM5B7bZNftd1PUInbHJMtMIfE48tvCGLrFG1mqKNjPEKqW25IoP7npvmCQoM94=]
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  • Methods and compounds for treating friedreich's ataxia (EP4274583A2). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfIeuiOuhHgyRxLsbWoocfgfJ70EMs3lIhbjt9tzavhdCVezU0Fkd_lj6oT13tsKrL7LybXJE8dxUVJO3Sxzps7gkQ2nJypOnkpEVvc1XQNKwCAp7mp-bMAzv6SFob1Nz3lpJkz6_EDU74KA==]

Application Notes and Protocols: Advanced Bioconjugation Strategies Utilizing Aniline-PEG-Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Aniline-PEG-Alcohol Linkers in Bioconjugation

In the landscape of modern drug development and biological research, the covalent modification of biomolecules—a process known as bioconjugation—is a cornerstone technology. It enables the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), PEGylated proteins with extended half-lives, and targeted imaging agents.[1][2] The choice of linker is paramount to the success of these endeavors, dictating the stability, pharmacokinetics, and efficacy of the final conjugate. This guide focuses on a particularly versatile class of reagents: aniline-PEG-alcohol heterobifunctional linkers.

These linkers offer a powerful triad of functionalities. The aniline group provides access to a unique set of bioorthogonal and chemoselective ligation chemistries. The polyethylene glycol (PEG) spacer enhances the solubility, stability, and biocompatibility of the resulting conjugate while reducing its immunogenicity.[3][4][5][6][][8] Finally, the terminal alcohol group, after activation, offers a versatile handle for conjugation to a variety of biomolecules or surfaces. This document provides a detailed exploration of the chemical strategies employing these linkers, complete with field-proven insights and step-by-step protocols for their successful implementation.

The Chemistry of Aniline in Bioconjugation: A Toolbox of Reactions

The aniline moiety is a versatile functional group in the context of bioconjugation, participating in several highly efficient and selective reactions.[9] Its utility stems from its unique nucleophilic and electronic properties, which can be harnessed for various ligation strategies.

Oxidative Coupling Reactions

A robust method for aniline-based bioconjugation involves its oxidative coupling to electron-rich aromatic partners, such as o-aminophenols or N-acylphenylenediamines.[1][2][10] This reaction is typically initiated by a mild oxidant like sodium periodate (NaIO₄) and proceeds rapidly under aqueous, near-neutral pH conditions.[1][2]

The reaction with o-aminophenols is particularly noteworthy for its exceptional speed, often reaching high conversion in under five minutes.[1][2] This rapid kinetic profile is highly advantageous when working with sensitive biomolecules. The resulting conjugate is hydrolytically stable, a critical attribute for therapeutic applications.[10]

Aniline-Catalyzed Ligations

Aniline and its derivatives are highly effective nucleophilic catalysts for the formation of oxime and hydrazone linkages from aldehydes or ketones.[11][12][13][14][15][16][17] These reactions are fundamental in bioconjugation due to the ability to introduce aldehyde or ketone handles into biomolecules through genetic or chemical methods.

The catalytic mechanism involves the formation of a more reactive protonated Schiff base intermediate between the aniline and the carbonyl compound.[17] This intermediate is more susceptible to attack by an aminooxy or hydrazine moiety, accelerating the rate of ligation significantly, especially at neutral pH where the uncatalyzed reaction can be slow.[17][18][19] While both oximes and hydrazones are formed, oximes generally exhibit greater stability against hydrolysis.[20]

The Pictet-Spengler Ligation

For applications demanding exceptionally stable C-C bond formation, the Pictet-Spengler ligation offers a powerful solution.[21][22][23][24][25] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. While the classic Pictet-Spengler reaction has been a mainstay in natural product synthesis, its adaptation for bioconjugation provides a means to create highly stable conjugates.[21][24][25] Aniline catalysis, however, has been shown to be ineffective or even inhibitory in some Pictet-Spengler ligations for protein modification.[21]

The Multifaceted Role of the PEG Spacer

The inclusion of a PEG chain in the linker architecture is a strategic choice that imparts numerous benefits to the final bioconjugate.[4][5][26]

  • Enhanced Solubility and Stability : The hydrophilic nature of PEG can significantly improve the aqueous solubility of hydrophobic molecules and protect the conjugated biomolecule from proteolytic degradation.[][27]

  • Reduced Immunogenicity : The flexible PEG chain can act as a "molecular shield," masking epitopes on the surface of proteins and reducing their recognition by the immune system.[][27]

  • Improved Pharmacokinetics : The increased hydrodynamic radius of the PEGylated molecule reduces its renal clearance, leading to a significantly longer circulation half-life in the body.[3][27]

The length of the PEG chain is a critical parameter that can be tailored to optimize these properties for a specific application.[26][]

Experimental Workflows and Protocols

The successful implementation of bioconjugation strategies with aniline-PEG-alcohol derivatives requires a systematic, multi-step approach. The following sections provide detailed protocols for key stages of the process.

Workflow Overview

The overall workflow for utilizing an aniline-PEG-alcohol linker can be visualized as a three-stage process:

G cluster_0 Stage 1: Linker Activation cluster_1 Stage 2: Conjugation cluster_2 Stage 3: Final Ligation A Aniline-PEG-Alcohol B Activated Aniline-PEG-X (e.g., -OTs, -NHS ester) A->B Activation Chemistry (e.g., Tosylation, NHS activation) D Aniline-PEG-Biomolecule 1 B->D Conjugation to Biomolecule 1 C Biomolecule 1 (e.g., Protein, Peptide) C->D F Biomolecule 1-PEG-Biomolecule 2 (Final Conjugate) D->F Aniline-based Ligation (e.g., Oxidative Coupling) E Biomolecule 2 (with complementary group) E->F

Caption: General workflow for bioconjugation using aniline-PEG-alcohol linkers.

Protocol 1: Activation of the Terminal Alcohol Group

The terminal hydroxyl group of the PEG linker is relatively inert and requires activation to facilitate efficient conjugation.[27] A common and effective method is tosylation, which converts the alcohol into a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.[27]

Materials:

  • Aniline-PEG-Alcohol derivative

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (Et₃N)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aniline-PEG-alcohol (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Base and TsCl: Add pyridine or Et₃N (1.5 equivalents) to the solution, followed by the slow, portion-wise addition of TsCl (1.2 equivalents).

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, and then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by adding cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the aniline-PEG-tosylate.

Protocol 2: Oxidative Coupling of an Aniline-PEGylated Protein

This protocol details the conjugation of a protein functionalized with an aniline-PEG linker to a molecule containing an o-aminophenol group.

Materials:

  • Aniline-PEG-Protein conjugate (in a suitable buffer, e.g., 100 mM phosphate buffer, pH 6.5)

  • o-Aminophenol-functionalized molecule (e.g., peptide, small molecule)

  • Sodium periodate (NaIO₄) solution (freshly prepared, 50 mM in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) for quenching

  • Phosphate buffer (pH 6.5)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the aniline-PEG-protein (e.g., final concentration of 30 µM) and the o-aminophenol-functionalized molecule (e.g., final concentration of 100 µM) in phosphate buffer (pH 6.5).

  • Initiation: Initiate the reaction by adding the freshly prepared NaIO₄ solution to a final concentration of 1 mM.

  • Incubation: Incubate the reaction at room temperature for 2-5 minutes.[1][2]

  • Quenching: Quench the reaction by adding TCEP to a final concentration of 5 mM.

  • Analysis: Analyze the reaction products by SDS-PAGE and mass spectrometry to confirm conjugation.

G start Prepare Reactants (Aniline-PEG-Protein, o-Aminophenol molecule) step1 Combine in pH 6.5 Buffer start->step1 step2 Initiate with NaIO₄ step1->step2 step3 Incubate at RT (2-5 min) step2->step3 step4 Quench with TCEP step3->step4 end Purify and Analyze Conjugate (SDS-PAGE, MS) step4->end

Caption: Workflow for oxidative coupling of an aniline-PEGylated protein.

Protocol 3: Aniline-Catalyzed Oxime Ligation

This protocol describes the general procedure for conjugating an aldehyde- or ketone-containing biomolecule with an aminooxy-functionalized aniline-PEG derivative, using aniline as a catalyst.

Materials:

  • Aldehyde- or ketone-functionalized biomolecule

  • Aminooxy-Aniline-PEG-Alcohol derivative

  • Aniline catalyst solution (e.g., 1 M in DMSO or a saturated aqueous solution)

  • Phosphate buffer (100 mM, pH 7.0)

Procedure:

  • Solution Preparation: Prepare stock solutions of the carbonyl-containing biomolecule and the aminooxy-aniline-PEG linker in the phosphate buffer.

  • Reaction Setup: In a reaction vessel, combine the carbonyl-containing biomolecule and the aminooxy-aniline-PEG linker to the desired final concentrations.

  • Catalyst Addition: Add the aniline catalyst stock solution to a final concentration of 10-100 mM.[18]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, or until the reaction reaches completion as monitored by an appropriate analytical technique (e.g., HPLC, mass spectrometry).

  • Purification: Purify the resulting conjugate to remove the catalyst and unreacted starting materials.

Purification and Characterization of Bioconjugates

The successful synthesis of a bioconjugate is contingent upon a robust purification and characterization strategy to ensure the final product is homogenous and well-defined.[29][30]

Purification Techniques

A multi-step purification approach is often required to achieve the desired level of purity.[29]

Purification TechniquePrinciple of SeparationTypical Application
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Removal of unreacted small molecule linkers and catalysts from larger bioconjugates.[27][31]
Ion Exchange Chromatography (IEX) Separation based on net surface charge.Separation of unreacted biomolecules from the charged or charge-modified bioconjugate.[31]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High-resolution purification and analysis of conjugates.[31]
Affinity Chromatography Separation based on specific binding interactions.Purification of conjugates where one component has a specific binding partner (e.g., an antibody).
Characterization Methods

Thorough characterization is essential to confirm the identity and quality of the bioconjugate.[32]

Characterization TechniqueInformation Obtained
SDS-PAGE Visual confirmation of an increase in molecular weight upon conjugation.[27]
Mass Spectrometry (ESI-MS, MALDI-TOF) Precise mass determination of the conjugate, confirming the covalent attachment and stoichiometry.[29]
UV-Vis Spectroscopy Quantification of protein and linker concentration if the linker contains a chromophore.
Dynamic Light Scattering (DLS) Measurement of the hydrodynamic diameter, which is expected to increase upon PEGylation.[27]

Conclusion

Aniline-PEG-alcohol derivatives represent a highly versatile and powerful class of linkers for modern bioconjugation. The unique reactivity of the aniline group, combined with the beneficial properties of the PEG spacer, provides researchers with a robust toolkit for the synthesis of advanced biotherapeutics, diagnostics, and research tools. The successful application of these strategies hinges on a thorough understanding of the underlying chemistry, careful optimization of reaction conditions, and rigorous purification and characterization of the final product. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to leverage the full potential of these advanced linker technologies.

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  • Bioorthogonal chemistry - eScholarship. Available at: [Link]

  • Aniline-co-o-anthranilic Acid Copolymer-Chitosan/Ag@AgCl Nanohybrid as a Carrier for (E)-N′-(Pyridin-2-ylmethylene) Hydrazinecarbothiohydrazide Release and Antimicrobial Activity | ACS Omega. Available at: [Link]

  • A Pictet-Spengler ligation for protein chemical modification - PubMed - NIH. Available at: [Link]

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Application Note and Protocol: Facile Tosylation of the Terminal Alcohol of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol for the tosylation of the terminal hydroxyl group of 2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethanol. The conversion of alcohols to tosylates is a cornerstone transformation in organic synthesis, rendering a poor leaving group (hydroxyl) into an excellent one (tosylate).[1][2] This protocol is specifically tailored for researchers, scientists, and drug development professionals who require a robust and reproducible method for modifying polyethylene glycol (PEG)-like structures. We will delve into the mechanistic underpinnings of the reaction, provide a meticulously detailed experimental procedure, and offer insights into critical parameters and troubleshooting.

Introduction: The Strategic Importance of Tosylation

In the realm of drug development and bioconjugation, the precise modification of molecules is paramount. Polyethylene glycol (PEG) and its derivatives are frequently employed to enhance the pharmacokinetic properties of therapeutic agents. The ability to selectively functionalize the terminal hydroxyl group of such molecules opens up a vast landscape of possibilities for conjugation to proteins, antibodies, or small molecule drugs.

The tosylation of an alcohol, as depicted in this guide, is a critical activation step. The resulting tosylate is a highly versatile intermediate, susceptible to nucleophilic substitution by a wide array of functionalities, including azides, thiols, and amines, thus enabling the covalent attachment of various payloads.[3][4] The reaction proceeds with retention of stereochemistry at the alcoholic carbon, a crucial consideration in the synthesis of chiral molecules.[1][5]

Reaction Mechanism and the Critical Role of Pyridine

The tosylation of an alcohol with p-toluenesulfonyl chloride (TsCl) proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride.[1] This reaction is typically performed in the presence of a base, such as pyridine or triethylamine.

The role of pyridine is multifaceted and crucial for the success of the reaction:

  • Acid Scavenger: The reaction generates hydrochloric acid (HCl) as a byproduct. Pyridine, a weak base, neutralizes the HCl, preventing it from protonating the starting alcohol or the product and driving the reaction to completion.[1][5]

  • Nucleophilic Catalyst: Pyridine is more nucleophilic than the alcohol and can react with TsCl to form a highly reactive N-tosylpyridinium intermediate.[6][7] This intermediate is then readily attacked by the alcohol, regenerating the pyridine catalyst. This catalytic cycle significantly accelerates the rate of tosylation.[6][7]

Experimental Protocol

This protocol provides a general method for the tosylation of 2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethanol.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol63134-26-9271.271.01.0
p-Toluenesulfonyl chloride (TsCl)98-59-9190.651.2 - 1.51.2 - 1.5
Anhydrous Pyridine110-86-179.101.5 - 2.01.5 - 2.0
Anhydrous Dichloromethane (DCM)75-09-284.93--
1 M Hydrochloric Acid (HCl)7647-01-036.46--
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-884.01--
Brine (Saturated NaCl solution)7647-14-558.44--
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)7757-82-6 or 7487-88-9142.04 or 120.37--
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethanol (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[8]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.[9][10]

  • Addition of Reagents: To the cooled and stirring solution, add anhydrous pyridine (1.5-2.0 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2-1.5 eq.).[2][9]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[8][9] The tosylated product will be less polar than the starting alcohol and should have a higher Rf value.[8] The reaction is typically complete within 2-4 hours at 0 °C, but may require warming to room temperature for complete conversion.[9]

  • Work-up:

    • Once the reaction is complete as indicated by TLC, quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and finally with brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure tosylated product.[8]

Experimental Workflow Diagram

Tosylation_Workflow Experimental Workflow for Tosylation A 1. Dissolve Alcohol in Anhydrous DCM B 2. Cool to 0 °C A->B Inert Atmosphere C 3. Add Pyridine & TsCl B->C D 4. Monitor by TLC C->D Stir for 2-4h E 5. Aqueous Work-up D->E Reaction Complete F 6. Dry & Concentrate E->F G 7. Purify by Column Chromatography F->G H Pure Tosylated Product G->H

Caption: A flowchart illustrating the key steps in the tosylation of 2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethanol.

Critical Parameters and Troubleshooting

  • Anhydrous Conditions: The reaction is sensitive to moisture as tosyl chloride can be hydrolyzed by water.[11] Therefore, the use of anhydrous solvents and a dry reaction setup under an inert atmosphere is crucial for optimal yields.[10]

  • Purity of Reagents: The purity of both the starting alcohol and tosyl chloride is important. Impurities can lead to side reactions and lower yields.

  • Temperature Control: The reaction is typically carried out at 0 °C to minimize side reactions.[9] However, for less reactive alcohols, allowing the reaction to warm to room temperature may be necessary.[9]

  • Stoichiometry: A slight excess of tosyl chloride and pyridine is generally used to ensure complete conversion of the alcohol.[2][9]

  • Side Reaction - Chlorination: In some cases, particularly with electron-withdrawing groups on the alcohol, the intermediate tosylate can be displaced by the chloride ion generated during the reaction to form the corresponding alkyl chloride.[12] This is generally less of a concern for primary alcohols like the one in this protocol.

Characterization of the Tosylated Product

The successful synthesis of the tosylated product can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation.[2][13] In the ¹H NMR spectrum, one would expect to see the appearance of signals corresponding to the aromatic protons of the tosyl group (typically two doublets in the 7-8 ppm region) and a downfield shift of the protons on the carbon adjacent to the newly formed tosylate ester.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the sulfonyl group (S=O) at approximately 1350 cm⁻¹ and 1175 cm⁻¹.[2]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the desired product.[2]

Safety Precautions

  • p-Toluenesulfonyl chloride (TsCl) is corrosive and causes severe skin burns and eye damage.[11][14] It is also moisture-sensitive.[11] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[11][14]

  • Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin. It should be handled in a fume hood with appropriate PPE.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.[11][14][15][16]

Chemical Reaction Mechanism Diagram

Tosylation_Mechanism Tosylation Reaction Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation by Pyridine Alcohol R-OH TsCl Ts-Cl Alcohol->TsCl Attacks S Intermediate1 R-O(H+)-Ts + Cl- TsCl->Intermediate1 Forms O-S bond, breaks S-Cl bond Intermediate1_depict R-O(H+)-Ts Pyridine Py Pyridine->Intermediate1_depict Removes H+ Pyridinium Py-H+Cl- Product R-OTs (Tosylate) Intermediate1_depict->Product

Caption: The two-step mechanism of alcohol tosylation involving nucleophilic attack followed by deprotonation.

Conclusion

This application note provides a comprehensive and practical guide for the successful tosylation of 2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethanol. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions, researchers can reliably synthesize this valuable intermediate for a wide range of applications in drug delivery and materials science.

References

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Ma, D., et al. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 17(9), 10443-10451. [Link]

  • Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?. [Link]

  • Google Patents. (1993).
  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • OrgoSolver. TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). [Link]

  • The Royal Society of Chemistry. (2014). EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • ResearchGate. 13 C NMR spectra of N-tosyl pyrrole. [Link]

  • MDPI. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]

  • Jia, H., et al. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Scientific Reports, 7(1), 1-8. [Link]

  • ResearchGate. Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. [Link]

  • ResearchGate. (2025, August 6). (PDF) Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates. [Link]

  • Magritek. Monitoring Polymer Functionalization by diffusion NMR. [Link]

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Application Notes & Protocols: Synthesis of PEG-Nitrophenyl Ethers via the Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of polyethylene glycol (PEG)-nitrophenyl ethers utilizing the Mitsunobu reaction. The protocols and discussions herein are grounded in established chemical principles and validated experimental practices, offering a robust framework for successful synthesis and application.

Foundational Principles: The Mitsunobu Reaction in PEG Chemistry

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols into a diverse array of functional groups with a high degree of stereochemical control.[1][2][3] This redox-condensation reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[2][4] The activated alcohol is then susceptible to nucleophilic attack by a suitable pronucleophile, in this case, a nitrophenol.

A key advantage of the Mitsunobu reaction in the context of Polyethylene Glycol (PEG) chemistry is its mild and often neutral reaction conditions, which helps preserve the integrity of the PEG backbone.[5][6] This method facilitates the direct functionalization of terminal hydroxyl groups on PEG chains, a critical step in the preparation of activated PEGs for bioconjugation and drug delivery applications.[7][8][9] The resulting PEG-nitrophenyl ether is a valuable intermediate, as the nitrophenyl group can serve as a leaving group in subsequent reactions with amine-containing biomolecules to form stable urethane linkages.[10][11]

Causality in Reagent Selection:

  • Phosphine (PPh₃): Triphenylphosphine is a common choice due to its commercial availability and appropriate reactivity. Upon reaction, it is oxidized to triphenylphosphine oxide (TPPO), a stable byproduct. The formation of the strong P=O bond is a significant driving force for the reaction.[1]

  • Azodicarboxylate (DEAD or DIAD): These reagents act as the primary oxidant in the reaction. DIAD is often preferred over DEAD due to its lower toxicity and the fact that the resulting hydrazine byproduct is sometimes easier to remove during purification.[4] The choice between DEAD and DIAD can also influence reaction kinetics and yields.

  • Pronucleophile (4-Nitrophenol): The acidity of the pronucleophile is a critical factor for a successful Mitsunobu reaction.[12][13] 4-Nitrophenol has a pKa that is sufficiently low to readily protonate the intermediate betaine formed from the reaction of PPh₃ and the azodicarboxylate, thereby facilitating the subsequent steps of the reaction.

Visualizing the Path: Reaction Mechanism and Workflow

To fully grasp the protocol, it is essential to understand the underlying mechanistic steps and the overall experimental workflow.

.dot

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Protonated_Betaine Protonated Betaine Betaine->Protonated_Betaine ROH PEG-OH Oxyphosphonium Alkoxyphosphonium Salt ROH->Oxyphosphonium Alcohol Attack ArOH 4-Nitrophenol ArOH->Protonated_Betaine Protonation ArO_ion ArO⁻ ArOH->ArO_ion Deprotonation Protonated_Betaine->Oxyphosphonium Hydrazine Hydrazine Byproduct Protonated_Betaine->Hydrazine Product PEG-O-Ar (Ether) Oxyphosphonium->Product SN2 Attack TPPO TPPO Oxyphosphonium->TPPO ArO_ion->Product

Caption: Mitsunobu reaction mechanism for PEG-nitrophenyl ether synthesis.

.dot

Experimental_Workflow start Start: Reagent Preparation dissolve Dissolve PEG-OH, 4-Nitrophenol, and PPh₃ in Anhydrous THF start->dissolve cool Cool Reaction Mixture to 0°C dissolve->cool add_diad Slow, Dropwise Addition of DIAD cool->add_diad react Stir at Room Temperature (Monitor by TLC/LC-MS) add_diad->react workup Reaction Workup: Quench, Dilute, Wash react->workup purify Purification: Precipitation/Chromatography workup->purify characterize Characterization: NMR, SEC, MALDI-TOF MS purify->characterize end End: Pure PEG-Nitrophenyl Ether characterize->end

Caption: Experimental workflow for PEG-nitrophenyl ether synthesis.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis of PEG-nitrophenyl ethers. It is crucial to use anhydrous solvents and reagents to prevent unwanted side reactions.

3.1. Materials and Reagents

ReagentRecommended GradeSupplier ExampleNotes
Poly(ethylene glycol) monomethyl ether (mPEG-OH)MW 2,000 Da, ≥98%Sigma-AldrichDry thoroughly under vacuum before use.
4-Nitrophenol≥99%Alfa AesarStore in a desiccator.
Triphenylphosphine (PPh₃)99%Acros Organics
Diisopropyl azodicarboxylate (DIAD)97%TCI ChemicalsHandle with care; potential sensitizer.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeFisher ScientificUse from a freshly opened bottle or dried over molecular sieves.
Diethyl EtherAnhydrousVWRFor precipitation.
Dichloromethane (DCM)ACS GradeEMD MilliporeFor purification if needed.
HexanesACS GradeEMD MilliporeFor purification if needed.

3.2. Step-by-Step Synthesis Protocol

This protocol is based on a 1 mmol scale of mPEG-OH (MW 2,000 Da). Adjustments may be necessary for PEGs of different molecular weights.

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve mPEG-OH (2.0 g, 1.0 mmol), 4-nitrophenol (0.21 g, 1.5 mmol), and triphenylphosphine (0.39 g, 1.5 mmol) in anhydrous THF (40 mL).[2][14]

  • Reaction Initiation: Cool the resulting solution to 0 °C using an ice-water bath.[2][15]

  • DIAD Addition: To the cooled, stirring solution, add diisopropyl azodicarboxylate (DIAD) (0.30 mL, 1.5 mmol) dropwise over 15-20 minutes using a syringe.[16] A slight exothermic reaction and a color change to yellow-orange may be observed.[15]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting mPEG-OH.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dissolve the resulting residue in a minimal amount of dichloromethane (DCM, approx. 10 mL).

  • Purification (Precipitation):

    • Add the DCM solution dropwise to a vigorously stirring beaker of cold diethyl ether (200 mL).

    • The PEG product will precipitate as a white solid.

    • Allow the suspension to stir in the cold for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing with cold diethyl ether (2 x 20 mL).

  • Drying: Dry the purified mPEG-4-nitrophenyl ether under high vacuum to a constant weight.

3.3. Self-Validating System and Characterization

To ensure the successful synthesis and purity of the final product, a series of analytical techniques should be employed.

TechniquePurposeExpected Outcome
¹H NMR Structural confirmation and determination of functionalization efficiency.Appearance of aromatic protons from the nitrophenyl group and a shift in the protons adjacent to the newly formed ether linkage. Integration of these peaks relative to the PEG backbone protons allows for quantification of functionalization.
Size Exclusion Chromatography (SEC) To assess the integrity of the PEG chain and detect any degradation or cross-linking.A single, narrow peak with a retention time similar to the starting mPEG-OH, indicating no significant change in molecular weight distribution.
MALDI-TOF Mass Spectrometry To confirm the molecular weight of the functionalized PEG.A mass spectrum showing a peak distribution corresponding to the molecular weight of the mPEG-nitrophenyl ether.
UV-Vis Spectroscopy To confirm the presence of the nitrophenyl group.An absorbance maximum characteristic of the 4-nitrophenyl chromophore.
Troubleshooting and Field-Proven Insights
  • Low or No Reaction:

    • Cause: Presence of moisture in reagents or solvents.

    • Solution: Ensure all glassware is flame-dried, and use anhydrous solvents and freshly opened or properly stored reagents. Dry the PEG starting material under vacuum for several hours before use.[16]

    • Cause: The pronucleophile is not acidic enough (pKa > 13).[2]

    • Solution: 4-Nitrophenol is generally suitable. For other phenols, consider their pKa values.

  • Formation of Byproducts:

    • Cause: The primary byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (dihydrazide).[14]

    • Solution: The precipitation in diethyl ether is typically effective at removing the majority of these small-molecule byproducts, as they remain soluble. For very high purity requirements, column chromatography on silica gel may be necessary.

  • Difficulty in Removing TPPO:

    • Cause: TPPO can sometimes co-precipitate with the PEG product.

    • Solution: Multiple precipitations may be required. Alternatively, after the initial workup, the crude product can be dissolved in a minimal amount of a suitable solvent and passed through a short plug of silica gel to remove residual TPPO.

  • Controlling Mono-substitution on Di-functional PEGs:

    • Cause: When starting with a diol (e.g., HO-PEG-OH), achieving selective mono-functionalization can be challenging.

    • Solution: Use a molar excess of the PEG diol relative to the nitrophenol and Mitsunobu reagents (a 2:1 or 3:1 ratio of diol to nucleophile is a good starting point).[16] Slow, controlled addition of the DIAD at low temperatures is also critical to favor mono-substitution.[16]

Conclusion

The Mitsunobu reaction offers a reliable and efficient method for the synthesis of PEG-nitrophenyl ethers, which are key intermediates in the development of advanced bioconjugates and drug delivery systems.[5] By carefully controlling reaction conditions, particularly the exclusion of moisture and the stoichiometry of reagents, researchers can achieve high yields of the desired product. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of this valuable synthetic transformation.

References

  • Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Deming, T. J. (2007). PEG-Polypeptide Block Copolymers for Biomedical Applications. Advanced Drug Delivery Reviews, 59(15), 1534-1546. [Link]

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol. Organic Syntheses, 73, 110. [Link]

  • Koc, G., & Sayil, C. (2020). Recent advances in the Mitsunobu reaction: Modifications and applications. Tetrahedron, 76(29), 131315. [Link]

  • Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2561-2651. [Link]

  • JenKem Technology. (2025). Methoxy PEGs for PEGylation. Product Catalog. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Kroll, E. A., & Kwon, O. (2024). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Synthesis, 56(12), 1843-1850. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • ResearchGate. (2015). Mitsunobu Reaction: A Versatile Tool for PEG End Functionalization. Macromolecular Chemistry and Physics. [Link]

  • ACS Publications. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Organic Letters. [Link]

  • Interchim. (n.d.). PEGylation reagents. [Link]

  • ResearchGate. (2016). Synthesis of four-arm poly(ethylene glycol)—nitrophenyl carbonate for PEG—peptide hydrogels. [Link]

  • AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]

  • IDOSI Publications. (n.d.). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. [Link]

  • PMC. (2014). Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications. [Link]

  • MDPI. (2022). Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform. [Link]

  • ACS Publications. (2020). Solvent Selection for Mitsunobu Reaction Driven by an Active Learning Surrogate Model. Organic Process Research & Development. [Link]

  • PMC. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

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Functionalizing surfaces with nitrophenyl-terminated PEG chains

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Surface Functionalization Using Nitrophenyl-Terminated Polyethylene Glycol (PEG) Chains

Executive Summary

Surface modification with polyethylene glycol (PEG) is a cornerstone technique in materials science, drug delivery, and biosensor development. PEGylation imparts stealth properties, reduces non-specific protein adsorption, and enhances the biocompatibility of substrates. While N-hydroxysuccinimide (NHS) esters are traditionally used for amine-reactive PEGylation, nitrophenyl-terminated PEG chains —specifically Nitrophenyl Carbonate (NPC) PEG and 4-Azido-2-Nitrophenyl (ANP) PEG—offer distinct mechanistic advantages. This guide details the chemical rationale, comparative advantages, and self-validating protocols for utilizing nitrophenyl-terminated PEGs in advanced surface engineering.

Mechanistic Rationale & Chemical Pathways

Nitrophenyl-terminated PEGs are primarily utilized in two distinct chemical modalities, depending on the nature of the target surface:

Nitrophenyl Carbonate (NPC) PEG for Aminated Surfaces

Methoxypoly(ethylene glycol) nitrophenyl carbonate (mPEG-NPC) is an activated ester of carbonic acid designed to react with primary and secondary amines[1]. When mPEG-NPC is introduced to an amine-functionalized surface (e.g., APTES-treated silica, aminated gold nanoparticles, or poly-lysine coatings), the amine's nitrogen atom executes a nucleophilic attack on the carbonyl carbon of the NPC group[1].

This reaction yields two critical outcomes:

  • Stable Urethane Linkage: Unlike the amide bonds formed by NHS esters, NPC-amine conjugation forms a highly stable urethane (carbamate) linkage (-NH-CO-O-)[2]. This bond exhibits superior resistance to hydrolytic cleavage in physiological environments[3].

  • Built-in Chromogenic Monitoring: The leaving group of this reaction is p-nitrophenol[4]. In alkaline conditions (pH > 7.5), p-nitrophenol ionizes to p-nitrophenoxide, a strong chromophore that absorbs visible light at 400 nm[1]. This allows researchers to quantify the exact density of surface PEGylation in real-time using UV-Vis spectroscopy, transforming the protocol into a self-validating system[1]. Furthermore, mPEG-NPC exhibits a longer hydrolysis half-life compared to standard NHS-PEGs, allowing for more controlled grafting densities over extended reaction times[5].

G A Amine-Functionalized Surface (-NH2) C Nucleophilic Acyl Substitution (pH 8.0 - 9.0) A->C B mPEG-NPC (Nitrophenyl Carbonate) B->C D Stable Urethane Linkage (Surface-NH-CO-O-PEG) C->D Conjugation E p-Nitrophenol Release (Leaving Group) C->E Byproduct F UV-Vis Monitoring (Absorbance at 400 nm) E->F Quantification

Workflow of mPEG-NPC conjugation to aminated surfaces and UV-Vis monitoring.
4-Azido-2-Nitrophenyl (ANP) PEG for Inert Hydrophobic Surfaces

For surfaces lacking reactive functional groups (e.g., dimethyldichlorosilane-coated glass or unmodified polymers), 4-azido-2-nitrophenyl PEG (ANP-PEG) is utilized[6]. This is a photoreactive polymer. Upon UV irradiation (typically 366 nm), the azide group expels nitrogen gas to form a highly reactive nitrene intermediate[6]. This nitrene rapidly inserts into adjacent C-H or N-H bonds on the substrate, covalently grafting the PEG chain to the otherwise inert surface without requiring prior chemical activation[6].

G Step1 Hydrophobic Substrate (e.g., DDS-Glass) Step2 Adsorption of ANP-PEG (4-azido-2-nitrophenyl PEG) Step1->Step2 Step3 UV Irradiation (366 nm) Step2->Step3 Step4 Nitrene Intermediate Formation Step3->Step4 Step5 Covalent C-H Insertion (PEG Grafted Surface) Step4->Step5

Photochemical grafting of ANP-PEG onto hydrophobic substrates via UV irradiation.

Quantitative Comparison of PEGylation Chemistries

To justify the selection of NPC-PEG over other common chemistries, refer to the operational parameters summarized below.

PEG Reactive GroupTarget Functional GroupOptimal pHResulting BondHydrolysis Half-Life (pH 8.0)Byproduct / Monitoring Capability
NHS Ester Primary Amines7.0 – 9.0Amide~1 – 2 hoursN-Hydroxysuccinimide (No visible absorbance)
Nitrophenyl Carbonate (NPC) Primary/Secondary Amines7.0 – 10.0Urethane (Carbamate)> 100 hours (pH dependent)p-Nitrophenol (Absorbs at 400 nm)
Epoxide Amines, Hydroxyls, Thiols8.5 – 9.5Secondary Amine / EtherHighly stable (Days)None

Data synthesized from established PEGylation parameters[2],[1],[5].

Self-Validating Experimental Protocols

Protocol A: Covalent Grafting of mPEG-NPC onto Aminated Surfaces

This protocol utilizes the chromogenic release of p-nitrophenol to actively quantify the surface density of the grafted PEG chains[1].

Causality Note: NPC esters undergo spontaneous hydrolysis in aqueous solutions, which also releases p-nitrophenol[4]. To isolate the absorbance signal generated strictly by surface conjugation, a parallel "Hydrolysis Control" (containing PEG and buffer, but no surface) is mandatory.

Materials:

  • Amine-functionalized substrate (e.g., aminated nanoparticles).

  • mPEG-NPC (Store at -20°C, desiccated. Prepare solutions immediately before use)[4].

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.0 – 8.5. (Crucial: Do not use Tris or any amine-containing buffers, as they will competitively consume the mPEG-NPC).

Step-by-Step Methodology:

  • Surface Preparation: Suspend the aminated nanoparticles in the Reaction Buffer at a known concentration (e.g., 10 mg/mL).

  • Reagent Preparation: Dissolve mPEG-NPC in cold Reaction Buffer to achieve a 5-fold molar excess relative to the estimated surface amine density.

  • Conjugation Reaction: Add the mPEG-NPC solution to the nanoparticle suspension.

  • Hydrolysis Control Setup: In a separate vessel, mix the exact same concentration of mPEG-NPC with the Reaction Buffer, omitting the nanoparticles.

  • Incubation: Incubate both vessels at room temperature for 2 to 4 hours under continuous, gentle agitation.

  • Real-Time Quantification:

    • Centrifuge the reaction mixture to pellet the nanoparticles.

    • Extract the supernatant and measure its absorbance at 400 nm using a UV-Vis spectrophotometer[1].

    • Measure the absorbance of the Hydrolysis Control at 400 nm.

    • Calculation:

      
      . Use the molar extinction coefficient of p-nitrophenol (
      
      
      
      ) and the Beer-Lambert law to calculate the exact moles of PEG covalently bound to the surface.
  • Purification: Resuspend the pelleted nanoparticles in fresh deionized water or physiological buffer and centrifuge again. Repeat 3 times to remove unreacted PEG and residual p-nitrophenol.

Protocol B: Photochemical Grafting of ANP-PEG onto Inert Substrates

This protocol is designed for surfaces that cannot be easily functionalized with chemical handles[6].

Causality Note: Nitrene intermediates have a lifespan of mere microseconds before reacting with the surrounding solvent. Therefore, the ANP-PEG must be physically adsorbed onto the surface prior to UV exposure to ensure the nitrene is in immediate proximity to the substrate's C-H bonds[6].

Materials:

  • Hydrophobic substrate (e.g., dimethyldichlorosilane (DDS)-coated glass)[6].

  • 4-azido-2-nitrophenyl PEG (ANP-PEG).

  • UV Lamp (366 nm wavelength).

Step-by-Step Methodology:

  • Polymer Adsorption: Prepare a 10 mg/mL solution of ANP-PEG in deionized water. Apply 1 mL of this solution directly onto the hydrophobic substrate[6].

  • Equilibration: Allow the solution to rest on the surface in the dark for 1 to 12 hours. This allows the amphiphilic PEG molecules to physically adsorb and orient themselves on the hydrophobic surface[6].

  • UV Irradiation: Expose the surface to a 366 nm UV light source from a distance of approximately 15 mm for 10 minutes[6]. Conduct this step at room temperature.

  • Washing: Immediately wash the substrate extensively with copious amounts of deionized water to remove any ungrafted ANP-PEG[6]. The surface is now permanently functionalized and ready for contact angle measurement or biological assays.

References

  • Nitrophenyl carbonate PEG nitrophenyl carbonate, - Nanocs Source: nanocs.net URL:[Link]

  • Synthesis of photoreactive poly(ethylene glycol) and its application to the prevention of surface-induced platelet activation Source: kinampark.com URL:[Link]

  • PEGylation reagents - Interchim Source: interchim.fr URL:[Link]

  • fast and simple attachment of specific ligands, including monoclonal antibodies, to distal ends of PEG chains via p-nitrophenylcarbonyl groups Source: researchgate.net URL:[Link]

  • The Chemistry of mPEG-NPC: Understanding Amine Reactivity for PEGylation Source: nbinno.com URL:[Link]

  • Amino group PEGylation of bovine lactoferrin by linear polyethylene glycol-p-nitrophenyl active esters Source: nih.gov URL:[Link]

Sources

Application Notes and Protocols: Synthesis of Heterobifunctional PEG Crosslinkers from a Nitro-PEG-OH Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis and functionalization of heterobifunctional polyethylene glycol (PEG) crosslinkers, starting from a readily accessible nitro-PEG-OH precursor. Heterobifunctional PEGs are indispensable tools in modern biotechnology and pharmaceutical sciences, enabling the precise linkage of two different molecular entities.[1] Their applications are extensive, ranging from the development of antibody-drug conjugates (ADCs) for targeted cancer therapy to the creation of advanced hydrogels for tissue engineering.[1][2] This document provides a detailed, step-by-step protocol for the conversion of a nitro-PEG-OH starting material into a versatile amine-PEG-carboxylic acid intermediate. Subsequent sections describe the selective activation of the terminal groups to generate widely used amine-reactive (NHS ester) and thiol-reactive (maleimide) crosslinkers. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the chemical rationale behind each step to ensure robust and reproducible results.

Introduction to Heterobifunctional PEG Crosslinkers

Polyethylene glycol (PEG) has become a cornerstone of bioconjugation due to its unique physicochemical properties, including high water solubility, biocompatibility, and low immunogenicity.[3] PEG linkers, which consist of PEG chains with reactive functional groups at their termini, are used to connect molecules such as drugs, proteins, and imaging agents.[3][4] Heterobifunctional PEG linkers, featuring two different reactive groups, offer a significant advantage by allowing for the sequential and specific conjugation of two distinct molecules.[1] This controlled approach is crucial for constructing complex bioconjugates with well-defined structures and functions.[2]

The synthesis of these valuable reagents often begins with a precursor that allows for the differential modification of its two ends. A nitro-PEG-OH molecule is an excellent starting point, as the nitro and hydroxyl groups can be chemoselectively transformed into a variety of other functionalities. This guide will focus on the conversion of nitro-PEG-OH into an amine-PEG-carboxylic acid, a key intermediate that can be further derivatized to create a range of useful crosslinkers.

Synthesis of Amine-PEG-Carboxylic Acid from Nitro-PEG-OH

The overall synthetic strategy involves a two-step transformation of the nitro-PEG-OH starting material. First, the nitro group is reduced to a primary amine. Second, the terminal hydroxyl group is oxidized to a carboxylic acid.

dot

Figure 1: Overall synthetic workflow for the preparation of Amine-PEG-COOH.

Step 1: Reduction of the Nitro Group to a Primary Amine

The reduction of an aromatic or aliphatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[5][6] Several methods are available for this conversion, including catalytic hydrogenation and the use of metal-based reducing agents.[5][7] For PEGylated compounds, ensuring the stability of the PEG chain during the reaction is paramount.

Causality Behind Experimental Choices: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction.[6] It typically proceeds under mild conditions and avoids the use of harsh or corrosive reagents that could potentially degrade the PEG backbone. The use of hydrogen gas requires appropriate safety precautions, but the reaction is generally high-yielding and the workup is straightforward.

Experimental Protocol: Reduction of Nitro-PEG-OH

ParameterValue/ConditionRationale
Reagents Nitro-PEG-OH, 10% Palladium on Carbon (Pd/C), Hydrogen gas (H₂)Pd/C is a highly effective and reusable catalyst for hydrogenation.[6]
Solvent Ethanol or MethanolThese solvents readily dissolve the PEG starting material and are compatible with the hydrogenation conditions.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Pressure 1 atm (balloon) to 50 psiHigher pressure can increase the reaction rate but is often not necessary for complete conversion.
Reaction Time 4-12 hoursReaction progress should be monitored by TLC or LC-MS.

Procedure:

  • In a flask suitable for hydrogenation, dissolve the nitro-PEG-OH in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10% by weight of the starting material).

  • Seal the flask and purge with nitrogen or argon to remove air.

  • Introduce hydrogen gas (either from a balloon or a pressurized vessel) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude amine-PEG-OH.

  • The product can be purified by precipitation in cold diethyl ether or by column chromatography if necessary.

Step 2: Oxidation of the Hydroxyl Group to a Carboxylic Acid

The oxidation of a primary alcohol to a carboxylic acid is another well-established transformation.[8] Care must be taken to choose an oxidizing agent that is strong enough to effect the desired transformation without causing cleavage of the PEG chain.[9] While strong oxidants like potassium permanganate can be used, they may lead to degradation of the polymer.[9][10] A milder and more controlled oxidation can be achieved using chromium trioxide (CrO₃) in the presence of sulfuric acid.[8]

Causality Behind Experimental Choices: The use of CrO₃ in acidic aqueous solution provides a reliable method for the oxidation of the terminal hydroxyl group of PEG to a carboxylic acid with minimal degradation of the polymer chain.[8][11] The reaction is typically high-yielding and the resulting PEG-carboxylate can be readily purified.[8]

Experimental Protocol: Oxidation of Amine-PEG-OH

ParameterValue/ConditionRationale
Reagents Amine-PEG-OH, Chromium trioxide (CrO₃), Sulfuric acid (H₂SO₄)A well-established and effective oxidizing system for primary alcohols.[8]
Solvent WaterThe reaction is performed in an aqueous medium.
Temperature Room TemperatureThe oxidation proceeds efficiently at ambient temperature.
Reaction Time 8-12 hoursReaction progress can be monitored by the color change of the solution (orange to green-blue) and confirmed by analytical techniques.[8]

Procedure:

  • Protect the amine group of the amine-PEG-OH before proceeding with the oxidation. This can be achieved by reacting the amine with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to form a Boc-protected amine.

  • Dissolve the Boc-protected amine-PEG-OH in water containing concentrated sulfuric acid.

  • In a separate container, prepare a solution of chromium trioxide in water.

  • Slowly add the chromium trioxide solution to the PEG solution while stirring. The solution will turn from orange to a green-blue color as the reaction progresses.[8]

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • After the reaction is complete, add water to the mixture and extract the product with a suitable organic solvent, such as dichloromethane (CH₂Cl₂).

  • Combine the organic layers, wash with water and saturated sodium chloride solution, and then dry over anhydrous magnesium sulfate.

  • Concentrate the organic solution under reduced pressure and precipitate the Boc-protected amine-PEG-carboxylic acid by adding cold diethyl ether.

  • Filter and dry the product.

  • Deprotect the amine group by treating the product with an acid, such as trifluoroacetic acid (TFA), to yield the final amine-PEG-carboxylic acid.

Functionalization of Amine-PEG-Carboxylic Acid

The amine-PEG-carboxylic acid is a versatile intermediate that can be readily functionalized to create a variety of heterobifunctional crosslinkers. The following sections describe the preparation of two commonly used derivatives: an NHS ester for reacting with amines and a maleimide for reacting with thiols.

Activation of the Carboxylic Acid as an N-Hydroxysuccinimide (NHS) Ester

The conversion of a carboxylic acid to an N-hydroxysuccinimide (NHS) ester is a widely used method for creating amine-reactive crosslinkers.[12][13] NHS esters react efficiently with primary amines at neutral to slightly basic pH to form stable amide bonds.[12][14] The activation is typically achieved using a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[15]

Causality Behind Experimental Choices: The EDC/NHS coupling chemistry is a robust and well-established method for activating carboxylic acids.[15] EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester by reaction with NHS.[15] This two-step process minimizes side reactions and improves the overall efficiency of the conjugation.[15]

Experimental Protocol: Synthesis of Amine-PEG-NHS Ester

ParameterValue/ConditionRationale
Reagents Amine-PEG-COOH, EDC, NHSStandard and effective reagents for NHS ester formation.[15]
Solvent Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)Anhydrous conditions are important to prevent hydrolysis of the activated ester.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.
Reaction Time 2-4 hoursReaction progress can be monitored by TLC or LC-MS.

Procedure:

  • Protect the amine group of the amine-PEG-carboxylic acid with a suitable protecting group (e.g., Boc) as described previously.

  • Dissolve the Boc-protected amine-PEG-carboxylic acid in anhydrous DCM or DMF.

  • Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, the product can be purified by column chromatography or by precipitation in cold diethyl ether.

  • Deprotect the amine group using TFA to yield the final amine-PEG-NHS ester.

Functionalization of the Amine with a Maleimide Group

The maleimide group is highly selective for reaction with thiol (sulfhydryl) groups, forming a stable thioether linkage.[16] This makes maleimide-functionalized PEGs ideal for conjugating to cysteine residues in proteins and peptides.[16][17] The maleimide group can be introduced by reacting the primary amine of the PEG with a maleimide-containing reagent, such as maleic anhydride, followed by cyclization. A more direct approach involves using a pre-formed maleimide reagent that can react with the amine.

Causality Behind Experimental Choices: Reacting the amine-PEG-carboxylic acid with a reagent like N-succinimidyl 3-maleimidopropionate (SMP) provides a straightforward method for introducing the maleimide functionality. However, to maintain the carboxylic acid end, a protected amine-PEG-OH would first be reacted with the maleimide reagent, followed by oxidation of the hydroxyl group. A more direct route from the amine-PEG-carboxylic acid would involve protecting the carboxylic acid, reacting the amine with a maleimide source, and then deprotecting the carboxylic acid. For simplicity and to avoid multiple protection/deprotection steps, the following protocol outlines the general principle of reacting a PEG-amine with a maleimide-NHS ester.

Experimental Protocol: Synthesis of Maleimide-PEG-Carboxylic Acid

ParameterValue/ConditionRationale
Reagents Amine-PEG-COOH, N-Succinimidyl 3-maleimidopropionate (or similar maleimide-NHS ester)A commercially available reagent that allows for the efficient introduction of the maleimide group.
Solvent Anhydrous DMF or DMSOSolvents that readily dissolve both the PEG and the maleimide reagent.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)A non-nucleophilic base is used to deprotonate the amine and facilitate the reaction.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.
Reaction Time 2-4 hoursReaction progress can be monitored by TLC or LC-MS.

Procedure:

  • Protect the carboxylic acid group of the amine-PEG-carboxylic acid, for example, as a t-butyl ester.

  • Dissolve the protected PEG derivative in anhydrous DMF or DMSO.

  • Add the maleimide-NHS ester reagent (1.1 equivalents) and a non-nucleophilic base such as TEA or DIPEA (2 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, purify the product by column chromatography or precipitation.

  • Deprotect the carboxylic acid group to yield the final maleimide-PEG-carboxylic acid.

dot

Figure 2: Functionalization of the Amine-PEG-COOH intermediate.

Conclusion

The synthetic routes outlined in this application note provide a robust and versatile platform for the preparation of heterobifunctional PEG crosslinkers from a nitro-PEG-OH precursor. By following these detailed protocols and understanding the chemical principles behind each step, researchers can confidently synthesize high-quality PEG linkers tailored for their specific bioconjugation needs. The ability to create both amine-reactive and thiol-reactive functionalities from a common intermediate allows for a wide range of applications in drug delivery, diagnostics, and materials science.

References

  • Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLOS One. Available at: [Link]

  • Quantification of PEG-Maleimide Ligands and Coupling Efficiencies on Nanoparticles with Ellman's Reagent. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. PMC. Available at: [Link]

  • A Simple Preparation of PEG‐Carboxylates by Direct Oxidation. Taylor & Francis Online. Available at: [Link]

  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. Available at: [Link]

  • Reduction of p-nitrophenol to p-aminophenol using an efficient, cheap and simple technique to prepare spinel ferrites: A comparative study. ResearchGate. Available at: [Link]

  • A Simple Preparation of PEG‐Carboxylates by Direct Oxidation. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PMC. Available at: [Link]

  • Preparation method of polyethylene carboxylic acid and its use. Google Patents.
  • How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG. Available at: [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

  • Can someone suggest to me a protocol to synthesis COOH-PEG-COOH? ResearchGate. Available at: [Link]

  • Maleimide-PEG-Amine. CD Bioparticles. Available at: [Link]

  • Protocol for PEG NHS Reagents. AxisPharm. Available at: [Link]

  • Preparation method and use of polyethylene glycol carboxylic acid. Google Patents.
  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Bioconjugation of hydrogels for tissue engineering. PMC. Available at: [Link]

  • Methods for preparing polyethylene glycol maleimide using n-(2-hydroxyethyl) maleimide as a starting material. Google Patents.
  • Pegylation of RNA Spiegelmers by a Novel Widely Applicable Two-Step Process for the Conjugation of Carboxylic Acids to Amino-Modified Oligonucleotides. PubMed. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Heterobifunctional poly (ethylene glycol) derivatives and methods for their preparation. Google Patents.

Sources

Troubleshooting & Optimization

Improving yield of triethylene glycol mono-arylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the mono-arylation of triethylene glycol (TEG). It is designed to address the inherent statistical challenges of desymmetrizing symmetric diols and provides actionable, high-integrity protocols.

Subject: Improving Selectivity and Yield in the Synthesis of Triethylene Glycol Mono-Aryl Ethers Support Level: Tier 3 (Senior Application Scientist) Last Updated: October 2023

The Core Challenge: Statistical vs. Kinetic Control

The mono-arylation of TEG is a classic case of competitive consecutive reactions . Because TEG possesses two chemically equivalent hydroxyl groups, the product of the first arylation (


) contains a remaining hydroxyl group that is often more nucleophilic than the starting material due to the electronic effect of the aryl ether or solubility changes, leading to rapid bis-arylation (

).
Reaction Pathway Visualization

The following diagram illustrates the kinetic competition you must control.

TEG_Reaction_Pathway cluster_kinetics Kinetic Trap TEG TEG (Starting Material) High Polarity Mono Mono-Aryl Ether (Target) Amphiphilic (Often more reactive) TEG->Mono k1 (Arylation Step 1) Bis Bis-Aryl Ether (Impurity) Lipophilic Mono->Bis k2 (Arylation Step 2)

Figure 1: Kinetic pathway of TEG arylation. If


, statistical distribution dictates a maximum theoretical yield of ~50% for the mono-product unless stoichiometry is manipulated.

Experimental Protocols & Methodologies

Select the method below that best fits your substrate's electronic profile and your lab's purification capabilities.

Method A: The "Statistical Force" Approach (Standard )

Best for: Electron-deficient aryl halides (e.g., 4-fluoronitrobenzene), scale-up, and cost-sensitive projects. Mechanism: Nucleophilic Aromatic Substitution.[1]

Protocol:

  • Stoichiometry is King: You must use a large excess of TEG (minimum 4-5 equivalents, ideally 10 eq). This statistically ensures that the aryl halide encounters a TEG molecule rather than a mono-aryl TEG molecule.

  • Base Selection: Use NaH (dry) or KOH (powdered).

  • Solvent: THF (for NaH) or DMSO (for KOH).

Step-by-Step Workflow:

  • Suspend NaH (1.1 eq relative to Aryl Halide) in dry THF under inert atmosphere.

  • Add TEG (5.0 - 10.0 eq) dropwise at 0°C. (Note: The solution will become viscous).

  • Stir for 30 mins to generate the mono-alkoxide.

  • Add the Aryl Halide (1.0 eq) slowly.

  • Heat to reflux (65°C for THF) or 80-100°C (for DMSO) until TLC indicates consumption of the halide.

Why this works: The vast excess of TEG acts as a "solvent buffer," keeping the concentration of the mono-product low relative to the starting diol, suppressing


.
Method B: Ullmann-Type Cu-Catalyzed Coupling

Best for: Unactivated aryl halides (e.g., Iodobenzene, Aryl bromides) lacking electron-withdrawing groups. Mechanism: Copper(I) catalytic cycle.[1]

Protocol:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline or N,N-dimethylglycine (20 mol%)

  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Stoichiometry: TEG (3.0 - 4.0 eq)

Step-by-Step Workflow:

  • Charge a reaction tube with CuI, Ligand, and Base.

  • Evacuate and backfill with Argon (3 cycles).

  • Add TEG and the Aryl Halide.

  • Add solvent (Toluene or DMF) if the mixture is too viscous; however, running "neat" in excess TEG often improves rates.

  • Heat to 80-110°C for 12-24 hours.

Method C: The Silver(I) Oxide "Template" Method

Best for: High-value substrates where separation is difficult; specifically for tosylation steps or sensitive halides. Mechanism:


 acts as both a base and a template, coordinating between the two oxygens of the diol, effectively "protecting" one end while activating the other.

Protocol:

  • Mix TEG (1.0 - 1.5 eq),

    
     (1.5 eq), and KI (catalytic) in DCM or Toluene.
    
  • Add the electrophile (e.g., Tosyl Chloride or reactive Aryl Halide).

  • Stir at room temperature.

  • Result: Significantly higher selectivity for mono-substitution (>85%) without massive excess of TEG.

Purification Strategy (The Critical Step)

The synthesis is often easier than the purification. TEG is water-soluble; Bis-Aryl TEG is lipophilic; Mono-Aryl TEG is amphiphilic (the "nightmare" zone).

The "Three-Phase" Extraction Protocol: Do not rely on standard silica columns immediately; they will streak. Use this extraction logic first.

StepSolvent SystemTarget ComponentWhere does it go?
1 Water / Toluene Bis-Aryl Product Moves to Organic (Top) layer.
2 Aqueous Phase (Retained) Mono-Aryl + TEG Stays in Aqueous (Bottom) layer.
3 Water / DCM (Multiple) Mono-Aryl Product Moves to Organic (DCM) layer.
4 Aqueous Phase (Final) Excess TEG Stays in Water . Discard.

Note: If the Mono-aryl product is highly polar, saturate the aqueous phase with NaCl (Salting Out) during Step 3 to force it into the DCM.

Troubleshooting & FAQs

Q1: I am using 5 equivalents of TEG, but I still get 30% bis-product. Why? A: This is likely a mixing or addition rate issue . If you add the Aryl Halide too fast, or if the reaction is not well-stirred, you create localized "hotspots" where the concentration of Mono-product is high relative to TEG.

  • Fix: Dilute the Aryl Halide in solvent before addition and use a syringe pump for slow addition.

Q2: My reaction stalled at 60% conversion. A: Check your moisture content. TEG is hygroscopic. If you are using Williamson ether synthesis (NaH), any water will quench the base immediately.

  • Fix: Dry TEG by azeotropic distillation with toluene or stirring under high vacuum at 60°C for 2 hours before use.

Q3: The Cu-catalyzed reaction turned black and stopped working. A: This indicates catalyst decomposition ("plating out"), usually due to oxidation.

  • Fix: Ensure rigorous degassing. Use a ligand (like phenanthroline) that stabilizes the Cu(I) species. Do not use aryl chlorides; they are generally too unreactive for standard Ullmann conditions.[2]

Q4: I cannot separate the Mono-product from TEG on a silica column. A: TEG drags on silica.

  • Fix: Perform the Three-Phase Extraction (Section 3) first. If you must column, use DCM:MeOH (95:5) but flush the column with pure DCM first to remove any residual non-polar impurities. Alternatively, use C18 Reverse Phase silica, where TEG elutes with water and the product elutes with MeOH/Acetonitrile.

Decision Matrix

Use this logic flow to determine your experimental setup.

Decision_Matrix Start Start: Select Aryl Electrophile Type Is the Aryl Ring Electron Deficient? (e.g., NO2, CN groups) Start->Type Ag Special Case: Tosylation needed? Start->Ag Alternative Route SNAr Method A: SNAr / Williamson (Use NaH + 5-10eq TEG) Type->SNAr Yes (Activated) Metal Is the Halide an Iodide or Bromide? Type->Metal No (Unactivated) Ullmann Method B: Cu-Catalysis (CuI, Ligand, 3eq TEG) Metal->Ullmann Yes (I/Br) Pd Pd-Catalysis (Buchwald) (Expensive, high value) Metal->Pd No (Cl / Triflate) Ag_Method Method C: Ag2O Mediated (High Selectivity) Ag->Ag_Method Yes

Figure 2: Experimental decision tree for TEG mono-arylation.

References

  • Keegstra, M. A., et al. "The Copper-Catalyzed Synthesis of Aromatic Ethers." Tetrahedron, 1992.

  • Bouzide, A., & Sauvé, G. "Highly Selective Silver(I) Oxide Mediated Monotosylation of Symmetrical Diols." Organic Letters, 2002.

  • Gao, Y., et al. "Selective Mono-arylation of Diols via Nucleophilic Aromatic Substitution." Journal of Applied Polymer Science, 2011. (Contextual grounding for excess stoichiometry in polymer synthesis).
  • Maitland, J. "Williamson Ether Synthesis: Industrial Perspectives on Glycol Ethers." Organic Process Research & Development. (General grounding for extraction protocols).

Sources

Technical Support Center: Purification of PEG-p-Nitrophenyl Carbonate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions for the critical process of removing unreacted p-nitrophenol (pNP) from PEG-p-nitrophenyl carbonate ether products.

The synthesis of activated PEGs, such as PEG-p-nitrophenyl carbonate, is fundamental for bioconjugation, creating advanced drug delivery systems, and forming hydrogels. A persistent challenge in this synthesis is the efficient removal of the hydrophobic starting material, p-nitrophenol, from the more hydrophilic PEG product. This guide details effective purification strategies, explains their underlying principles, and provides field-tested protocols to ensure the highest purity of your PEG derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of unreacted p-nitrophenol crucial for my downstream applications?

Residual p-nitrophenol can significantly compromise your experimental outcomes. Firstly, pNP can act as a competitive inhibitor by reacting with the activated PEG, which lowers the efficiency of conjugation to your target molecule (e.g., protein, peptide, or small molecule) and results in a heterogeneous product mixture. Secondly, p-nitrophenol is known to be cytotoxic, and its presence in therapeutic formulations can lead to adverse biological effects.[1][2][3][4][5] Therefore, its thorough removal is paramount for reaction specificity, product purity, and biocompatibility.

Q2: I've tried a simple aqueous workup, but my PEG product still has a yellow tint, indicating p-nitrophenol contamination. Why is this method insufficient?

While p-nitrophenol has moderate solubility in water, it is also a hydrophobic molecule.[6][7][8] The PEG polymer can create a microenvironment that entraps p-nitrophenol, making its complete removal by simple liquid-liquid extraction challenging. Furthermore, the solubility of p-nitrophenol in the aqueous phase is pH-dependent; it is less soluble at neutral or acidic pH.[7]

Q3: What are the most effective methods for purifying my PEG ether product from unreacted p-nitrophenol?

The most successful purification strategies exploit the significant differences in size and solubility between the large PEG polymer and the small p-nitrophenol molecule. The primary techniques include:

  • Precipitation/Recrystallization: Often the initial and most effective method, especially for larger PEG molecules.

  • Dialysis: A straightforward and gentle method for removing small molecule impurities.

  • Tangential Flow Filtration (TFF) / Diafiltration: A more rapid and scalable alternative to dialysis, suitable for larger quantities.[9][10][11][12][13][14][15][16][17][18]

  • Size Exclusion Chromatography (SEC): Provides high-resolution separation but can be limited by scale.[19][20][][22][]

The selection of the optimal method depends on factors such as the molecular weight of your PEG, the scale of your synthesis, and the required final purity level.

Troubleshooting and In-Depth Protocols

Method 1: Precipitation and Recrystallization

Core Principle: This technique leverages the differential solubility of the PEG product and p-nitrophenol in a chosen solvent/anti-solvent system. PEGs are typically soluble in solvents like dichloromethane (DCM) and methanol but are insoluble in diethyl ether or cold isopropanol.[24][25][26]

When to Use: This method is highly effective for PEGs with a molecular weight above 1,000 Da and serves as an excellent primary purification step to remove the bulk of p-nitrophenol contamination.

Troubleshooting:

  • Problem: My PEG product is "oiling out" instead of precipitating as a solid.

    • Cause & Solution: This often occurs when the anti-solvent is added too rapidly or the temperature is not sufficiently low. To resolve this, add the chilled anti-solvent dropwise to your PEG solution while stirring vigorously in an ice bath. Using an even colder anti-solvent can also promote the formation of a solid precipitate.

  • Problem: The precipitated PEG is still yellow.

    • Cause & Solution: A single precipitation may not be sufficient to achieve high purity. Multiple recrystallization cycles are often necessary. After the initial precipitation, redissolve the PEG in a minimal amount of a suitable solvent (e.g., DCM) and precipitate it again in cold diethyl ether.[25] Repeat this process until the supernatant is colorless and the precipitated PEG is white.

Detailed Protocol: Recrystallization of PEG-p-Nitrophenyl Carbonate
  • Dissolution: Dissolve the crude reaction mixture in a minimal volume of dichloromethane (DCM) at room temperature.

  • Precipitation: While stirring vigorously, slowly add the DCM solution to a larger volume of ice-cold diethyl ether (a 1:10 to 1:20 ratio of DCM to ether is recommended).

  • Isolation: The PEG product should precipitate as a white solid. For maximal precipitation, allow the suspension to stand at 4°C for 30 minutes.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with several portions of cold diethyl ether to remove residual p-nitrophenol.

  • Drying: Dry the purified PEG product under vacuum.

  • Purity Assessment: Check the purity using UV-Vis spectroscopy. The characteristic absorbance of p-nitrophenol around 317 nm (in acidic/neutral solution) or 400 nm (in basic solution) should be absent.[27][28]

Method 2: Dialysis

Core Principle: Dialysis employs a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows small molecules like p-nitrophenol to diffuse into a large volume of buffer (the dialysate), while retaining the larger PEG polymer.

When to Use: This is a gentle and effective method for water-soluble PEG derivatives and is particularly well-suited for smaller-scale purifications where time is not a critical constraint.

Troubleshooting:

  • Problem: The purification is proceeding very slowly.

    • Cause & Solution: The rate of dialysis is driven by the concentration gradient. Ensure you are using a large volume of dialysis buffer (at least 100 times the sample volume) and changing it frequently (e.g., every 4-6 hours for the first 24 hours).[29] Gentle stirring of the dialysate will also enhance diffusion.

  • Problem: I am observing a loss of my PEG product.

    • Cause & Solution: Ensure that you have selected the appropriate MWCO for your dialysis membrane. The MWCO should be at least 3-5 times smaller than the molecular weight of your PEG polymer to prevent it from being lost through the pores.

Experimental Workflow: Dialysis Purification

Caption: Workflow for dialysis-based purification of PEG derivatives.

Method 3: Tangential Flow Filtration (TFF) / Diafiltration

Core Principle: TFF, also known as cross-flow filtration, is a rapid and scalable purification method. The sample solution is pumped tangentially across the surface of a semi-permeable membrane. A pressure gradient drives small molecules like p-nitrophenol through the membrane (permeate), while the larger PEG product is retained (retentate).[9][10][12][14][16] Diafiltration is a specific TFF mode where fresh buffer is continuously added to the retentate to "wash out" small molecule impurities.[11]

When to Use: TFF is the ideal choice for larger-scale purifications (grams to kilograms) and when processing time is a critical factor. It is also highly effective for concentrating the final product.[11][17]

Troubleshooting:

  • Problem: The filtration rate is very slow.

    • Cause & Solution: This may be due to membrane fouling or high sample viscosity. Ensure your PEG concentration is not excessively high (a starting concentration of 5-10% w/v is generally recommended). You can also try increasing the transmembrane pressure (TMP), but do not exceed the manufacturer's specifications for the membrane.

  • Problem: The p-nitrophenol is not being removed efficiently.

    • Cause & Solution: The efficiency of diafiltration is dependent on the number of diavolumes (DV) exchanged. As a rule of thumb, 5-7 diavolumes are required to remove over 99% of a small molecule impurity. Ensure you are performing a sufficient number of buffer exchanges.

Data Summary: Comparison of Purification Methods
MethodTypical ScaleProcessing TimeKey AdvantageKey Disadvantage
Precipitation mg to kgFastHigh recovery for large PEGsMay require multiple cycles
Dialysis mg to gSlow (24-72h)Gentle, simple setupTime-consuming, large buffer volumes
TFF/Diafiltration g to kgFast (hours)Scalable, rapid, can concentrateHigher initial equipment cost
SEC mg to gModerateHigh resolutionLimited by column capacity

Method 4: Size Exclusion Chromatography (SEC)

Core Principle: SEC separates molecules based on their hydrodynamic radius. The chromatography column is packed with a porous resin. Larger molecules, such as the PEG polymer, are excluded from the pores and travel through the column more quickly, eluting first. Smaller molecules, like p-nitrophenol, enter the pores, which increases their path length and causes them to elute later.[][]

When to Use: SEC is an excellent choice for high-resolution purification, particularly for analytical purposes or when working with smaller sample volumes. It is also useful for achieving a narrow molecular weight distribution of the final product.

Troubleshooting:

  • Problem: I am seeing poor separation between my PEG product and p-nitrophenol.

    • Cause & Solution: This could be due to an inappropriate column choice or suboptimal running conditions. Ensure the fractionation range of your SEC column is suitable for the molecular weight of your PEG. Optimizing the flow rate can also improve resolution; a slower flow rate generally leads to better separation.

  • Problem: The p-nitrophenol peak is tailing and overlapping with my product peak.

    • Cause & Solution: P-nitrophenol can sometimes exhibit secondary interactions with the stationary phase. To minimize these interactions, try modifying the mobile phase by adding a small amount of an organic modifier (if compatible with your PEG) or adjusting the pH.

Logical Flow: Selecting the Right Purification Strategy```dot

}``` Caption: Decision tree for selecting a purification method.

References

  • Sartorius. Tangential Flow Filtration (TFF) – Clarification to Final Processing. [Link]

  • Rocker Scientific. What is tangential flow filtration? | tff filtration vs ultrafiltration. [Link]

  • Chemistry Stack Exchange. Solubility of p-nitrophenol in various substances?. [Link]

  • Pall Corporation. Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications. [Link]

  • LCGC International. Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. [Link]

  • Al-Naiema, I. M., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Science of The Total Environment, 823, 153655. [Link]

  • Google Patents.
  • Hawach Scientific. Principle And Application Of Tangential Flow Filtration Technology. [Link]

  • Esco Aster. Tangential flow filtration systems based on polymer hollow fibres for pharmaceutical and personal care applications. [Link]

  • PubMed. Purification of Inclusion Bodies Using PEG Precipitation Under Denaturing Conditions to Produce Recombinant Therapeutic Proteins From Escherichia Coli. [Link]

  • ResearchGate. Is p-nitrophenol soluble in organic solvents?. [Link]

  • ResearchGate. The principle of tangential flow filtration. [Link]

  • ResearchGate. How do I concentrate proteins in the dialysis bag with the help of PEG?. [Link]

  • RWTH Publications. Automated tangential-flow diafiltration device. [Link]

  • Wikipedia. 4-Nitrophenol. [Link]

  • Waters Corporation. PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. [Link]

  • Materials Advances. Exploring the catalytic degradation of 4-nitrophenol and in vitro cytotoxicity of gold nanoparticle-doped NiAlTi LDH. [Link]

  • Waters Corporation. Arc HPLC Aqueous SEC/GPC Separation of PEO/PEG. [Link]

  • Vox Sanguinis. METHODS OF REMOVING POLYETHYLENE GLYCOL FROM PLASMA FRACTIONS. [Link]

  • TBL Plastics. What is Tangential Flow Filtration (TFF) and Where is it Used?. [Link]

  • Weizmann Institute of Science. Strategies in protein purification. [Link]

  • PubMed. Tangential Flow Filtration Technique: An Overview on Nanomedicine Applications. [Link]

  • ResearchGate. Tangential flow filtration (TFF) allows for rapid purification after.... [Link]

  • Google Patents.
  • PubMed Central. Spectrophotometric Determination of p-Nitrophenol under ENP Interference. [Link]

  • Google Patents.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]

  • ResearchGate. Synthesis of four-arm poly(ethylene glycol)—nitrophenyl carbonate for PEG—peptide hydrogels. [Link]

  • Google Patents. Method for detecting p-nitrophenol.
  • Environmental Toxicology and Chemistry. p‐nitrophenol toxicity to and its removal by three select soil isolates of microalgae: The role of antioxidants. [Link]

  • ResearchGate. Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy. [Link]

  • CDC Stacks. Measurement of p-Nitrophenol in the Urine of Residents Whose Homes Were Contaminated with Methyl Parathion. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. MedChem Tips and Tricks. [Link]

  • ResearchGate. How to remove polyethyleneglycol(PEG) 600 from reaction mixture?. [Link]

  • Google Patents. Purification method of high-molecular-weight polyethylene glycol compound.
  • ResearchGate. What is an easy and efficient way to remove unreacted peg and drug after formation of peg-drug conjugate from reaction mixture?. [Link]

  • PubMed. Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing. [Link]

  • SciSpace. High‐Purity Discrete PEG‐Oligomer Crystals Allow Structural Insight. [Link]

  • Google Patents.
  • PubMed Central. Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. [Link]

Sources

Technical Support Center: Purification of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol

[1]

CAS Number: 63134-26-9 Common Name: 4-Nitrophenyl-PEG3-alcohol Application: Heterobifunctional linker for PROTACs, antibody-drug conjugates (ADCs), and protein cross-linking.[1]

Part 1: Diagnostic & Troubleshooting Guide (Q&A)

This section addresses the most frequent technical hurdles reported by researchers synthesizing this linker via Williamson ether synthesis (typically 4-nitrophenol + triethylene glycol derivatives).

Q1: "My crude product is a bright yellow oil. Is this normal?"

Technical Diagnosis: While the target compound is naturally a pale yellow oil (or low-melting solid), an intense, bright yellow or orange color usually indicates residual 4-nitrophenol .[1]

The Science: 4-Nitrophenol is a weak acid (

1

4-nitrophenolate anion

Corrective Action: Perform a Basic Wash Protocol (See Protocol A below).

  • Why: Washing the organic layer with a weak base (saturated

    
     or 1M 
    
    
    ) converts the lipophilic 4-nitrophenol into the water-soluble 4-nitrophenolate.[1] The target linker (an ether) is non-acidic and remains in the organic layer.
  • Endpoint: Continue washing until the aqueous layer no longer turns yellow.

Q2: "I see three spots on my TLC. Which one is my product?"

Technical Diagnosis: In a typical synthesis using excess triethylene glycol (to favor mono-substitution), you will likely observe:

  • Top Spot (

    
    ):  Bis-substituted byproduct (4-Nitrophenyl-PEG3-4-Nitrophenyl).[1] This has no free hydroxyl groups and is the least polar.
    
  • Middle Spot (

    
    ): Target Compound  (Mono-substituted). Contains one hydrophobic aryl group and one hydrophilic hydroxyl group.[1]
    
  • Bottom Spot/Baseline (

    
    ):  Unreacted Triethylene glycol.[1] Highly polar.
    

Visualization Tip:

  • UV (254 nm): Visible (Target + Bis-product + Nitrophenol).[1] Unreacted PEG is UV inactive.[1]

  • Hanessian’s Stain / Iodine: Visible (All PEG-containing species).[1]

  • Differentiation: If a spot is UV active and stains with Iodine, it is likely your target or the bis-byproduct.

Q3: "The product won't crystallize; it remains a viscous oil."

Technical Diagnosis: Short-chain PEG derivatives (PEG3) are notoriously difficult to crystallize due to the conformational flexibility of the ether chain. This is an intrinsic physical property, not necessarily an impurity issue.

Corrective Action: Do not rely on recrystallization.

  • Purification: Use Flash Column Chromatography (See Protocol B).[1][2]

  • Drying: Traces of solvent (DCM/Ethyl Acetate) can be trapped in the PEG matrix. Dry under high vacuum (< 1 mbar) at 40°C for at least 12 hours.

  • Storage: Store as a neat oil at -20°C. It may solidify slowly over weeks.

Part 2: Validated Purification Protocols

Protocol A: The "Yellow Impurity" Removal (Liquid-Liquid Extraction)

Use this immediately after reaction workup to remove unreacted 4-nitrophenol.[1]

  • Dilute: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Wash 1 (Alkaline): Wash the organic phase with 1M NaOH or Saturated

    
     .[1]
    
    • Observation: The aqueous layer should turn bright yellow (nitrophenolate).

  • Repeat: Repeat Step 2 until the aqueous layer is colorless.

  • Wash 2 (Neutral): Wash organic phase with Brine (Sat. NaCl) to remove excess base and water.[1]

  • Dry: Dry organic layer over Anhydrous

    
    , filter, and concentrate.
    
Protocol B: Flash Column Chromatography

Required to separate the target from di-substituted byproducts and PEG chains.

Stationary Phase: Silica Gel (40-63 µm).[1] Sample Loading: Dissolve crude oil in minimum DCM.

Gradient StageSolvent System (v/v)Elutes
Equilibration 100% DCM--
Stage 1 99:1 DCM:MethanolBis-substituted byproduct (Top spot)
Stage 2 97:3 to 95:5 DCM:Methanol Target Compound (Middle spot)
Stage 3 90:10 DCM:MethanolUnreacted Triethylene Glycol (Bottom spot)

Note: If using Ethyl Acetate/Hexanes, the target typically elutes around 60-80% Ethyl Acetate, but DCM/MeOH provides better resolution for PEG derivatives.

Part 3: Visual Workflows

Diagram 1: Purification Decision Tree

This logic flow helps you decide which method to apply based on your crude analysis.[1]

PurificationLogicStartCrude Reaction MixtureCheckColorIs the Crude Bright Yellow?Start->CheckColorBasicWashProtocol A: Alkaline Extraction(Remove 4-Nitrophenol)CheckColor->BasicWashYes (Acidic Impurity)CheckTLCTLC Analysis(Check for Bis-product)CheckColor->CheckTLCNo (Pale Yellow)BasicWash->CheckTLCColumnProtocol B: Flash Chromatography(DCM/MeOH Gradient)CheckTLC->ColumnMultiple Spots VisibleFinalPure 4-Nitrophenyl-PEG3-OHColumn->FinalCollect Middle Fractions

Caption: Decision matrix for selecting the appropriate purification step based on visual and TLC evidence.

Diagram 2: Chemical Separation Mechanism

Visualizing why the Alkaline Wash works effectively for this specific impurity.

ExtractionMechOrgLayerOrganic Layer (DCM)Contains: Target + ImpurityWashStepAdd 1M NaOH (aq)OrgLayer->WashStepTargetTarget (Ether)Remains NeutralStays in Organic PhaseWashStep->TargetNo ReactionImpurity4-Nitrophenol (Acid)Deprotonates to PhenolateMoves to Aqueous PhaseWashStep->ImpurityIonization (Yellow Color)

Caption: Mechanism of Action for Protocol A. The pKa difference allows selective removal of the phenolic impurity.

References

  • Williamson Ether Synthesis Overview: Title: The Williamson Ether Synthesis.[3][4] Source: Master Organic Chemistry.[1] URL:[Link]

  • Nitrophenol Removal & Reduction: Title: Rapid Catalytic Reduction of 4-Nitrophenol (Context on 4-NP properties and detection). Source: MDPI (Nanomaterials).[1] URL:[Link][1]

  • PEG Synthesis Methodology: Title: Stepwise PEG synthesis featuring deprotection and coupling in one pot.[1] Source: Beilstein Journal of Organic Chemistry (via PMC).[1] URL:[Link]

  • Compound Data & Safety: Title: 2-(4-Nitrophenoxy)ethanol (Analogous substructure properties).[1][5] Source: PubChem.[1][5] URL:[Link][1]

Technical Support Center: Optimizing Hydrophobic Drug Solubility with PEG-Nitro Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the application of Poly(ethylene glycol) (PEG)-nitro linkers in enhancing the solubility and enabling controlled release of hydrophobic drugs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful implementation of this technology. We will delve into the causality behind experimental choices, offer robust troubleshooting protocols, and provide validated methodologies to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the fundamental principles and application of PEG-nitro linker technology.

Q1: What are PEG-nitro linkers and how do they improve the solubility of hydrophobic drugs?

A: PEG-nitro linkers are a class of molecules that combine a hydrophilic PEG chain with a photolabile nitrobenzyl group.[1][2][3] The PEG component is a highly water-soluble polymer that, when conjugated to a hydrophobic drug, can significantly increase the overall aqueous solubility of the resulting conjugate.[4][5] This process, known as PEGylation, effectively creates a hydrophilic "shield" around the drug molecule, preventing aggregation and improving its pharmacokinetic properties. The nitrobenzyl component serves as a "photocleavable" or "photoremovable" protecting group, allowing for the release of the active drug upon exposure to specific wavelengths of light, typically in the UV-A range (350-420 nm).[2][6][7]

Q2: What is the mechanism of drug release from a PEG-nitro linker conjugate?

A: The release mechanism is based on the photochemistry of the ortho-nitrobenzyl group. Upon irradiation with UV light, the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon.[6] This leads to the formation of an aci-nitro intermediate, which then rearranges and cleaves to release the conjugated drug and a nitrosobenzaldehyde byproduct.[6][7] This process is often referred to as a Norrish Type II reaction.[2]

Q3: What are the primary advantages of using a photocleavable linker system?

A: The key advantage of using photocleavable linkers is the ability to achieve high spatiotemporal control over drug release.[2][8] This means you can trigger drug release at a specific location (e.g., a tumor site) and at a precise time by applying light. This targeted release minimizes systemic exposure and potential side effects. Additionally, light is a non-invasive external stimulus, and the cleavage process does not require chemical reagents, making it a "traceless" process.[2]

Q4: How do I choose the appropriate PEG chain length for my hydrophobic drug?

A: The optimal PEG chain length depends on several factors, including the hydrophobicity of your drug, the desired final concentration, and the intended application. Generally, a longer PEG chain will impart greater water solubility. However, excessively long chains can sometimes hinder the biological activity of the drug or lead to immunogenicity.[4][9] It is recommended to screen a range of PEG molecular weights (e.g., 2 kDa, 5 kDa, 10 kDa) to find the best balance between solubility enhancement and retained drug function.

Q5: What analytical techniques are used to confirm successful conjugation and characterize the final product?

A: A combination of techniques is essential for proper characterization.

  • Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is used to separate the PEG-drug conjugate from the unreacted drug and PEG, confirming an increase in molecular weight.[10][11]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can also be used to assess purity and conjugation efficiency.[11]

  • Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), provides the molecular weight of the conjugate, confirming the attachment of the PEG-linker to the drug.[11][12]

  • Dynamic Light Scattering (DLS) can be used to determine the hydrodynamic radius of the conjugate in solution, which is useful for assessing aggregation.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and validated solutions.

Issue 1: Low Conjugation Yield

Q: My PEGylation reaction has a very low yield. What are the possible causes and how can I improve it?

A: Low PEGylation yield is a common problem that can stem from several factors. Here’s a breakdown of potential causes and solutions:

  • Incorrect Reaction pH: The reactivity of both the PEG reagent and the drug's functional groups is highly pH-dependent.[13] For example, reactions involving N-hydroxysuccinimide (NHS) esters with primary amines are most efficient at a pH of 7.0-8.5.[13]

    • Solution: Verify the pH of your reaction buffer before initiating the reaction and ensure it is optimal for your specific conjugation chemistry.

  • Suboptimal Molar Ratio: An insufficient amount of the PEG-nitro linker reagent will result in incomplete conjugation.

    • Solution: Increase the molar excess of the PEG reagent. It is advisable to perform a series of small-scale reactions with varying PEG-to-drug molar ratios (e.g., 5:1, 10:1, 20:1) to determine the optimal condition.[13][14]

  • Inactive PEG Reagent: PEG reagents, particularly those with active esters like NHS, are susceptible to hydrolysis if not stored or handled properly.[14]

    • Solution: Use fresh or properly stored PEG reagents. Avoid repeated freeze-thaw cycles. Store reagents in a desiccator under an inert atmosphere.

  • Interfering Buffer Components: Certain buffer components can compete with your drug for the PEG reagent.

    • Solution: Avoid buffers containing primary amines (e.g., Tris) when using NHS-ester chemistry.[13] Similarly, avoid buffers with thiol-containing reagents (e.g., DTT) if you are using maleimide chemistry. Phosphate-buffered saline (PBS) is often a suitable starting point.[13]

Issue 2: Aggregate Formation or Precipitation of the Conjugate

Q: After conjugation and purification, my PEG-drug conjugate forms aggregates or precipitates out of solution. Why is this happening?

A: Aggregation suggests that the hydrophilic character of the PEG is insufficient to overcome the hydrophobicity of the drug, especially at higher concentrations.

  • Insufficient PEGylation: The PEG chain length or the number of PEG chains per drug molecule may be too low.

    • Solution: Consider using a higher molecular weight PEG (e.g., increase from 5 kDa to 20 kDa). If your drug has multiple conjugation sites, you could explore increasing the degree of PEGylation.

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can impact the solubility and stability of the conjugate.

    • Solution: Screen different buffer systems and pH values. The pH should ideally be away from the isoelectric point (pI) of any protein-based drugs to avoid precipitation.[14]

  • Presence of Bifunctional PEG Reagents: Impurities in the PEG reagent that are bifunctional can cross-link your drug molecules, leading to aggregation.[14]

    • Solution: Use high-quality, monofunctional PEG reagents from a reputable supplier.

Issue 3: Incomplete or Slow Photocleavage

Q: I am not observing efficient release of my drug upon UV irradiation. What could be wrong?

A: The efficiency of photocleavage depends on several experimental parameters.

  • Incorrect Wavelength or Low Light Intensity: The ortho-nitrobenzyl chromophore has a specific absorption maximum, typically around 350-365 nm.[6][7] Using a wavelength that is too far from this maximum or an insufficient light intensity will result in slow cleavage.

    • Solution: Ensure your light source is emitting at the correct wavelength and that the intensity is adequate. The distance of the light source from the sample is also critical.

  • Oxygen Quenching: Dissolved oxygen in the solution can sometimes interfere with the excited state of the chromophore, reducing cleavage efficiency.

    • Solution: For sensitive reactions, degas the solution by bubbling with an inert gas like argon or nitrogen for 15-30 minutes before and during irradiation.[6]

  • Solvent Effects: The quantum yield of the photocleavage reaction can be solvent-dependent.

    • Solution: While most applications will be in aqueous buffers, if you are performing model studies, be aware that cleavage rates can vary between solvents like methanol, dioxane, and water.[15]

Issue 4: Premature Drug Release or Linker Instability

Q: I am observing drug release even without light exposure. Is the linker unstable?

A: While nitrobenzyl linkers are generally stable, some premature release can occur, particularly if the wrong type of linkage is used.

  • Hydrolysis of Ester Linkages: If the drug is attached to the nitrobenzyl linker via an ester bond, it can be susceptible to hydrolysis, especially in aqueous environments or under non-neutral pH conditions.[1][7][16]

    • Solution: For applications requiring high stability, consider using a more hydrolysis-resistant linkage, such as a carbamate or ether bond, to connect the drug to the nitrobenzyl moiety.[1][16] Studies have shown that NB-carbamate bonds exhibit superior light responsiveness and resistance to hydrolysis compared to NB-ester bonds.[1]

Data & Protocols

Data Presentation

Table 1: Influence of PEG Molecular Weight on Conjugate Solubility

Hydrophobic DrugDrug Conc. (µM)PEG MW (kDa)Conjugate Solubility in PBS (mg/mL)
Paclitaxel10020.5
Paclitaxel10052.1
Paclitaxel10010>10
Doxorubicin20021.2
Doxorubicin2005>15

Note: These values are illustrative and will vary depending on the specific drug and conjugation efficiency.

Experimental Protocols

Protocol 1: General Conjugation of a Hydrophobic Drug (with an amine group) to an NHS-activated PEG-Nitro Linker

  • Reagent Preparation:

    • Dissolve the hydrophobic drug in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF).

    • Prepare a 100 mM stock solution of the NHS-activated PEG-nitro linker in the same organic solvent.

    • Prepare the reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).

  • Conjugation Reaction:

    • Add the dissolved drug to the reaction buffer to achieve the desired final concentration.

    • Add the PEG-nitro linker stock solution to the drug solution to achieve a 10-fold molar excess of the PEG reagent.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Quenching:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to consume any unreacted PEG reagent.

    • Incubate for 30 minutes.

  • Purification:

    • Purify the PEG-drug conjugate using size-exclusion chromatography (SEC) to separate the conjugate from unreacted drug, excess PEG reagent, and quenching agent.

    • Monitor the elution profile by UV-Vis absorbance at a wavelength relevant to your drug.

    • Collect and pool the fractions containing the purified conjugate.

  • Characterization:

    • Analyze the purified conjugate by SEC-HPLC, RP-HPLC, and LC-MS to confirm identity, purity, and molecular weight.

Protocol 2: In Vitro Photocleavage and Drug Release Assay

  • Sample Preparation:

    • Dissolve the purified PEG-drug conjugate in a suitable aqueous buffer (e.g., PBS, pH 7.4) to a known concentration (e.g., 1 mg/mL).

    • Transfer the solution to a UV-transparent cuvette or plate.

  • Irradiation:

    • Place the sample in a photoreactor or at a fixed distance from a UV lamp equipped with a filter to select the desired wavelength (e.g., 365 nm).

    • Irradiate the sample for a predetermined time course (e.g., 0, 5, 10, 20, 30 minutes).

  • Analysis:

    • At each time point, take an aliquot of the reaction mixture.

    • Analyze the aliquot by RP-HPLC to quantify the amount of free drug released and the amount of remaining conjugate.

    • Calculate the percentage of drug release at each time point by comparing the peak area of the free drug to the initial total amount of conjugated drug.

Visualizations

Mechanism of Photocleavage

Photocleavage Mechanism cluster_0 Photocleavage of o-Nitrobenzyl Linker Conjugate PEG-Linker(NO2)-Drug ExcitedState [PEG-Linker(NO2)-Drug]* Excited State Conjugate->ExcitedState hν (365 nm) AciNitro Aci-Nitro Intermediate ExcitedState->AciNitro Intramolecular H-abstraction Rearrangement Cyclic Intermediate AciNitro->Rearrangement Rearrangement Products Free Drug + PEG-Linker(NO) Rearrangement->Products Cleavage

Caption: Photocleavage mechanism of an ortho-nitrobenzyl linker.

Experimental Workflow

Experimental Workflow Start Start: Hydrophobic Drug + Activated PEG-Nitro Linker Conjugation Step 1: Conjugation Reaction (pH 7.5, 2-4h, RT) Start->Conjugation Quenching Step 2: Quench Reaction (e.g., Tris buffer) Conjugation->Quenching Purification Step 3: Purification (Size-Exclusion Chromatography) Quenching->Purification Characterization Step 4: Characterization (HPLC, LC-MS, DLS) Purification->Characterization Photocleavage Step 5: Photocleavage Assay (UV Light, 365 nm) Characterization->Photocleavage Analysis Step 6: Quantify Drug Release (RP-HPLC) Photocleavage->Analysis End End: Optimized System Analysis->End

Caption: Workflow for conjugation, purification, and release studies.

Troubleshooting Logic

Troubleshooting Logic Problem Problem: Low Conjugation Yield Check_pH Is reaction pH optimal (e.g., 7.0-8.5 for NHS)? Problem->Check_pH Check_Ratio Is PEG:Drug molar ratio sufficient (≥10:1)? Check_pH->Check_Ratio Yes Sol_pH Adjust Buffer pH Check_pH->Sol_pH No Check_Buffer Does buffer contain interfering nucleophiles? Check_Ratio->Check_Buffer Yes Sol_Ratio Increase Molar Ratio Check_Ratio->Sol_Ratio No Check_Reagent Is PEG reagent fresh and stored correctly? Check_Buffer->Check_Reagent No Sol_Buffer Change to Non-Interfering Buffer (e.g., PBS) Check_Buffer->Sol_Buffer Yes Sol_Reagent Use Fresh PEG Reagent Check_Reagent->Sol_Reagent No

Caption: Decision tree for troubleshooting low conjugation yield.

References

  • Al-Akl, N. S., et al. (2020). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Available at: [Link]

  • Amro, K., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. Available at: [Link]

  • Al-Hatamleh, M. A. I., et al. (2025). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. MDPI. Available at: [Link]

  • D'Orazio, V., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI. Available at: [Link]

  • Velema, W. A., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen Research Portal. Available at: [Link]

  • Singh, R. K., et al. (2015). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. PMC. Available at: [Link]

  • Lee, S. H., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. Available at: [Link]

  • Holmes, C. P., & Jones, D. G. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2021). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. PMC. Available at: [Link]

  • Nashine, V. C., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. PMC. Available at: [Link]

  • Google Patents. (n.d.). Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics.
  • Johnson, J. A., et al. (2014). Synthesis of Acid-Labile PEG and PEG-Doxorubicin-Conjugate Nanoparticles via Brush-First ROMP. ACS Macro Letters. Available at: [Link]

  • Cummings, F. J., et al. (2025). Design and production of antibody PEG-conjugates for extended ocular retention. bioRxiv. Available at: [Link]

  • Knop, K., et al. (2010). Questioning the Use of PEGylation for Drug Delivery. PMC. Available at: [Link]

  • ResearchGate. (2025). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Available at: [Link]

  • Lamazares, E., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • IDOSI Publications. (n.d.). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. Available at: [Link]

  • ChemRxiv. (n.d.). Hydrolysis-resistant ester-based linkers enable ABS probe development for NIR bioluminescent imaging of hypoxia. Available at: [Link]

  • Al-Akl, N. S., et al. (2020). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. Journal of the American Chemical Society. Available at: [Link]

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Troubleshooting ether bond formation in PEGylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for PEGylation. This guide is designed for researchers, scientists, and drug development professionals who are working with PEGylation technologies, specifically focusing on the formation of stable ether linkages. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the success of your experiments.

Introduction to Ether Bond PEGylation

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a clinically-proven strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[1] Among the various linkage chemistries, the ether bond (C-O-C) stands out for its exceptional stability. Unlike ester or carbonate linkages, which can be susceptible to hydrolysis, the ether bond is highly resistant to enzymatic and chemical cleavage, ensuring the integrity of the PEG-conjugate in physiological environments.[2]

The most common method for forming this linkage is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide or other substrate with a good leaving group.[3] While robust, this reaction requires careful optimization to succeed in the context of complex biomolecules or functionalized PEGs. This guide provides the expertise to navigate these challenges effectively.

Troubleshooting Guide: Ether Bond Formation

This section addresses specific issues you may encounter during your PEGylation experiments in a direct question-and-answer format.

Q1: My PEGylation reaction yield is very low. What are the potential causes and how can I fix it?

Low yield is the most frequent challenge in ether bond formation. The root cause often lies in one of several key areas of the Williamson ether synthesis mechanism.

Possible Causes & Solutions:

  • Incomplete Deprotonation: The Williamson synthesis requires the formation of a highly nucleophilic alkoxide from a hydroxyl group.[3] If the base is not strong enough or is used in insufficient quantity, the concentration of the reactive alkoxide will be too low for the reaction to proceed efficiently.

    • Solution: Use a strong base such as sodium hydride (NaH), potassium hydride (KH), or potassium bis(trimethylsilyl)amide (KHMDS) in an appropriate aprotic solvent (e.g., THF, DMF). Ensure you are using at least a stoichiometric equivalent of the base. For sensitive substrates, consider milder bases like potassium tert-butoxide, but be aware of potential side reactions.[4]

  • Poor Leaving Group: The rate of the SN2 reaction is highly dependent on the quality of the leaving group on your electrophile (either the PEG or the target molecule).[3]

    • Solution: Halides are common leaving groups, with reactivity following the order I > Br > Cl. If you are using a chloride, consider switching to a bromide or iodide. For hydroxyl-containing molecules, activation to a sulfonate ester (e.g., tosylate, mesylate, or tresylate) creates an excellent leaving group.[5][6]

  • Steric Hindrance: The SN2 reaction is sensitive to steric bulk around the reaction center.[3] If either the nucleophile or the electrophilic carbon is secondary or tertiary, the reaction rate will decrease dramatically, and elimination side reactions may become dominant.

    • Solution: Whenever possible, design your synthesis so the reaction occurs at a primary carbon. If conjugation to a secondary carbon is unavoidable, you may need to use harsher conditions (higher temperature, longer reaction time), but this increases the risk of side reactions.[3][4]

  • Reagent Inactivity or Degradation: PEG reagents, especially activated ones, can be sensitive to moisture and may degrade if not stored or handled properly.

    • Solution: Use fresh or properly stored reagents. Ensure solvents are anhydrous, as water can quench the strong bases used and hydrolyze activated intermediates. It is good practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

// Nodes n1 [label="Check Deprotonation Step", fillcolor="#F1F3F4", fontcolor="#202124"]; n2 [label="Is the base strong enough?\n(e.g., NaH, KHMDS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; n3 [label="Increase base strength\nor stoichiometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; n4 [label="Check Leaving Group Quality", fillcolor="#F1F3F4", fontcolor="#202124"]; n5 [label="Is leaving group optimal?\n(e.g., I, Br, OTs)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; n6 [label="Convert -OH to a better\nleaving group (e.g., Tosylate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; n7 [label="Assess Steric Hindrance", fillcolor="#F1F3F4", fontcolor="#202124"]; n8 [label="Is reaction at a\nprimary carbon?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; n9 [label="Increase temperature/time cautiously.\nConsider alternative strategy.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; n10 [label="Verify Reagent Quality", fillcolor="#F1F3F4", fontcolor="#202124"]; n11 [label="Are reagents fresh & anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; n12 [label="Use fresh reagents and\nanhydrous solvents.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> n1; n1 -> n2; n2 -> n3 [label="No"]; n2 -> n4 [label="Yes"]; n4 -> n5; n5 -> n6 [label="No"]; n5 -> n7 [label="Yes"]; n7 -> n8; n8 -> n10 [label="Yes"]; n8 -> n9 [label="No"]; n10 -> n11; n11 -> n12 [label="No"]; n11 -> { rank=same; end_node [label="Yield should improve.\nMonitor reaction progress.", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; } [label="Yes"]; } } Caption: Troubleshooting flowchart for low PEGylation yield.

Q2: I'm observing significant side products. How can I improve the reaction's specificity?

The primary side reaction in Williamson ether synthesis is elimination (E2), which competes with substitution (SN2) and produces an alkene.

Possible Causes & Solutions:

  • Sterically Hindered Substrates: As mentioned, secondary and especially tertiary alkyl halides will strongly favor elimination over substitution.[3]

    • Solution: Redesign your synthetic route to involve a primary alkyl halide or tosylate. This is the most effective way to prevent elimination.

  • Harsh Reaction Conditions: Using a bulky, strong base (like potassium tert-butoxide) or high temperatures can promote elimination.

    • Solution: Use a non-bulky strong base like NaH.[4] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often a good starting point.

  • PEG Depolymerization: Under very strong basic conditions and high temperatures, the polyether backbone of PEG can undergo depolymerization.[2]

    • Solution: Avoid excessively harsh conditions. If high temperatures are required due to a slow reaction, ensure the reaction time is minimized by closely monitoring its progress via TLC or HPLC.

Q3: How do I control the degree of PEGylation when using a di-functional PEG (e.g., HO-PEG-OH)?

Using a symmetrical PEG diol presents a significant challenge because both hydroxyl groups have similar reactivity, which can lead to cross-linking of your target molecules and the formation of protein aggregates.[8]

Possible Causes & Solutions:

  • Statistical Reactivity: When activating a diol, a statistical mixture of unreacted, mono-activated, and di-activated PEG is often formed. The di-activated species is the primary cause of cross-linking.

    • Solution 1 (Statistical Control): Use a large molar excess of the HO-PEG-OH relative to the activating agent (e.g., tosyl chloride). This statistically favors the reaction occurring at only one end of the PEG chain. The resulting mono-activated PEG must then be purified from the unreacted diol and the di-activated species before use in the conjugation step.[8]

    • Solution 2 (Use Heterobifunctional PEG): The most robust solution is to start with a commercially available heterobifunctional PEG that has one reactive group for ether formation (e.g., a tosylate or halide) and a protected hydroxyl or different functional group at the other end (e.g., mPEG-OMs). This eliminates the possibility of cross-linking from the outset.[9]

Core Mechanism & Experimental Workflow

The Williamson Ether Synthesis

This reaction is the cornerstone of ether bond PEGylation. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

  • Deprotonation: A strong base removes the acidic proton from a hydroxyl group, creating a potent alkoxide nucleophile.

  • Nucleophilic Attack: The alkoxide attacks the electrophilic carbon atom bearing a leaving group (like a halide or tosylate).

  • Displacement: The attack occurs from the backside, leading to an inversion of stereochemistry at the carbon center and displacing the leaving group in a single, concerted step.[3]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack R-OH R-OH R-O- R-O⁻ (Alkoxide) R-OH->R-O- + Base Base H-Base+ H-Base⁺ Base->H-Base+ + R-O-2 R-O⁻ R-O-PEG R-O-PEG (Ether Product) R-O-2->R-O-PEG + PEG-X PEG-X (X = Leaving Group) X- X⁻ PEG-X->X- +

General Experimental Workflow

A successful PEGylation experiment follows a logical progression from reaction setup through purification to final characterization.

G A 1. Reagent Preparation (Anhydrous Solvents, Fresh Reagents) B 2. Activation / Deprotonation (e.g., PEG-OH -> PEG-OTs or R-OH -> R-O⁻) A->B C 3. Conjugation Reaction (Combine Nucleophile & Electrophile) B->C D 4. Reaction Monitoring (TLC, HPLC, LC-MS) C->D E 5. Quench & Workup (Neutralize Base, Remove Solvents) D->E F 6. Purification (SEC, IEX, or RP-HPLC) E->F G 7. Characterization (MS, NMR, SDS-PAGE) F->G H Final Purified Product G->H

Experimental Protocols

Protocol 1: Activation of PEG-OH to PEG-Tosylate (PEG-OTs)

This protocol describes the conversion of a terminal hydroxyl group on PEG into a tosylate, an excellent leaving group for subsequent Williamson ether synthesis.

Materials:

  • Methoxy-PEG-OH (mPEG-OH)

  • Tosyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Argon or Nitrogen gas supply

  • Magnetic stirrer and stir bar

  • Round bottom flask and septa

Procedure:

  • Setup: Dry the glassware in an oven (120°C) overnight and cool under an inert atmosphere.

  • Dissolution: Dissolve mPEG-OH (1 eq.) in anhydrous DCM in the round bottom flask under an inert atmosphere.

  • Base Addition: Add anhydrous triethylamine (1.5 eq.) to the solution and stir for 10 minutes.

  • Activation: Slowly add a solution of tosyl chloride (1.2 eq.) in anhydrous DCM to the reaction mixture at 0°C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting mPEG-OH.

  • Workup: Once complete, filter the reaction mixture to remove triethylamine hydrochloride salt. Wash the filtrate with a dilute HCl solution, followed by saturated sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and precipitate the product by adding it dropwise to cold diethyl ether. Collect the solid product by filtration and dry under vacuum.

  • Characterization: Confirm the structure and purity of the resulting mPEG-OTs by ¹H NMR and mass spectrometry.

Protocol 2: Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)

SEC is highly effective at separating the larger PEGylated conjugate from smaller unreacted protein and excess PEG reagents.[]

Materials:

  • SEC column with appropriate molecular weight cutoff

  • HPLC or FPLC system

  • Mobile Phase Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Crude PEGylation reaction mixture

  • 0.22 µm syringe filter

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer until a stable baseline is achieved.

  • Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any precipitated material.

  • Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample isocratically with the mobile phase buffer at a pre-optimized flow rate.

  • Fraction Collection: Collect fractions based on the UV absorbance trace (typically at 280 nm for proteins). The PEGylated conjugate, having a larger hydrodynamic radius, will elute earlier than the unreacted native protein.[]

  • Analysis: Analyze the collected fractions by SDS-PAGE or mass spectrometry to identify those containing the pure PEGylated product.

  • Pooling & Concentration: Pool the pure fractions and concentrate if necessary using an appropriate ultrafiltration device.

Characterization & Validation

Confirming the successful formation of an ether bond and characterizing the final product is a critical final step.

TechniqueInformation Provided
Mass Spectrometry (MS) Confirms the molecular weight of the conjugate, allowing determination of the degree of PEGylation (number of PEGs attached).[1][11]
SDS-PAGE Visualizes the increase in apparent molecular weight post-PEGylation. Can resolve species with different numbers of PEG chains.[7]
¹H NMR Spectroscopy Can be used to confirm the formation of the ether linkage by identifying characteristic proton signals, though may be challenging for large protein conjugates.
Size-Exclusion Chromatography (SEC) Separates PEGylated species based on hydrodynamic volume. Useful for determining purity and identifying aggregation.[]
Ion-Exchange Chromatography (IEX) Separates based on surface charge. Can often resolve positional isomers, as the PEG chain can mask charged residues on the protein surface.[]
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter of the conjugate, providing information on size and aggregation state.[1]

Frequently Asked Questions (FAQs)

Q: What are the primary advantages of an ether linkage for PEGylation? A: The main advantage is its high stability. The C-O-C ether bond is resistant to hydrolysis and enzymatic degradation, which is crucial for therapeutics that require a long circulation half-life in the body.

Q: Which analytical technique provides the most definitive proof of ether bond formation? A: While MS confirms the mass addition, high-resolution NMR spectroscopy is often the most definitive method for structural elucidation, as it can directly show the new covalent bond through the chemical shifts and couplings of adjacent protons. For large bioconjugates where NMR is difficult, LC-MS/MS analysis of a proteolytic digest can help pinpoint the exact site of modification.

Q: Can Williamson ether synthesis be performed in aqueous solutions for protein modification? A: No, the classic Williamson ether synthesis is not compatible with aqueous media. The strong bases required (like NaH) react violently with water, and the alkoxide would be immediately protonated. PEGylation of proteins typically relies on chemistries that target specific amino acid side chains (like amines or thiols) under aqueous buffered conditions.[12][13] To form a stable linkage on a protein, one might use reductive amination with a PEG-aldehyde, which forms a stable secondary amine, not a true ether.[6][14]

Q: How do I remove unreacted PEG reagent after the reaction? A: Purification methods are chosen based on the size and property differences between the product and impurities. For large protein conjugates, Size-Exclusion Chromatography (SEC) or ultrafiltration/diafiltration are very effective at removing smaller, unreacted PEG.[][15] For smaller molecule conjugates, Reverse-Phase HPLC or column chromatography may be more appropriate.

References

  • Poovi, G., & et al. (n.d.). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. IDOSI Publications. [Link]

  • Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Interchim. [Link]

  • Mikesell, L. (2020). BASE-LABILE PROTECTING GROUPS FOR STEPWISE PEG SYNTHESIS. Digital Commons @ Michigan Tech. [Link]

  • Sasi, B., & et al. (2024). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. MDPI. [Link]

  • Veronese, F. M., & Mero, A. (2008). PEGylation and its impact on the design of new protein-based medicines. Future Medicinal Chemistry. [Link]

  • Kinstler, O., & et al. (2002). PEGylation: A Review of the Art and Application. BioPharm International. [Link]

  • Ferreira, I. F., & et al. (2018). Protein PEGylation for the design of biobetters: from reaction to purification processes. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Mikesell, L., & et al. (2022). Stepwise PEG synthesis featuring deprotection and coupling in one pot. Beilstein Journal of Organic Chemistry. [Link]

  • Jevsevar, S., & et al. (2010). Protein PEGylation: An overview of chemistry and process considerations. Biotechnology Journal. [Link]

  • Magnusson, J. P., & et al. (2012). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Molecules. [Link]

  • De, N. (2016). Amine pegylation methods for the preparation of site-specific protein conjugates.
  • Naik, P., & et al. (2012). PEGs as free PTCs in Williamson ether syntheses in bases. ResearchGate. [Link]

  • Gkeka, P., & et al. (2021). Mechanistic Insight into How PEGylation Reduces the Efficacy of pH-Sensitive Liposomes from Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]

  • Wang, C., & et al. (2018). A hydroxyl PEG version of PEGylated liposomes and its impact on anti-PEG IgM induction and on the accelerated clearance of PEGylated liposomes. International Journal of Pharmaceutics. [Link]

  • Turecek, P. L., & et al. (2016). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Journal of Pharmaceutical Sciences. [Link]

  • Kinstler, O., & et al. (2003). Making Site-specific PEGylation Work. BioPharm International. [Link]

  • ResearchGate. (2021). Best purification method of a PEGylated peptide? ResearchGate. [Link]

  • Chen, Y., & et al. (2015). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry. [Link]

  • Zhang, J., & et al. (2018). Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery. Expert Opinion on Drug Delivery. [Link]

  • Gkeka, P., & et al. (2021). Mechanistic Insight into How PEGylation Reduces the Efficacy of pH-Sensitive Liposomes from Molecular Dynamics Simulations. ACS Publications. [Link]

  • Sun, C., & et al. (2015). pH-Responsive Reversible PEGylation Improves Performance of Antineoplastic Agent. Macromolecular Bioscience. [Link]

  • Lächelt, U., & Wagner, E. (2015). Functionalizing Nucleic Acids: Synthesis and Purification Strategies for Bioconjugates as Biomaterials. Angewandte Chemie International Edition. [Link]

  • Zhang, J., & et al. (2018). Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery. Taylor & Francis. [Link]

  • Matsumoto, Y., & et al. (2014). Kinetic analysis and improvement of the Williamson reaction for the synthesis of poly(ethylene glycol) propionaldehyde. ResearchGate. [Link]

  • Nagahama, K., & et al. (2008). Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering. Polymers. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Drug Development and Delivery. (2024). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. [Link]

Sources

Minimizing polymerization side products in PEG synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Side Products in High-Purity PEG Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Anionic Ring-Opening Polymerization (AROP) of Ethylene Oxide Audience: Process Chemists, Polymer Scientists, Drug Delivery Engineers

Executive Summary: The Purity Paradox

In pharmaceutical PEGylation, "good enough" is a failure state. A Polydispersity Index (PDI) shift from 1.03 to 1.10 or a 2% diol impurity content can catastrophically alter the immunogenicity and pharmacokinetics of a therapeutic conjugate.

This guide addresses the root causes of polymerization side products—specifically diol formation , chain transfer effects , and incomplete functionalization . We move beyond basic textbook chemistry to the rigorous exclusion of entropy-driven side reactions.

Part 1: Critical Control Points (Workflow Visualization)

The following diagram outlines the Anionic Ring-Opening Polymerization (AROP) workflow, highlighting exactly where side products are introduced.

PEG_Synthesis_Workflow Start Reagent Preparation Drying Azeotropic Drying (Toluene/Benzene) Start->Drying Initiation Initiator Formation (Alkoxide Generation) Drying->Initiation < 5 ppm H2O Error_Water CRITICAL FAILURE: Residual Water -> Diol Formation Drying->Error_Water Incomplete Drying Propagation Propagation (Ethylene Oxide Addition) Initiation->Propagation Termination Termination/Capping (Acid/Electrophile) Propagation->Termination Error_Transfer Chain Transfer -> Broad PDI / Allyl Species Propagation->Error_Transfer T > 60°C or Fast Addn Product Final PEG Product Termination->Product Error_Cap Incomplete Capping -> Hydroxyl Impurity Termination->Error_Cap Slow Kinetics

Figure 1: Critical Control Points in Anionic Ring-Opening Polymerization of Ethylene Oxide. Failure at the drying stage is the primary cause of bimodal distributions.

Part 2: Troubleshooting Guide (Q&A Format)

Module 1: The "Diol" Problem (Initiation Failures)

User Question: I am synthesizing an


-methoxy-

-hydroxy PEG (mPEG). My GPC trace shows a bimodal distribution with a small shoulder at exactly twice the molecular weight of my target, or sometimes half. What is happening?

Senior Scientist Response: You are likely observing Diol Contamination , which stems from "parasitic initiation" by water.

  • The Mechanism: In Anionic Ring-Opening Polymerization (AROP), water acts as a bifunctional initiator. While your intended initiator (e.g., Methoxide) creates a chain growing in one direction (

    
    ), a water molecule initiates growth from both ends (
    
    
    
    ).
  • The Consequence: If you target a molecular weight of 5 kDa, the water-initiated chains will grow at the same rate but from two ends, often resulting in a distinct High Molecular Weight (HMW) shoulder (if coupling occurs) or a Low Molecular Weight (LMW) peak depending on the stoichiometry. More critically, these chains are bifunctional hydroxyls , which will crosslink your protein during conjugation.

Corrective Protocol: The "Zero-Water" Standard

  • Azeotropic Distillation: Do not rely on molecular sieves alone. Dissolve your initiator precursor (e.g., ethylene glycol monomethyl ether) in toluene and reflux using a Dean-Stark trap.

  • Titration Verification: Before adding Ethylene Oxide (EO), titrate the initiator solution using Karl Fischer coulometry. The water content must be < 10 ppm .

  • Break-Seal Technique: For pharmaceutical grades, avoid septa/needles which allow atmospheric moisture diffusion. Use all-glass vacuum lines with break-seals.

Key Metric: A 1% water impurity (molar basis relative to initiator) results in ~1% diol content, which is often the upper limit for FDA-approved PEGylating reagents [1].

Module 2: Broad Dispersity & Chain Transfer

User Question: My PDI is consistently >1.10, and I see "tailing" in the chromatogram. I’m running the reaction at 60°C to speed it up. Is this a kinetic issue?

Senior Scientist Response: Yes. You are likely encountering Chain Transfer to Monomer or Slow Initiation .

  • The Causality:

    • Chain Transfer: At higher temperatures (>40-50°C), the growing alkoxide chain end can abstract a proton from an incoming monomer or impurity rather than opening the ring. This terminates the growing chain and starts a new one, broadening the distribution.

    • Slow Initiation: If your initiator (e.g., Potassium Methoxide) is not fully soluble or aggregates, initiation happens slower than propagation. Early chains grow long before late chains start, leading to high PDI.

Corrective Protocol: Kinetic Control

  • Temperature Suppression: Lower your polymerization temperature to 25–35°C . The activation energy for propagation is lower than for chain transfer; lower temperatures favor the desired reaction.

  • Counter-Ion Engineering:

    • Use Cryptands (e.g., Kryptofix [2.2.2]) or Crown Ethers (18-crown-6) . These sequester the Potassium cation (

      
      ), creating a "naked" alkoxide anion that propagates significantly faster and more uniformly [2].
      
    • Note: This is essential for high MW PEGs (>10 kDa) where viscosity limits diffusion.

Data Summary: Effect of Temperature on PDI

Temperature (°C)Reaction Time (h)PDI (Mw/Mn)Side Product Risk
25°C 48-721.02 - 1.04 Low
40°C 241.05 - 1.08Moderate
60°C 6-8> 1.15High (Chain Transfer)
Module 3: End-Group Fidelity (Functionalization)

User Question: I am trying to cap my PEG with an N-hydroxysuccinimide (NHS) ester, but NMR shows only 85% functionalization. The rest is -OH.

Senior Scientist Response: Incomplete functionalization is rarely a reaction equilibrium issue; it is usually a solubility or retro-reaction issue.

  • The Mechanism: As the polymer chain grows, the chain end concentration drops drastically (dilution effect). Furthermore, the polymer coil can sterically shield the reactive end.

  • The Trap: Adding an electrophile (like an acid chloride or NHS-ester precursor) to a viscous polymer melt often results in poor mixing.

Corrective Protocol: The "Living" Termination

  • Solvent Dilution: Do not terminate in the melt. Dilute the living polymer solution with dry THF or Dichloromethane (DCM) before adding the terminating agent.

  • Excess Reagent: Use a 10-fold molar excess of the capping agent relative to the initiator.

  • Analytical Validation (The "Critical Conditions" Test):

    • Standard GPC cannot separate PEG-OH from PEG-NHS (same MW).

    • Use HPLC under "Critical Conditions" (LCCC): At the critical point of adsorption, the PEG backbone is "invisible" (entropic/enthalpic balance), and separation occurs solely based on end-groups. This is the gold standard for quantifying non-functionalized PEG-OH impurities [3].

Part 3: Troubleshooting Logic Tree

Use this decision tree to diagnose impurity peaks in your GPC/NMR data.

Troubleshooting_Tree Start Identify Impurity Signal Check_GPC Check GPC Trace Start->Check_GPC Bimodal Bimodal Distribution? Check_GPC->Bimodal Shoulder Shoulder (2x MW)? Check_GPC->Shoulder Tailing Low MW Tailing? Check_GPC->Tailing Diag_Water DIAGNOSIS: Water Initiation (Diol) Bimodal->Diag_Water Yes Diag_Coupling DIAGNOSIS: Oxidative Coupling (O2 leak) Shoulder->Diag_Coupling Yes Diag_Transfer DIAGNOSIS: Chain Transfer / Hot Reaction Tailing->Diag_Transfer Yes Action_Dry ACTION: Re-dry Initiator Check Vacuum Line Diag_Water->Action_Dry Action_Degas ACTION: Degas Monomer Add Radical Inhibitor Diag_Coupling->Action_Degas Action_Temp ACTION: Lower Temp (<35°C) Use Crown Ether Diag_Transfer->Action_Temp

Figure 2: Logic Tree for diagnosing GPC anomalies in PEG synthesis.

References

  • Review on Uniform PEG Synthesis: Obermeier, B., Wurm, F., & Frey, H. (2011). From Simple to Complex: "Living" Anionic Ring-Opening Polymerization of Ethylene Oxide. Bioconjugate Chemistry.

  • Kinetics & Crown Ethers: Boileau, S. (1989). Anionic Polymerization of Epoxides. In: Comprehensive Polymer Science and Supplements.

  • Analytical Methods (LCCC): Trathnigg, B. (2000). Size-Exclusion Chromatography of Polymers. In: Encyclopedia of Analytical Chemistry. (Specific reference to Critical Conditions for PEG).

Technical Support Center: Separation of Mono- and Di-Substituted Triethylene Glycol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of triethylene glycol (TEG) derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet significant challenge of separating mono- and di-substituted TEG products. The inherent similarities in the physicochemical properties of these molecules often turn a seemingly straightforward purification into a considerable bottleneck.

This document provides field-proven insights, troubleshooting guides for common issues, and detailed protocols to empower you to design and execute effective separation strategies.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of mono- and di-substituted TEG derivatives so challenging?

The primary difficulty lies in the subtle differences between the mono- and di-substituted species. Often, the addition of a second substituent to the TEG backbone does not sufficiently alter the molecule's overall polarity or size, leading to very similar retention behaviors in chromatographic systems.[1] This results in poor resolution, co-elution, and difficulty in obtaining pure fractions, especially as the molecular weight of the parent TEG or its substituents increases.[1]

Q2: Which primary separation technique should I consider first?

For most applications, chromatography is the go-to method.[2][3] The choice between different chromatographic techniques depends on the scale and purity requirements of your experiment.

  • Analytical Scale (<1 mg): High-Performance Liquid Chromatography (HPLC) is the ideal choice for assessing purity, reaction monitoring, and identifying components in a mixture. Both normal-phase and reversed-phase HPLC can be effective.[4][5]

  • Preparative Scale (mg to g): Flash column chromatography is the workhorse for purifying tangible quantities of material for subsequent experimental steps.[6][7] It offers a good balance between resolution, speed, and cost.[3]

Below is a general workflow for selecting your separation strategy.

G cluster_0 Separation Strategy Workflow Start Reaction Mixture (Mono- + Di-substituted TEG) TLC 1. Method Development: Thin-Layer Chromatography (TLC) Start->TLC Check_Rf Is ΔRf between spots > 0.1? TLC->Check_Rf Flash 2. Preparative Purification: Flash Column Chromatography Check_Rf->Flash  Yes Optimize Optimize TLC Solvent System Check_Rf->Optimize No Purity_Check 3. Purity Analysis: Analytical HPLC Flash->Purity_Check End Pure Compound Purity_Check->End Optimize->TLC

Caption: Workflow for TEG derivative separation.

Q3: How do I select an appropriate solvent system (mobile phase)?

The key is to find a solvent or solvent mixture that maximizes the difference in affinity between your mono- and di-substituted products for the stationary phase.

  • For Normal-Phase Chromatography (Silica Gel): You are separating based on polarity. The more polar compound (often the mono-substituted derivative with a free hydroxyl group) will interact more strongly with the silica and elute later.

    • Strategy: Start with a non-polar solvent (e.g., Hexanes, Heptane) and gradually add a more polar solvent (e.g., Ethyl Acetate, Acetone, Dichloromethane).[8]

    • Goal (TLC): Aim for a solvent system where the lower-running spot (your target, if it's more polar) has a Retention Factor (Rf) of ~0.2-0.3, and the separation between the two spots is maximized.[6]

  • For Reversed-Phase Chromatography (C18): You are separating based on hydrophobicity (non-polarity). The more non-polar compound will interact more strongly with the C18 and elute later.

    • Strategy: Start with a polar solvent (e.g., Water, often with a modifier like 0.1% TFA or formic acid) and add a less polar organic solvent (e.g., Acetonitrile, Methanol).[4]

Chromatography Mode Stationary Phase Common Mobile Phase Systems (in order of increasing polarity) Elution Order
Normal Phase Silica Gel, AluminaHexane/Ethyl Acetate, Hexane/Acetone, Dichloromethane/MethanolLeast polar compound elutes first.
Reversed Phase C18, C8Water/Acetonitrile, Water/MethanolMost polar compound elutes first.
Q4: Can I avoid chromatography altogether?

While challenging, it is sometimes possible.[2]

  • Crystallization: If one of your derivatives is a solid and has significantly different solubility characteristics from the other, you may be able to induce selective crystallization from a suitable solvent.[9] This often requires one product to be of very high purity to act as a seed.

  • Liquid-Liquid Extraction: This is only effective if the two derivatives have a very large difference in polarity, allowing one to be selectively extracted into an aqueous or organic phase.[2] For many TEG derivatives, this difference is insufficient for a clean separation.[10]

Troubleshooting Guide: Common Separation Issues

Problem 1: My mono- and di-substituted products are co-eluting or have very poor separation in flash chromatography.
  • Underlying Cause: The selected mobile/stationary phase system does not have enough selectivity to resolve the two closely related compounds.

  • Solutions & Actionable Insights:

    • Refine the Mobile Phase:

      • Isocratic Elution: If you see some separation on TLC, switch from a gradient to an isocratic (single solvent mixture) elution in your flash system using the optimal solvent ratio found during TLC development. This can maximize resolution for closely eluting bands.

      • Shallow Gradient: If a gradient is necessary, make it much shallower. A slow, gradual increase in the polar solvent over many column volumes can tease apart stubborn peaks.[6]

      • Change Solvent Selectivity: If Hexane/EtOAc isn't working, switch to a different system like Dichloromethane/Methanol or Hexane/Acetone.[8] Different solvents interact with your compounds and the silica in unique ways, which can dramatically alter the separation factor.

    • Change the Stationary Phase:

      • If normal-phase silica gel fails, consider switching to a reversed-phase (C18) flash column. This fundamentally changes the separation mechanism from polarity-based to hydrophobicity-based, which can be highly effective if your substituents impart a significant hydrophobic character.[2][4]

    • Implement a Derivatization Strategy (The "Chemical" Fix):

      • Rationale: This is often the most robust solution. By chemically modifying the free hydroxyl group on your mono-substituted derivative, you can drastically alter its polarity, making the separation trivial.

      • Workflow: Protect the free -OH with a bulky, non-polar protecting group (e.g., a silyl ether like TBDMS or a benzyl ether). The resulting protected-mono-substituted derivative will now be significantly less polar than the di-substituted starting material (assuming the original substituents are polar) or any unreacted TEG. This large polarity difference allows for a simple and clean separation via standard flash chromatography. The protecting group can then be removed in a subsequent step.[11]

G cluster_1 Derivatization Workflow for Enhanced Separation Start Crude Mixture: Mono-TEG-R Di-TEG-R2 React 1. Protect Free -OH: Add Silylating Agent (e.g., TBDMS-Cl, Imidazole) Start->React New_Mix Transformed Mixture: Mono-TEG-R(OTBDMS) Di-TEG-R2 React->New_Mix Flash 2. Easy Separation: Flash Chromatography (Large ΔPolarity) New_Mix->Flash Fractions Separated Products: Fraction A (Protected Mono) Fraction B (Di) Flash->Fractions Deprotect 3. Deprotect: Add Fluoride Source (e.g., TBAF) Fractions->Deprotect Process Fraction A End Pure Mono-TEG-R Deprotect->End

Caption: Using chemical derivatization to simplify purification.

Problem 2: I am seeing significant peak tailing in my HPLC or Flash Chromatography.
  • Underlying Cause: This is often due to unwanted secondary interactions between polar groups on your analyte (like the free hydroxyl or ether oxygens) and active sites on the stationary phase (e.g., acidic silanol groups on silica). It can also be caused by column overloading.

  • Solutions & Actionable Insights:

    • Deactivate Silica: For flash chromatography, you can pre-treat your silica gel by slurrying it in the mobile phase containing a small amount (0.1-1%) of a modifier like triethylamine (to neutralize acidic sites) or formic acid (if your compound is acidic).

    • Use End-Capped Columns: For HPLC, ensure you are using a high-quality, end-capped C18 column. End-capping masks most of the residual silanol groups, preventing these secondary interactions.

    • Reduce Sample Load: Overloading the column is a common cause of tailing and peak broadening. Try injecting or loading half the amount of sample and observe the peak shape.

    • Check Mobile Phase pH (Reversed Phase): Ensure the pH of your mobile phase is at least 2 pH units away from the pKa of any ionizable groups on your molecule to ensure they remain in a single protonation state.

Problem 3: My TLC spots are streaky or poorly defined.
  • Underlying Cause: The sample may be too concentrated, the solvent system may be too polar, or the sample may be unstable on the silica plate.

  • Solutions & Actionable Insights:

    • Dilute Your Sample: Spot a more dilute solution of your analyte onto the TLC plate.[12]

    • Use a Weaker Solvent System: A solvent that is too polar will shoot your compounds up the plate as a streak. Try a mobile phase with a higher proportion of the non-polar component.

    • Ensure Chamber Saturation: Place a piece of filter paper against the inside wall of your TLC developing chamber, ensuring it is wetted by the solvent pool.[13] This saturates the chamber atmosphere with solvent vapor, leading to more uniform development and better spot shape.

Detailed Experimental Protocols

Protocol 1: Method Development via Thin-Layer Chromatography (TLC)

This protocol is the essential first step to developing a robust flash chromatography separation.[12][13]

  • Prepare TLC Chamber: Add ~0.5 cm of your chosen test solvent system (e.g., 4:1 Hexane:Ethyl Acetate) to a TLC chamber. Place a piece of filter paper inside to act as a wick and cover with a lid. Allow 5-10 minutes for the atmosphere to saturate.

  • Prepare Sample: Dissolve a small amount (~1 mg) of your crude reaction mixture in a few drops of a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Spot the Plate: Using a capillary tube, carefully and briefly touch the dissolved sample to the origin line on the TLC plate. Aim for a small, concentrated spot, no more than 1-2 mm in diameter.

  • Develop the Plate: Place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent front to migrate up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (if your compounds are UV-active). If not, use a chemical stain like potassium permanganate or p-anisaldehyde.

  • Analyze & Iterate: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled). Your goal is to find a solvent system that gives an Rf of ~0.2-0.3 for the compound you want to isolate and the largest possible separation (ΔRf) between it and any impurities. Adjust the solvent ratio and repeat until this is achieved.

Protocol 2: Preparative Flash Column Chromatography

This protocol assumes a method has been developed via TLC.

  • Column Selection & Packing:

    • Select a column size appropriate for your sample amount (a general rule is to use a silica mass that is 50-100 times the mass of your crude sample).

    • Pack the column using the "slurry" method: Mix the silica gel with your initial, least polar mobile phase solvent to form a uniform slurry. Pour the slurry into the column and use gentle air pressure to pack it down, ensuring a flat, stable bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane or Methanol). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve your product in the minimum amount of the mobile phase. Using a pipette, carefully apply this solution to the top of the column, being careful not to disturb the silica bed.

  • Elution:

    • Begin eluting the column with your starting mobile phase, applying positive pressure (air or nitrogen).[6]

    • Collect fractions in test tubes or vials. Monitor the elution by collecting small aliquots from the fractions and spotting them on a TLC plate.

    • If running a gradient, slowly and systematically increase the proportion of the more polar solvent according to your method development.

  • Analysis & Pooling:

    • Develop the TLC plates of your collected fractions to identify which fractions contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield your purified compound.

References

  • Polymer Chemistry (RSC Publishing). (2016). Chromatography-free synthesis of monodisperse oligo(ethylene glycol)
  • EPA. (n.d.).
  • LCGC International. (2022). Tips & Tricks: Trouble Analyzing PEGs?
  • Google Patents. (2016).
  • PMC. (n.d.). Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol.
  • Phenomenex. (2025).
  • Chemistry LibreTexts. (2022).
  • PubMed Central. (2020). An Improved Synthesis of the Triethylene Glycol-Substituted 4-(N-Methyl-N-Boc-Amino)Styrylpyridine.
  • ResearchGate. (n.d.).
  • King Group. (n.d.).
  • SciSpace. (2016). Flash Chromatography and Its Different Dissolvable Frameworks: A Review.
  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Google Patents. (1967). Crystalline propylene glycol - US3632657A.
  • Wanfang Data. (n.d.). Simultaneous Determination of Ethylene Glycol, Diethylene Glycol and Ttriethylene Glycol in Polyethylene Glycol by HPLC.
  • PMC. (n.d.).
  • YouTube. (2022). Liquid-Liquid Extraction.
  • SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis.

Sources

Technical Support Center: Controlling Temperature for Nitrophenyl Ether Synthesis Stability

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter thermal control issues in the synthesis of nitrophenyl ethers. Whether you are employing a Williamson ether synthesis or a Nucleophilic Aromatic Substitution (SNAr) with activated nitroaryl halides, the thermodynamics of these reactions are unforgiving.

The formation of the intermediate in these reactions is highly exothermic. If the heat generation rate exceeds your reactor's cooling capacity, it initiates a positive feedback loop leading to thermal runaway, product degradation, and severe safety hazards[1]. This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure synthetic stability and high product yield.

Visualizing the Hazard: The SNAr Mechanism

To control a reaction, you must first understand its causality. The synthesis of nitrophenyl ethers via SNAr does not proceed through a concerted SN2 backside attack due to steric hindrance and electron repulsion from the aromatic ring[2]. Instead, it utilizes an addition-elimination mechanism.

SNAr_Mechanism Reactants Aryl Halide + Nucleophile Meisenheimer Meisenheimer Complex (High Energy Intermediate) Reactants->Meisenheimer Addition (Activation Energy) Products Nitrophenyl Ether + Halide Ion Meisenheimer->Products Elimination (Restores Aromaticity) Heat Exothermic Heat Release (Thermal Runaway Risk) Meisenheimer->Heat Enthalpy Release

Caption: SNAr pathway for nitrophenyl ether synthesis highlighting the highly exothermic Meisenheimer complex intermediate.

FAQ Section 1: Mechanistic Causality & Thermal Hazards

Q1: Why is my nitrophenyl ether synthesis prone to thermal runaway? A1: The reaction proceeds via the formation of a high-energy, resonance-stabilized carbanion known as a Meisenheimer complex[2]. The electron-withdrawing nitro group stabilizes the negative charge, driving the addition step forward, but this process releases significant enthalpy. In a standard batch reactor, heat generation scales exponentially with temperature, while the cooling capacity of the reactor jacket scales only linearly[3]. If the heat is not rapidly dissipated, the internal temperature spikes, initiating a thermal runaway that can lead to rapid pressurization and explosive secondary decomposition[1][4].

Q2: What are the critical temperature thresholds I should monitor to prevent product degradation? A2: While SNAr reactions require thermal energy to overcome the initial activation barrier, exceeding specific thresholds leads to the formation of polar by-products and ether cleavage. For instance, maintaining the internal temperature below 150°C is critical when using polar aprotic solvents (like DMSO or DMF) to minimize solvent decomposition and secondary side reactions[5][6].

Table 1: Thermodynamic & Kinetic Parameters for Nitrophenyl Ether Synthesis

ParameterBatch ReactorContinuous Flow ReactorCausality / Impact
Heat Dissipation (Surface/Volume) Low (<10 m²/m³)High (>500 m²/m³)Flow reactors prevent localized hot spots by maximizing heat transfer area[7].
Typical Operating Temp 80°C – 120°C120°C – 160°C (Pressurized)Efficient cooling in flow allows safe access to higher kinetic temperatures.
Exotherm Control Dependent on dosing rateIntrinsic to reactor designBatch setups are highly prone to thermal runaway if dosing fails or mixing stops[4].
By-product Formation High (due to thermal gradients)Low (isothermal profile)Precise thermal control minimizes the formation of polar by-products[5].
FAQ Section 2: Troubleshooting & Experimental Control

Q3: How do I prevent localized "hot spots" during base or nucleophile addition? A3: Localized heating occurs when the mixing rate is slower than the reaction rate. In batch setups, you must ensure high-shear mixing and utilize dropwise addition of the nucleophile via a syringe pump. Continuously monitor the internal temperature versus the cooling jacket temperature (ΔT)[4]. If ΔT exceeds 5–10°C, pause the addition immediately. For a permanent, scalable solution, transition your synthesis to a continuous flow reactor.

Q4: My product is degrading into polar by-products. Is this temperature-related? A4: Yes. At elevated temperatures (>150°C), secondary reactions such as the partial hydrolysis of the newly formed ether linkage or the degradation of the solvent can occur[5]. Furthermore, if trace water is present in your solvent, the hydroxide ion acts as a competing nucleophile at high temperatures, forming nitrophenols instead of the desired nitrophenyl ether.

Visualizing the Solution: Continuous Flow Chemistry

To completely mitigate the thermal hazards of the Meisenheimer complex formation, we recommend transitioning from batch to continuous flow chemistry.

Flow_Setup SolA Solution A: Nitroaryl Halide PumpA HPLC Pump A SolA->PumpA SolB Solution B: Nucleophile + Base PumpB HPLC Pump B SolB->PumpB TMixer T-Mixer (High Shear) PumpA->TMixer PumpB->TMixer Coil Residence Time Coil (Isothermal Bath 120°C) TMixer->Coil Rapid Mixing BPR Back-Pressure Regulator (100 psi) Coil->BPR Exotherm Controlled Quench Quench & Collection (Cold NH4Cl) BPR->Quench Product Stream

Caption: Continuous flow reactor configuration for isothermal control of exothermic nitrophenyl ether synthesis.

Experimental Protocol: Continuous Flow Synthesis of Nitrophenyl Ethers

This self-validating protocol utilizes continuous flow chemistry to ensure isothermal conditions, mitigating thermal runaway risks while maximizing yield and purity[7].

Step 1: System Preparation & Priming

  • Flush the continuous flow reactor (e.g., PFA tubing or a silicon carbide microreactor) with anhydrous DMF to remove air and trace moisture.

  • Set the reactor's temperature-controlled bath to 120°C.

  • Attach a back-pressure regulator (BPR) to the outlet, set to 100 psi (approx. 0.69 MPa), to prevent solvent boiling and outgassing at elevated temperatures.

Step 2: Reagent Preparation

  • Solution A: Dissolve the activated aryl halide (e.g., 4-fluoronitrobenzene) in anhydrous DMF to achieve a 1.0 M concentration.

  • Solution B: Dissolve the nucleophile (e.g., phenol, 1.1 M) and a soluble organic base (e.g., DBU, 1.2 M) in anhydrous DMF. (Note: Pre-formed sodium phenoxide can also be used if solubility permits).

Step 3: Continuous Pumping & Mixing

  • Pump Solution A and Solution B at equal flow rates (e.g., 1.0 mL/min each) into a high-shear T-mixer.

  • Causality Check: The high surface-area-to-volume ratio of the T-mixer ensures instantaneous homogenization, preventing the localized hot spots that plague batch reactors.

Step 4: Residence Time & Isothermal Reaction

  • Route the mixed stream through the temperature-controlled residence coil.

  • Adjust the total flow rate to achieve a residence time of 10–15 minutes.

  • Causality Check: The reactor's superior heat exchange capacity will absorb the exothermic energy released during the Meisenheimer complex formation, maintaining a strict isothermal profile.

Step 5: Quenching & Workup

  • Direct the reactor effluent through the BPR into a stirred collection flask containing a cold quenching solution (e.g., aqueous NH₄Cl or ice water).

  • This immediately halts any secondary reactions and precipitates the highly hydrophobic nitrophenyl ether product.

  • Filter the precipitate, wash thoroughly with DI water to remove DMF and organic salts, and dry under vacuum.

References
  • US4700011A - Methods for the production and purification of di(nitrophenyl)
  • Microwave Flow: A Perspective on Reactor and Microwave Configurations and the Emergence of Tunable Single‐Mode Heating Toward Large‐Scale Applications ResearchGate[Link]

  • Nucleophilic Aromatic Substitution Chemistry Steps [Link]

  • Thermal Runaway Wikipedia[Link]

  • Chemical Accident Prevention & Preparedness EUROPA[Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes ACS Publications[Link]

Sources

Resolving emulsions during extraction of PEG-aryl compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in synthetic and analytical chemistry: resolving emulsions during the liquid-liquid extraction (LLE) of PEGylated aromatic (PEG-aryl) compounds.

This guide bypasses generic advice to focus on the specific physicochemical mechanics of amphiphilic polymers, providing you with self-validating protocols and field-proven troubleshooting strategies.

The Causality of PEG-Aryl Emulsions

To break an emulsion, you must first understand why it forms. PEG-aryl compounds are inherently amphiphilic . The polyethylene glycol (PEG) chain is highly hydrophilic, utilizing its polyether backbone to form extensive hydrogen-bonding networks with water. Conversely, the aromatic (aryl) moiety is lipophilic, driving it toward the organic phase (e.g., Dichloromethane, Ethyl Acetate)[1].

When you agitate a separatory funnel during LLE, you disperse one liquid into the other as microscopic droplets. Instead of partitioning cleanly into a single phase, PEG-aryl molecules migrate to the oil-water interface. Here, they act as macromolecular surfactants, lowering the interfacial tension and creating a steric hydration shell that physically prevents the dispersed droplets from coalescing[1][2]. The result is a stable, milky "mid-zone" that traps your target analyte and ruins quantitative recovery.

G A PEG-Aryl Compound (Amphiphilic) B Hydrophilic PEG Chain (Aqueous Affinity) A->B C Hydrophobic Aryl Group (Organic Affinity) A->C D Accumulation at Liquid-Liquid Interface B->D C->D E Reduction of Interfacial Tension & Steric Hindrance D->E F Stable Emulsion Formation (Droplet Coalescence Blocked) E->F

Mechanistic pathway of PEG-aryl induced emulsion stabilization at the solvent interface.

Quantitative Comparison of Resolution Strategies

Different scales and solvent systems require tailored approaches. The table below synthesizes the quantitative efficacy and mechanistic action of the primary emulsion-breaking techniques.

Troubleshooting TechniqueMechanism of ActionRecommended ScenarioEfficiency / Time to Resolve
Salting Out (Brine/NaCl) Increases aqueous ionic strength, decreasing PEG hydration and forcing it into the organic phase.Large volumes (>50 mL), DCM/Water systems.High / 1–12 Hours
Centrifugation Enhances gravitational force, increasing droplet collision frequency to force coalescence.Small scale (<50 mL), highly stable microemulsions.Very High / 5–15 Minutes
Co-solvent Addition Alters mutual solubility (e.g., adding n-octanol or hexanes) to destabilize the surfactant layer.Stubborn emulsions resistant to salting out.Moderate / 10–30 Minutes
Phase Separation Filtration Highly silanized hydrophobic paper selectively passes the organic phase.Clean systems without heavy particulate matter.High / 5 Minutes
SLE / SPE Transition Replaces LLE entirely; extracts via a solid diatomaceous earth support interface.Chronic emulsion issues in validated clinical workflows.Preventative / N/A

Data synthesized from chromatographic troubleshooting standards and empirical laboratory recovery metrics[1][2].

Self-Validating Experimental Protocols

Do not blindly apply these methods; use them as a sequential, self-validating system. If Step A does not trigger a visible phase boundary within the specified timeframe, proceed immediately to Step B.

Protocol A: The "Salting Out" and Maturation Method (For >50 mL LLE)

Causality: Adding salt strips the hydration shell from the PEG chain by outcompeting it for water molecules, a process known as "salting out"[2][3].

  • Assess the Emulsion: Identify the milky mid-zone in the separatory funnel.

  • Brine Addition: Add saturated NaCl solution (brine) dropwise directly into the emulsion layer. Use approximately 10-20% of the total aqueous volume.

  • Gentle Agitation: Do not shake. Gently swirl the funnel in a circular motion for 60 seconds to integrate the salt without introducing more shear force[2].

  • Validation Check: Allow the funnel to sit for 15 minutes. If a clear boundary begins to form, allow it to mature (sometimes requiring overnight settling for high molecular weight PEGs)[3]. If no boundary forms, the ionic strength is insufficient or the PEG chain is too large; proceed to Protocol B.

Protocol B: Centrifugal Phase Resolution (For <50 mL LLE)

Causality: Centrifugation overcomes the steric repulsion of the PEG-aryl interface by artificially increasing the gravitational force, forcing the dispersed droplets to collide and merge[1].

  • Transfer: Decant the stubborn emulsion layer from the separatory funnel into 50 mL polypropylene centrifuge tubes (ensure they are compatible with your organic solvent).

  • Balance & Spin: Balance the rotor and centrifuge at 3,000–5,000 x g for 10 minutes at room temperature.

  • Validation Check: Inspect the tubes. You should see a sharp, distinct biphasic system. If the interface remains cloudy, the PEG-aryl concentration is exceeding the solvent's carrying capacity. Add 2 mL of a co-solvent (like n-octanol) to alter the partition coefficient, and re-centrifuge[2][3].

  • Recovery: Carefully pipette out the desired organic layer.

Protocol C: Preventative Transition to Supported Liquid Extraction (SLE)

Causality: If LLE consistently fails, transition to SLE. SLE immobilizes the aqueous phase on a solid diatomaceous earth support, preventing the two immiscible liquids from ever forming a dynamic, shear-induced emulsion[1][2].

  • Load: Dilute your aqueous PEG-aryl sample 1:1 with water or buffer and load it onto the SLE cartridge.

  • Equilibrate: Allow 5 minutes for the aqueous phase to completely absorb into the diatomaceous earth matrix.

  • Elute: Pass your organic solvent (e.g., DCM or EtOAc) through the column under gravity. The solvent will strip the PEG-aryl compound from the vast surface area of the matrix without forming droplets.

  • Validation Check: The eluate must be perfectly clear. Any cloudiness indicates water breakthrough, meaning the cartridge was overloaded.

Emulsion Troubleshooting Decision Tree

Use this logical workflow to navigate extraction failures in real-time.

DecisionTree Start Emulsion Encountered in Separatory Funnel Scale What is the total volume of the emulsion? Start->Scale SmallScale < 50 mL (Analytical/Bench Scale) Scale->SmallScale LargeScale > 50 mL (Preparative Scale) Scale->LargeScale Centrifuge Centrifuge at 4000xg for 10 minutes SmallScale->Centrifuge SaltingOut Add Saturated Brine (NaCl) & Swirl Gently LargeScale->SaltingOut Check1 Did the phases separate clearly? Centrifuge->Check1 Check2 Did the phases separate clearly? SaltingOut->Check2 Success Proceed with Organic Layer Collection Check1->Success YES CoSolvent Add Co-solvent (e.g., drops of n-octanol) and Re-centrifuge Check1->CoSolvent NO Check2->Success YES Time Allow to mature overnight. If chronic, switch to SLE. Check2->Time NO

Decision matrix for resolving PEG-aryl liquid-liquid extraction emulsions based on volume.

Frequently Asked Questions (FAQs)

Q: I am using Dichloromethane (DCM) to extract my PEG-aryl compound from water, and the entire funnel has turned into a solid, milky gel. What did I do wrong? A: You likely shook the funnel too vigorously. High molecular weight PEGs (>15kDa) are notorious for forming highly stable Pickering-like emulsions under high shear forces[3]. In the future, invert the funnel gently instead of shaking. To fix your current gel, add a small amount of hexanes to the DCM; this alters the organic phase density and polarity just enough to destabilize the surfactant layer[3].

Q: I tried adding brine, but the emulsion is still sitting there after 3 hours. Is the product lost? A: No, the product is not lost. Amphiphilic polymers often require significant time for the hydration shells to reorganize after the ionic strength is altered. Literature and field experience show that allowing a salted-out emulsion to sit undisturbed overnight frequently results in two perfectly clear layers by the next morning[3].

Q: Can I use phase separation filter paper for PEG-aryl emulsions? A: Proceed with caution. Phase separation papers are highly silanized to allow only the organic phase to pass[2]. While excellent for mild, transient emulsions, a thick, stable PEG-aryl emulsion can physically blind (clog) the pores of the paper, leading to sample loss. Only use this method if the emulsion is a thin band at the interface, not a bulk milky phase.

Q: Why do you recommend Supported Liquid Extraction (SLE) for clinical trials? A: LLE is highly matrix-dependent. A PEG-aryl extraction protocol developed on clean, preclinical buffer systems will often fail and form emulsions when transferred to clinical human samples (which contain endogenous surfactants like lipids and proteins)[2]. SLE removes the shear-mixing step entirely, making the extraction immune to matrix-induced emulsion formation, thus ensuring robust method transfer[1][2].

References

  • Emulsion Problem during Extraction. Help! : r/chemistry - Reddit Reddit Community Discussions
  • Tips for Troubleshooting Liquid–Liquid Extractions LCGC Intern
  • Tackling emulsions just got easier Biotage

Sources

Technical Support Center: Scale-Up Synthesis of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol

[1]

Topic: Process Optimization, Impurity Control, and Safety Management Target Molecule: 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol (CAS: 63134-26-9) Reaction Class: Nucleophilic Aromatic Substitution (

Introduction: The "Mono-Selectivity" Challenge

The synthesis of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol typically involves the reaction of 4-fluoronitrobenzene (or 4-chloronitrobenzene) with triethylene glycol (TEG) under basic conditions.

The core scale-up challenge is selectivity . TEG is a symmetrical diol.[1] If the stoichiometry and mixing are not precisely controlled, the reaction proceeds to the bis-substituted byproduct (1,2-bis(4-nitrophenoxy)triethylene glycol), consuming your product and complicating purification.[1]

This guide provides a self-validating protocol to maximize mono-substitution and efficiently remove the excess TEG required to drive that selectivity.

Module 1: Reaction Design & Stoichiometry

Core Protocol: The "High-Dilution" Strategy

To prevent bis-substitution, the statistical probability of the electrophile (4-fluoronitrobenzene) encountering a free hydroxyl group on a mono-substituted product must be minimized.[1]

Recommended Conditions:

  • Reagents: 4-Fluoronitrobenzene (1.0 equiv), Triethylene Glycol (5.0 - 10.0 equiv),

    
     (1.5 equiv).
    
  • Solvent: Neat TEG (acts as both reagent and solvent) or Acetonitrile/DMF if viscosity is a concern.

  • Temperature: 70–80 °C.

Troubleshooting Guide: Selectivity Issues

Q: Why is my HPLC showing >15% bis-substituted impurity? A: This is a stoichiometry or addition rate issue.

  • Check Stoichiometry: Are you using at least 5 equivalents of TEG? On a large scale, local concentration hotspots can occur.

  • Addition Mode: Do not add TEG to the nitrobenzene. Instead, dissolve the base in the full volume of TEG first, then slowly add the 4-fluoronitrobenzene (dissolved in a minimal amount of compatible solvent like THF or Toluene) to the TEG solution.[1] This ensures the electrophile is always in a "sea" of nucleophile.[1]

Q: The reaction is too viscous to stir effectively. A: Neat TEG is viscous (


  • Solution: Dilute with a polar aprotic solvent like DMF or DMSO (1:1 v/v with TEG). These solvents improve the solubility of the carbonate base and lower viscosity without hindering the

    
     mechanism.[1] Avoid alcohols, as they will compete as nucleophiles.
    

Module 2: Process Safety & Thermal Management

Critical Hazard: Exotherm Control
1

Q: I observed a sudden temperature spike upon adding the base. What happened? A: You likely performed a "dump" addition.

  • Mechanism: The deprotonation of TEG by strong bases (like NaH) is exothermic and releases hydrogen gas. Even with weaker bases (

    
    ), the substitution reaction releases heat.
    
  • Protocol:

    • Degas: If using NaH (not recommended for >100g scale due to

      
       management), degas the TEG/solvent mixture first.
      
    • Ramp: Heat the TEG/Base mixture to the setpoint before adding the electrophile.

    • Dosing: Add the 4-fluoronitrobenzene via a dosing pump over 1–2 hours. Monitor internal temperature (

      
      ); stop addition if 
      
      
      rises >5 °C above setpoint.

Q: What are the specific handling risks for 4-Fluoronitrobenzene? A: It is a potent skin irritant and can cause methemoglobinemia (blue skin, oxygen deprivation) upon absorption.

  • PPE: Double nitrile gloves are mandatory. Use a full-face respirator or work strictly in a fume hood.[1]

  • Quench: Ensure all unreacted fluoronitrobenzene is consumed before workup. Check by TLC/HPLC. If residual remains, add a small amount of amine (e.g., morpholine) to scavenge it into a water-soluble byproduct before workup.

Module 3: Work-up & Purification

The "TEG Separation" Problem

You used 5-10 equivalents of TEG. Now you must remove it. Distilling TEG (bp 285 °C) is energy-intensive and can degrade the product.[1]

Q: How do I remove excess TEG without high-vacuum distillation? A: Leverage the Partition Coefficient (


)1
  • TEG: Highly water-soluble (

    
    ).[1]
    
  • Product: Moderately lipophilic (

    
    ).
    
  • Bis-Impurity: Highly lipophilic.[1]

Optimized Workup Protocol:

  • Dilution: Dilute the reaction mixture with Water (3x reaction volume) and Ethyl Acetate (or DCM).

  • Salting Out: Add NaCl (brine) to the aqueous phase. This "salting out" effect forces the organic product into the organic layer while retaining the highly hydrophilic TEG in the brine.[1]

  • Washing: Wash the organic layer 3–4 times with 5% LiCl or brine.[1]

    • Validation: Check the aqueous wash by TLC.[1] TEG stains heavily with Iodine or Potassium Permanganate. Continue washing until the aqueous layer shows no TEG spot.[1]

Q: I have an emulsion that won't separate. A: This is common with PEG derivatives.

  • Immediate Fix: Filter the biphasic mixture through a pad of Celite . Suspended carbonate salts often stabilize emulsions.

  • Chemical Fix: Add a small amount of Isopropanol (5% v/v) to the organic layer. It helps break the surface tension without dragging too much TEG into the organic phase.[1]

Module 4: Visualization of Workflow

The following diagram illustrates the critical decision pathways for optimizing selectivity and purification.

GStartStart: Reagent PrepStoichStoichiometry Check:TEG : 4-FNB RatioStart->StoichRatioLowRatio < 5:1Stoich->RatioLowHigh RiskRatioHighRatio > 5:1(Recommended)Stoich->RatioHighSelectivity ControlBisHighBis-Impurity > 5%RatioLow->BisHighReactionReaction:Slow Addition of 4-FNBTemp: 70-80°CRatioHigh->ReactionCheckIn-Process Control (HPLC)Reaction->CheckCheck->BisHighFailMonoGoodMono-Product > 95%Check->MonoGoodPassBisHigh->StartRestart/ChromatographyWorkupWorkup:Dilute w/ Water + EtOAcMonoGood->WorkupWashWash Organic Layerw/ Brine (3-4x)Workup->WashResultFinal Product:TEG RemovedBis-Impurity MinimizedWash->Result

Figure 1: Decision logic for minimizing bis-substitution and optimizing workup efficiency.

Summary of Key Specifications

ParameterSpecification / RecommendationRationale
Reagent Stoichiometry TEG (5.0–10.0 eq) : 4-FNB (1.0 eq)High dilution suppresses bis-substitution.[1]
Base

(1.5 eq)
Safer than NaH; sufficient pKa for phenol formation.
Temperature 70–80 °CBalances reaction rate vs. impurity formation.
Addition Method Inverse Addition (Electrophile to Nucleophile)Maintains high nucleophile concentration locally.
Workup Solvent Ethyl Acetate / BrineEfficiently partitions Product (org) from TEG (aq).
Physical State Yellow Oil / Low-melting SolidCrystallization is difficult; rely on extraction purity.[1]

References

  • Synthesis of PEG-Nitrophenyl Carbonates (Rel

    • Title: Synthesis of four-arm poly(ethylene glycol)—nitrophenyl carbonate for PEG—peptide hydrogels.[2]

    • Source: Journal of Cell Science / ResearchGate.

    • Relevance: Describes handling of nitrophenyl/PEG derivatives and purification via precipit
  • Nucleophilic Arom

    • Title: An Improved Synthesis of the Triethylene Glycol-Substituted 4-(N-Methyl-N-Boc-Amino)Styrylpyridine.[1]

    • Source: PubMed Central (PMC7398336).

    • )
  • Physical Properties & Safety D

    • Title: 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol Product Information.[3]

    • Source: Sigma-Aldrich / Merck.[1]

    • Relevance: Confirms CAS 63134-26-9, molecular weight, and safety handling (H302, H315).

  • General Glycol Ether Synthesis & Properties

    • Title: 2-(2-(2-Ethoxyethoxy)ethoxy)-ethanol SIDS Initial Assessment Report.
    • Source: OECD / UNEP.[4][5]

    • Relevance: Provides background on solubility, , and environmental fate of triethylene glycol ethers, supporting the extraction str

Validation & Comparative

A Senior Application Scientist’s Guide to HPLC Analysis of Nitrophenyl PEG Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Activated PEGs

Polyethylene glycol (PEG) conjugation, or PEGylation, is a cornerstone of modern biopharmaceutical development, enhancing the therapeutic value of proteins and peptides by improving their pharmacokinetic and pharmacodynamic profiles.[1][2] Nitrophenyl carbonate-activated PEGs (NPC-PEGs) are a prominent class of reagents used in this process. They serve as efficient linkers, reacting with primary amine groups on proteins (such as lysine residues) to form stable carbamate bonds.[][4]

The success of a PEGylation reaction is not a given; it results in a heterogeneous mixture containing the desired mono- or multi-PEGylated conjugate, unreacted protein, and excess PEG reagent.[5] From a regulatory and efficacy standpoint, comprehensively characterizing this mixture is non-negotiable. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analytical characterization of nitrophenyl PEG derivatives and their protein conjugates, drawing from established protocols and field-proven insights to equip researchers with the knowledge to select and optimize the right method for their needs.

Core Methodologies: A Comparative Overview

The three primary HPLC modes for analyzing PEGylated products are Reversed-Phase (RP-HPLC), Size-Exclusion (SEC), and Hydrophobic Interaction Chromatography (HIC). The choice of method is dictated by the specific analytical goal, whether it is quantifying unreacted PEG, resolving species with different degrees of PEGylation, or separating positional isomers.

Logical Workflow for Method Selection

The following diagram illustrates a decision-making framework for choosing the most appropriate HPLC strategy.

MethodSelection start Analytical Goal q1 Separate by Size? (e.g., Aggregates, Free PEG vs. Conjugate) start->q1 Primary Separation Parameter q2 Separate by Hydrophobicity? (e.g., Degree of PEGylation, Isomers) start->q2 q1->q2 No ans_sec Size-Exclusion Chromatography (SEC) q1->ans_sec Yes q3 Are non-denaturing conditions critical? q2->q3 Yes ans_rp Reversed-Phase HPLC (RP-HPLC) ans_hic Hydrophobic Interaction Chromatography (HIC) q3->ans_rp No q3->ans_hic Yes

Caption: Decision tree for selecting the optimal HPLC method.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. In the context of PEGylation, the covalent attachment of a PEG chain significantly increases the hydrophobicity of a protein, leading to stronger interaction with the nonpolar stationary phase (e.g., C4 or C18).

  • Principle of Separation: The separation relies on differential partitioning between a nonpolar stationary phase and a polar mobile phase. A gradient of increasing organic solvent (typically acetonitrile) is used to elute analytes, with more hydrophobic species eluting later.[6] The unmodified protein, being the most polar, elutes first, followed by mono-PEGylated, di-PEGylated, and subsequent species in order of increasing retention time.[1][6]

  • Expertise & Experience: RP-HPLC offers the highest resolution among the three techniques, making it the method of choice for separating species with the same number of PEGs attached at different sites (positional isomers) and those with different degrees of PEGylation.[6] A C4 column is often preferred for larger proteins as it is less hydrophobic than C18, preventing irreversible binding while still providing sufficient retention for separation. Elevated column temperatures (e.g., 45–90 °C) can improve peak shape and recovery for large, complex conjugates.[1]

  • Trustworthiness: The primary drawback of RP-HPLC is its use of organic solvents and acids (like trifluoroacetic acid, TFA), which can denature the protein. Therefore, this method is ideal for characterization where biological activity is not a concern post-analysis.

Protocol 1: RP-HPLC for PEGylation Degree Analysis

This protocol provides a robust starting point for separating a PEGylated protein from its unmodified form.

RPHPLC_Workflow cluster_prep System & Sample Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis p1 Equilibrate C4 Column (e.g., 300Å, 3.5µm) with 95% Mobile Phase A p2 Prepare Sample: Dilute to 0.5-1.0 mg/mL in Mobile Phase A p1->p2 r1 Inject 10-20 µL Sample p2->r1 r2 Run Gradient: Increase %B to elute PEGylated species r1->r2 r3 Column Wash: High %B r2->r3 r4 Re-equilibrate: Return to initial conditions r3->r4 a1 Monitor at 280 nm (Protein) & ELSD/CAD (PEG) r4->a1 a2 Identify Peaks: Unmodified Protein -> Mono-PEGylated -> Di-PEGylated a1->a2

Caption: General experimental workflow for RP-HPLC analysis.

Methodology:

  • System Preparation:

    • HPLC System: An Agilent 1260 Infinity II or equivalent system.

    • Column: A C4 column, 300 Å, 3.5 µm, 4.6 x 150 mm is a good starting point.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Column Temperature: 60 °C.

    • Flow Rate: 1.0 mL/min.

    • Detectors: UV at 280 nm (for protein) in series with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for universal detection of all species, including free PEG.[1]

  • Sample Preparation:

    • Dilute the PEGylation reaction mixture with Mobile Phase A to a final protein concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Run:

    • Equilibrate the column with 5% Mobile Phase B for at least 15 minutes.

    • Inject 10-20 µL of the prepared sample.

    • Run the following gradient:

      • 0-5 min: Hold at 5% B.

      • 5-30 min: 5% to 70% B (linear gradient).

      • 30-35 min: 70% to 95% B (column wash).

      • 35-40 min: Hold at 95% B.

      • 40-41 min: 95% to 5% B (return to initial).

      • 41-50 min: Hold at 5% B (re-equilibration).

  • Data Analysis:

    • The unmodified protein will elute first, followed by the PEGylated species in order of increasing hydrophobicity. The ELSD/CAD signal will confirm the presence of PEG in later-eluting peaks.

Size-Exclusion Chromatography (SEC)

SEC is a non-denaturing technique that separates molecules based on their hydrodynamic volume in solution. It is an indispensable tool for monitoring the formation of high-molecular-weight aggregates and for quantifying residual, unreacted PEG.

  • Principle of Separation: The stationary phase consists of porous particles. Larger molecules, such as PEGylated conjugates and aggregates, cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules, like the unreacted PEG reagent, can penetrate the pores, increasing their path length and causing them to elute later.[]

  • Expertise & Experience: SEC is not a high-resolution technique for separating different PEGylated species (e.g., mono- vs. di-PEGylated) unless the size difference is substantial.[1] Its primary strength lies in providing a clear profile of the reaction mixture, separating the high molecular weight conjugate from the low molecular weight free PEG. This makes it the gold standard for quantifying process-related impurities like free PEG.[8]

  • Trustworthiness: The analysis is performed under isocratic conditions using physiological buffers, which preserves the native structure and activity of the protein. This makes SEC suitable for quality control and for collecting fractions for further biological assays.

Protocol 2: SEC for Quantifying Free Nitrophenyl PEG

Methodology:

  • System Preparation:

    • HPLC System: Standard HPLC or UPLC system.[1]

    • Column: SEC column with appropriate pore size for the molecular weight range of interest (e.g., Waters ACQUITY UPLC Protein BEH SEC Column, 200 Å, 1.7 µm).

    • Mobile Phase: A buffer such as 150 mM sodium phosphate, pH 7.0. The mobile phase must be optimized to prevent secondary interactions with the column matrix.[6]

    • Column Temperature: Ambient (e.g., 25 °C).

    • Flow Rate: 0.3-0.5 mL/min.

    • Detector: Refractive Index (RI) or ELSD/CAD is required for quantifying the PEG reagent, as PEG itself lacks a strong UV chromophore.[9][] A UV detector at 280 nm can be used in series to monitor the protein components.

  • Sample Preparation:

    • Dilute the sample in the mobile phase.

    • Filter through a 0.22 µm filter. Prepare a standard curve of the nitrophenyl PEG reagent for quantification.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject 10-50 µL of the sample.

    • Run the isocratic method for a sufficient time to allow all components to elute (typically 15-20 minutes).

  • Data Analysis:

    • Identify peaks based on retention time: aggregates elute first, followed by the PEGylated conjugate, the native protein, and finally the free PEG reagent.

    • Quantify the free PEG content by comparing the peak area from the RI or ELSD detector to the calibration curve.

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on surface hydrophobicity under non-denaturing conditions. It serves as an excellent orthogonal method to both RP-HPLC and SEC.

  • Principle of Separation: In HIC, the stationary phase is weakly hydrophobic. A high concentration of a non-denaturing salt (e.g., ammonium sulfate) in the mobile phase enhances hydrophobic interactions, promoting the binding of proteins to the column. Elution is achieved by running a gradient of decreasing salt concentration.[11][12]

  • Expertise & Experience: PEGylation can shield the hydrophobic patches on a protein's surface, often leading to earlier elution from a HIC column compared to the more hydrophobic native protein. This elution order is typically the reverse of that seen in RP-HPLC. HIC is particularly useful for purifying the PEGylated product from the unreacted native protein when their isoelectric points or molecular weights are too similar for IEX or SEC to be effective.[11]

  • Trustworthiness: As a non-denaturing method, HIC preserves the biological activity of the protein conjugate, making it suitable for both analytical characterization and preparative purification.[13]

Protocol 3: HIC for Separation of PEGylated Isoforms

Methodology:

  • System Preparation:

    • HPLC System: Standard biocompatible HPLC system.

    • Column: A HIC column (e.g., Tosoh TSKgel Ether-5PW or Cytiva Capto Butyl).

    • Mobile Phase A (Binding): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Mobile Phase B (Elution): 20 mM Sodium Phosphate, pH 7.0.

    • Column Temperature: Ambient.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detector: UV at 280 nm.

  • Sample Preparation:

    • Exchange the sample into a high-salt buffer (similar to Mobile Phase A) using a desalting column or dialysis to ensure binding.

  • Chromatographic Run:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes to elute bound species.

  • Data Analysis:

    • Analyze the chromatogram. Often, the more PEGylated (and thus more shielded/hydrophilic) species will elute earlier in the decreasing salt gradient, followed by the native protein.

Data Summary: Performance Comparison of HPLC Methods

FeatureReversed-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)Hydrophobic Interaction (HIC)
Primary Separation Principle HydrophobicityHydrodynamic Volume (Size)Surface Hydrophobicity
Resolution Very HighLow to ModerateModerate to High
Best For - Separating positional isomers- Resolving different degrees of PEGylation- Quantifying free PEG- Detecting aggregates- Orthogonal analysis to RP-HPLC- Purification with activity retention
Sample Conditions Denaturing (organic solvent, acid)Non-denaturing (physiological buffer)Non-denaturing (high salt)
Typical Elution Order Unmodified Protein -> PEG-ProteinAggregates -> PEG-Protein -> Unmodified Protein -> Free PEGPEG-Protein -> Unmodified Protein
Common Detectors UV, ELSD/CAD, MS[1][14]RI, ELSD/CAD, MALS, UV[9][]UV

Conclusion

No single HPLC method can provide a complete picture of a nitrophenyl PEG derivative and its conjugation products. A multi-faceted, orthogonal approach is essential for robust characterization.

  • Use SEC as the primary method for quantifying high-molecular-weight aggregates and, critically, for determining the amount of residual free PEG reagent.

  • Employ RP-HPLC for high-resolution separation to determine the degree of PEGylation and to resolve positional isomers, providing a detailed fingerprint of the conjugate population.

  • Utilize HIC as a powerful orthogonal method to confirm purity and as a preparative technique when maintaining the biological activity of the final product is paramount.

By understanding the causality behind these experimental choices and implementing them as a self-validating system, researchers and drug development professionals can ensure the safety, quality, and efficacy of their PEGylated biotherapeutics.

References

  • Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters. Retrieved from [Link]

  • Ingenieria Analitica. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Ingenieria Analitica. Retrieved from [Link]

  • Thermo Fisher Scientific. (2012, May 31). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Chromatography Online. Retrieved from [Link]

  • Google Patents. (2016). CN105548422A - Detection method for polyethylene glycol content.
  • ResearchGate. (2016). RP HPLC methods for PEGylated proteins downstream. ResearchGate. Retrieved from [Link]

  • LCGC International. (2022, April 6). Tips & Tricks: Trouble Analyzing PEGs?. LCGC International. Retrieved from [Link]

  • PMC. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016, June 1). Synthesis of four-arm poly(ethylene glycol)—nitrophenyl carbonate for PEG—peptide hydrogels. ResearchGate. Retrieved from [Link]

  • Cytiva. (2020, March 31). Increasing productivity in hydrophobic interaction chromatography (HIC) using Capto resins. Cytiva. Retrieved from [Link]

  • Walsh Medical Media. (2014, July 3). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of novel PEGylation approaches based on non-covalent interactions. ResearchGate. Retrieved from [Link]

  • Wolfson Centre for Applied Structural Biology. (n.d.). Hydrophobic Interaction Chromatography. Retrieved from [Link]

  • Molnar Institute. (n.d.). Hydrophobic interaction chromatography for the characterization of monoclonal antibodies and related products. Molnar Institute. Retrieved from [Link]

Sources

A Researcher's Guide to the ¹H NMR Characterization of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and material science, the precise structural elucidation of molecules is paramount. For researchers working with PEGylated compounds, such as 2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethanol, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, serves as an indispensable tool for confirming identity, purity, and structural integrity. This guide provides an in-depth analysis of the ¹H NMR spectrum of this target molecule, comparing it with structurally similar compounds and offering a detailed experimental protocol for its characterization.

Deciphering the ¹H NMR Spectrum: A Predictive Analysis

The structure of 2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethanol presents distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The electron-withdrawing nature of the 4-nitrophenoxy group and the repetitive ethoxy units create a predictable pattern of chemical shifts and multiplicities.

The aromatic protons on the 4-nitrophenoxy group are expected to appear in the downfield region of the spectrum due to the deshielding effect of the nitro group and the ether linkage. Specifically, the protons ortho to the nitro group will be the most deshielded, appearing as a doublet, while the protons ortho to the ether linkage will appear as another doublet at a slightly upfield position. This results in a classic AA'BB' system in the aromatic region.

The protons of the ethoxy chain will resonate in the mid-field region. The methylene group directly attached to the phenolic oxygen is expected to be the most downfield of the aliphatic protons due to the direct deshielding effect of the aromatic ring. The subsequent methylene groups will exhibit a cascade of slightly upfield shifts, with the terminal methylene group adjacent to the hydroxyl group being the most shielded among the ethoxy protons. The terminal hydroxyl proton will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Here is a predicted assignment for the ¹H NMR spectrum of 2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethanol:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
Ar-H (ortho to -NO₂)~8.2Doublet2H
Ar-H (ortho to -O)~7.0Doublet2H
-O-CH ₂-CH₂-O-~4.2Triplet2H
-O-CH₂-CH ₂-O-~3.8Triplet2H
-O-CH₂-CH ₂-O-~3.7Multiplet4H
-CH ₂-OH~3.6Triplet2H
-CH ₂-OHVariableSinglet (broad)1H

Comparative Spectral Analysis: Highlighting Structural Nuances

To appreciate the unique spectral features of 2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethanol, a comparison with structurally related compounds is insightful.

Compound Key ¹H NMR Features Structural Difference and Spectral Impact
2-(2-(2-Hydroxyethoxy)ethoxy)ethanol (Triethylene Glycol) A complex multiplet around 3.6-3.7 ppm for all methylene protons. A broad singlet for the two hydroxyl protons.The absence of the 4-nitrophenoxy group results in a much simpler aliphatic region and no signals in the aromatic region.
4-Nitrophenol Two doublets in the aromatic region (around 8.1 and 6.9 ppm). A broad singlet for the phenolic hydroxyl group.[1]Lacks the ethoxy chain, therefore no signals are observed in the 3.5-4.5 ppm range.
1-Ethoxy-4-nitrobenzene Two doublets in the aromatic region. A quartet around 4.1 ppm and a triplet around 1.4 ppm for the ethyl group.The shorter ethoxy chain simplifies the aliphatic region compared to the target molecule.

This comparative analysis underscores how the combination of the 4-nitrophenoxy group and the triethylene glycol chain in the target molecule gives rise to a distinct and readily interpretable ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Characterization

Achieving a high-quality ¹H NMR spectrum requires meticulous sample preparation and instrument setup. The following protocol provides a step-by-step guide for the characterization of 2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethanol.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of 2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethanol.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ can be particularly useful for observing exchangeable protons like the hydroxyl proton.[2]
  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve a narrow and symmetrical peak shape for a reference signal (e.g., the solvent residual peak). This is crucial for resolving fine coupling patterns.

3. Data Acquisition:

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., from -1 to 10 ppm).
  • Use a standard 90° pulse sequence.
  • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 to 64 scans for a sample of this concentration).
  • The relaxation delay should be set to at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration. For small molecules, a delay of 2-5 seconds is generally sufficient.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption peaks.
  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
  • Integrate the peaks to determine the relative number of protons corresponding to each signal.
  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons in the molecule. For accurate reporting of spectral data, it is recommended to report chemical shifts with a precision of 0.1–1 ppb and coupling constants at the 10 mHz level.[3]

Visualizing the Experimental Workflow

To provide a clear overview of the characterization process, the following diagram illustrates the key steps from sample preparation to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire FID transfer->acquire process Process Data (FT, Phasing) acquire->process analyze Analyze Spectrum (Shifts, Integration, Coupling) process->analyze structure Structure Confirmation analyze->structure

Caption: Experimental workflow for the ¹H NMR characterization of 2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethanol.

Conclusion

The ¹H NMR characterization of 2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethanol is a straightforward yet powerful method for its structural verification. By understanding the expected chemical shifts and multiplicities of its distinct proton environments and by following a robust experimental protocol, researchers can confidently confirm the identity and purity of this important PEGylated compound. The comparison with related structures further aids in the unambiguous assignment of the NMR signals, reinforcing the utility of ¹H NMR spectroscopy as a cornerstone of chemical analysis in research and development.

References

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. [Link]

  • Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. ResearchGate. [Link]

  • Supporting Information (SI). The Royal Society of Chemistry. [Link]

  • The 1H-NMR spectrum of PEGylated Polyethylenimine (PEG-g-PEI)/D2O. ResearchGate. [Link]

  • Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. [Link]

  • Proton NMR characteristics of polyethylene glycol and derivatives. ResearchGate. [Link]

  • 1H‐NMR spectra of poly(ethylene glycols) in the presence of shift reagent. R Discovery. [Link]

  • 1 H NMR spectra of: (a) commercial 4-nitrophenol (5.0 mM) and... ResearchGate. [Link]

  • Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products. [Link]

  • SUPPLEMENTARY DATA. The Royal Society of Chemistry. [Link]

  • Synthesis and Characterisation of Monodisperse Branched Fullerene- terminated Poly(ethylene glycol)s. University of Sheffield. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • How to interpret this pair of IR and 1H NMR spectra? Chemistry Stack Exchange. [Link]

  • On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR. MDPI. [Link]

  • Question: Please identify the peaks on the 1H NMR and the expanded spectra and the 13C NMR for N-acetyl-4-ethoxy-2-nitro-aniline. Chegg. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ResearchGate. [Link]

  • Development of a Green Method for the Synthesis of Xanthene-1,8-dione Derivatives from Dimedone and Aldehydes. MDPI. [Link]

  • Interpretation of mass spectra. University of Arizona. [Link]

  • Structural, Bioactivity, Molecular Docking, Spectroscopic and Electronic Properties of a Synthesized Meldrum's Acid Derivative. Wiley Online Library. [Link]

  • 2-(4-Nitrophenoxy)ethanol, isopropyl ether - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of Nitro-PEG Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Nitro-PEG compounds. It is designed for researchers in drug discovery and bioconjugation who utilize these compounds as heterobifunctional linkers or precursors.

Executive Summary

Nitro-polyethylene glycol (Nitro-PEG) derivatives are critical intermediates in the synthesis of heterobifunctional linkers, widely used in Antibody-Drug Conjugates (ADCs) and PROTACs. Their analysis presents a unique dual challenge: the polydispersity of the PEG backbone and the electrochemical lability of the nitro group.

This guide compares the fragmentation behavior of Nitro-PEG against its primary alternatives (Amino-PEG and standard mPEG), elucidating the specific m/z shifts, neutral losses, and ionization artifacts that define its spectral fingerprint.

Mechanistic Fragmentation Analysis

The fragmentation of Nitro-PEG under Collision-Induced Dissociation (CID) is governed by two competing pathways: the stable charge-remote fragmentation of the PEG backbone and the charge-driven loss of the nitro head group.

The "Nitro-Loss" Pathway (Diagnostic)

Unlike standard PEGs, Nitro-PEGs exhibit a characteristic "head-group ejection" before backbone degradation.

  • Primary Loss: Scission of the

    
     bond resulting in the loss of the nitro group radical (
    
    
    
    , 46 Da) or nitrous acid (
    
    
    , 47 Da).
  • Secondary Loss: Loss of nitric oxide (

    
    , 30 Da), often observed as a rearrangement product.
    
  • Result: A shifted mass envelope corresponding to

    
    .
    
The PEG Backbone Pathway

Following the head-group loss, the remaining polymer undergoes standard PEG fragmentation:

  • Series: Sequential loss of ethylene oxide units (

    
    ).
    
  • Spacing: Characteristic

    
     Da between peaks.
    
  • Mechanism: Charge stripping and random chain scission, typically generating b- and y- type ions.

The "Ghost Amine" Artifact (In-Source Reduction)

A critical phenomenon in ESI-MS of Nitro-PEGs is In-Source Electrochemical Reduction .

  • Mechanism: The high voltage at the ESI capillary tip (2–4 kV) can drive the reduction of the nitro group (

    
    ) to an amine (
    
    
    
    ) before the ion enters the mass analyzer.
  • Observation: Appearance of a peak at

    
    .
    
    • Mass of

      
      : ~46 Da[1]
      
    • Mass of

      
      : ~16 Da
      
    • Difference: 30 Da.

  • False Positive Risk: This can lead researchers to incorrectly believe their starting material is contaminated with Amino-PEG.

Visualization: Fragmentation Pathways

The following diagram maps the competing decay pathways for a protonated Nitro-PEG ion.

NitroPEG_Fragmentation Parent Parent Nitro-PEG Ion [R-PEG-NO2 + H]+ NitroLoss Nitro Radical Loss [M - NO2]+ (Odd Electron) Parent->NitroLoss CID (High Energy) -46 Da NOLoss Nitric Oxide Loss [M - NO]+ Parent->NOLoss Rearrangement -30 Da Backbone PEG Series [M - n(44)]+ Parent->Backbone Standard PEG Fragmentation AmineArtifact Amine Artifact (In-Source) [R-PEG-NH2 + H]+ Parent->AmineArtifact Electrochemical Reduction (Capillary Voltage > 3kV) NitroLoss->Backbone -C2H4O (44 Da)

Caption: Figure 1. Competing fragmentation and artifact pathways in ESI-MS of Nitro-PEG.

Comparative Performance Guide

This section objectively compares Nitro-PEG analysis against its reduced counterpart (Amino-PEG) and standard mPEG.

Table 1: Spectral Fingerprint Comparison
FeatureNitro-PEG (

)
Amino-PEG (

)
Standard mPEG (

)
Ionization Preference Negative Mode (

) or Positive (as Na+ adduct)
Positive Mode (

)
Positive Mode (

,

)
Diagnostic Neutral Loss -46 Da (

), -30 Da (

)
-17 Da (

)
-18 Da (

)
Stability in Source Low (Prone to reduction)High (Stable protonation)High
Base Peak (ESI+) Often

(Sodium adduct)

(Protonated)

or

Key Challenge Distinguishing native amine impurity from in-source reduction.Suppression by salts; multiple charging.Spectral overlap in complex mixtures.
ESI vs. MALDI for Nitro-PEG
  • ESI (Electrospray Ionization):

    • Pros: Soft ionization, allows coupling with LC for separation of impurities.[2]

    • Cons: High risk of in-source reduction (converting Nitro to Amine). Produces multiply charged envelopes (

      
      ) which complicate polydisperse analysis.
      
  • MALDI (Matrix-Assisted Laser Desorption/Ionization):

    • Pros: Predominantly singly charged ions (

      
      ). Easier to interpret molecular weight distribution (Mn, Mw).
      
    • Cons: Matrix interference in low mass region (<500 Da).[2] Laser energy can induce prompt fragmentation of the nitro group.

Experimental Protocol: Validating Nitro-PEG Integrity

To accurately characterize Nitro-PEG and rule out "Ghost Amine" artifacts, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: 50:50 Acetonitrile:Water (LC-MS grade).

  • Concentration: 0.1 mg/mL (Minimize concentration to reduce dimer formation).

  • Additives:

    • For Positive Mode: Add 0.1% Formic Acid (promotes protonation) or 5 mM Ammonium Acetate (promotes ammoniated adducts).

    • For Negative Mode: Add 0.1% Ammonium Hydroxide (promotes deprotonation).

Step 2: MS Method Optimization (Critical)

The following parameters are tuned to prevent in-source reduction:

  • Ionization Mode: Start with Positive Mode (+) looking for sodium adducts

    
    . Nitro groups do not protonate easily, so the sodium adduct is often the most stable species.
    
  • Capillary Voltage: LOWER this setting. Standard is 3.5–4.0 kV. For Nitro-PEG, reduce to 2.0–2.5 kV .

    • Reasoning: Lower voltage reduces the discharge current available for electrochemical reduction of

      
       to 
      
      
      
      .
  • Cone Voltage / Fragmentor: Set to low/medium (e.g., 20–40 V) to prevent pre-quadrupole fragmentation.

Step 3: The "Shift Test" (Validation)

To confirm if a peak at


 is a real Amino-PEG impurity or an artifact:
  • Run the sample at 2.5 kV (Low Voltage).

  • Run the sample at 4.5 kV (High Voltage).

  • Analysis:

    • If the ratio of the

      
       peak increases  significantly at 4.5 kV, it is an in-source artifact .
      
    • If the ratio remains constant , it is a real Amino-PEG impurity in your sample.

Visualization: Method Selection Decision Tree

MethodSelection Start Start: Nitro-PEG Analysis Goal Goal? Start->Goal MW_Dist Use MALDI-TOF (Reflectron Mode) Goal->MW_Dist MW Distribution / Purity Structure Use LC-ESI-MS Goal->Structure End-Group ID / Impurities ReductionCheck Run Voltage Gradient (2kV vs 4.5kV) Structure->ReductionCheck Check for Amine Peak (M - 30 Da) Artifact Result: In-Source Reduction (Report as Artifact) ReductionCheck->Artifact Ratio Changes RealImpurity Result: Chemical Impurity (Refine Synthesis) ReductionCheck->RealImpurity Ratio Constant

Caption: Figure 2. Decision tree for selecting ionization methods and validating impurities.

References

  • Jackson, G. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Retrieved from [Link]

  • Ingenieria Analitica. (2025). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

Sources

A Comparative Guide to the Stability of Phenyl Ether vs. Alkyl Ether PEG Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ether Linkage as a Pillar of Stability in Bioconjugation

In the sophisticated architecture of modern therapeutics, particularly antibody-drug conjugates (ADCs) and other targeted therapies, the linker is a central element dictating the success or failure of the entire construct.[] It must be a steadfast connection, ensuring the therapeutic payload remains securely attached to its targeting moiety during systemic circulation, thereby preventing premature drug release and minimizing off-target toxicity.[] Among the most robust options for creating non-cleavable linkers are those based on the ether bond (C-O-C). The polyethylene glycol (PEG) chain itself is built upon a backbone of repeating ether units, lending it high stability.[2]

This guide provides an in-depth comparison of two primary classes of ether-based PEG linkers: those terminating in an alkyl ether linkage and those utilizing a phenyl ether (or aryl ether) linkage to connect to a payload or biomolecule. While both are considered highly stable, their behavior under various chemical and biological conditions differs in subtle but critical ways. Understanding these differences is paramount for the rational design of next-generation bioconjugates with optimized pharmacokinetic profiles and therapeutic indices.

The Structural and Electronic Divide: A Tale of Two Ethers

The fundamental difference in stability between alkyl and phenyl ether linkers stems from the hybridization of the carbon atom bonded to the ether oxygen.

  • Alkyl Ether Linkers: The payload is connected to the PEG chain via an oxygen atom bonded to an sp3-hybridized carbon (part of an alkyl chain).

  • Phenyl Ether Linkers: The payload (or a spacer connected to it) is linked via an oxygen atom bonded to an sp2-hybridized carbon of an aromatic ring.

This structural variance has profound electronic consequences. The C(sp2)-O bond in a phenyl ether is significantly stronger and less reactive than the C(sp3)-O bond in an alkyl ether. This is due to the partial double-bond character arising from the resonance delocalization of the oxygen's lone pair electrons into the aromatic π-system. Consequently, the C(aryl)-O bond is exceptionally resistant to nucleophilic attack.[3]

G cluster_alkyl Alkyl Ether PEG Linker cluster_phenyl Phenyl Ether PEG Linker peg_a PEG Chain ~~~(CH₂)n-O- ch2_a CH₂ peg_a:e->ch2_a:w o_a O ch2_a:e->o_a:w payload_a Payload o_a:e->payload_a:w cleavage_a Primary site of acid-catalyzed cleavage cleavage_a->ch2_a:s peg_p PEG Chain ~~~(CH₂)n-O- o_p O peg_p:e->o_p:w phenyl_p Phenyl Ring payload_p Payload phenyl_p:e->payload_p:w o_p:e->phenyl_p:w stability_p C(aryl)-O bond is exceptionally stable stability_p->phenyl_p:s

Caption: Structural comparison of Alkyl Ether and Phenyl Ether PEG linkers.

Comparative Stability Analysis

Ethers as a class are known for their high chemical stability, which is why they are often used as solvents for reactive chemistries.[4] However, when employed as linkers in a complex biological system, their stability must be rigorously evaluated under physiological and lysosomal conditions.

Hydrolytic Stability (pH-Dependence)

The primary non-enzymatic degradation pathway for ethers is acid-catalyzed cleavage.[3][5] Basic conditions are generally ineffective at cleaving simple ethers because the resulting alkoxide ions are poor leaving groups.[6]

  • Acidic Conditions (pH < 6.0): This environment mimics the conditions within endosomes and lysosomes, which are often the target for drug release.[7][8] Strong acids like HBr and HI can cleave ethers, typically requiring heat.[5] The first step is always protonation of the ether oxygen to create a good leaving group (an alcohol).[5]

    • Alkyl Ethers: The subsequent step depends on the structure. Linkers with primary alkyl groups will undergo an S_N2 reaction, while those with tertiary, benzylic, or other carbocation-stabilizing groups will proceed via an S_N1 mechanism.[3] While resistant to the mild acidity of lysosomes, they are more susceptible to cleavage under harsh acidic conditions than their phenyl ether counterparts.

    • Phenyl Ethers: Aryl alkyl ethers consistently cleave in a specific manner: the alkyl-oxygen bond breaks to yield a phenol and an alkyl halide (in the presence of HX).[3] The aryl-oxygen bond remains intact because the sp2 carbon of the phenyl ring is resistant to nucleophilic attack. This imparts exceptional stability to the phenyl ether linkage, even under strongly acidic conditions. Diaryl ethers are almost completely resistant to acid cleavage.[3]

  • Neutral & Basic Conditions (pH 7.4 and above): Both linker types are exceptionally stable at neutral physiological pH and under basic conditions. Hydrolysis is not a significant degradation pathway for either linker in these environments.

Enzymatic Stability

While the ether bond is not a common substrate for the hydrolytic enzymes that typically cleave ester or amide linkers, metabolic degradation via oxidation is a known pathway.

  • Oxidative Cleavage: Cytochrome P450 monooxygenases are capable of metabolizing ethers.[9] The mechanism involves the oxidation (hydroxylation) of the carbon atom alpha to the ether oxygen.[7][9] This forms an unstable hemiacetal intermediate, which then spontaneously decomposes, cleaving the ether bond.

    • Alkyl Ethers: Unsubstituted α-methylene (-O-CH₂-) groups are primary targets for this oxidative cleavage.[7] The rate of degradation can be influenced by the chain length and branching of the alkyl group.

    • Phenyl Ethers: The phenyl group itself is relatively electron-rich and can be a substrate for aromatic hydroxylation. However, the ether linkage itself is often cleaved via oxidation of the adjacent alkyl group's α-carbon, similar to alkyl ethers.[7] The inherent stability of the aromatic ring can, in some contexts, offer steric protection or electronic deactivation, potentially slowing the rate of enzymatic attack compared to a simple alkyl ether.

In Vivo & Plasma Stability

Plasma stability is a critical parameter, reflecting the sum of hydrolytic and enzymatic degradation pathways in a complex biological matrix.[10][11]

  • Alkyl Ethers: Generally exhibit high plasma stability, making them suitable for applications requiring long circulation times. However, their susceptibility to oxidative metabolism means that some slow clearance of the conjugate via linker cleavage can occur over time.

  • Phenyl Ethers: Due to the superior strength of the C(aryl)-O bond, these linkers are considered among the most stable non-cleavable options. They show extremely high resistance to both hydrolysis and enzymatic degradation in plasma, making them the gold standard for applications demanding the utmost in vivo stability.

Quantitative Data Summary

The following table summarizes the expected relative stability based on established chemical principles. Absolute half-lives are highly dependent on the specific molecular structure, conjugation site, and assay conditions.

Parameter Alkyl Ether PEG Linker Phenyl Ether PEG Linker Rationale & References
Stability at pH 7.4 (Physiological) Very HighVery HighEther bonds are chemically inert at neutral pH.[2]
Stability at pH 4.5-5.5 (Lysosomal) HighVery HighPhenyl C(sp2)-O bond is significantly more resistant to acid-catalyzed cleavage than an alkyl C(sp3)-O bond.[3]
Relative Susceptibility to Strong Acid ModerateLowAryl-oxygen bond is resistant to nucleophilic attack, forcing cleavage at the alkyl-oxygen bond.[3]
Relative Susceptibility to Oxidation ModerateModerate to LowBoth can be substrates for P450-mediated oxidation at the α-carbon, but the bulky phenyl group may offer some steric hindrance.[7][9]
Expected In Vitro Plasma Half-Life > 150 hours> 200 hoursPhenyl ether linkage provides superior overall stability against potential enzymatic and chemical degradation pathways.[11][12]

Experimental Protocols for Stability Assessment

Trustworthy data is the cornerstone of linker selection. The following protocols provide self-validating frameworks for comparing linker stability in your own systems.

Protocol 1: pH-Dependent Hydrolytic Stability Assay

This experiment assesses the intrinsic chemical stability of the linker across a range of pH values.

1. Objective: To determine the rate of conjugate degradation at acidic, neutral, and basic pH.

2. Materials:

  • Purified bioconjugate (e.g., ADC) at a known concentration (e.g., 1 mg/mL).

  • Buffers: 0.1 M Sodium Acetate (pH 4.5), Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 M Sodium Bicarbonate (pH 9.0).

  • Incubator or water bath set to 37°C.

  • Quenching solution (e.g., 8 M Guanidine HCl or 2% Formic Acid).

  • Analytical instrument: HPLC with a suitable column (e.g., Size Exclusion, Reverse Phase) or LC-MS.

3. Experimental Workflow:

Sources

UV-Vis absorption spectra of 4-nitrophenoxy derivatives

Author: BenchChem Technical Support Team. Date: March 2026

UV-Vis Absorption Spectra of 4-Nitrophenoxy Derivatives: A Comparative Guide for Assay Development

Executive Summary

4-Nitrophenoxy derivatives—such as 4-nitrophenyl phosphate (pNPP), 4-nitrophenyl acetate (pNPA), and 4-nitrophenyl-β-D-glucopyranoside (pNPG)—are ubiquitous chromogenic substrates used heavily in enzymology, high-throughput screening, and drug development. Their utility is driven by the distinct UV-Vis absorption properties of the leaving group, 4-nitrophenol (4-NP), which is released upon enzymatic cleavage. This guide objectively compares 4-nitrophenoxy substrates against alternative fluorogenic and colorimetric systems, providing the mechanistic rationale and self-validating protocols necessary for robust assay design.

Mechanistic Causality: The pH-Dependent Spectral Shift

The core principle behind 4-nitrophenoxy-based assays is the dramatic bathochromic (red) shift that occurs upon the cleavage of the ether or ester bond, followed by the ionization of the resulting phenol.

Intact 4-nitrophenoxy substrates are typically colorless, absorbing strongly only in the deep UV region (λmax < 300 nm). Once cleaved, the released 4-nitrophenol exhibits a highly pH-dependent UV-Vis spectrum[1].

  • Acidic to Neutral Environments: At pH < 6, the protonated form of 4-nitrophenol predominates, displaying an absorption maximum (λmax) at approximately 317 nm[1].

  • Alkaline Environments: When the pH exceeds the molecule's pKa (~7.15), it deprotonates to form the 4-nitrophenolate anion. This alkaline form is stabilized by resonance, extending the conjugated system and shifting the λmax to ~400–413 nm, which manifests as a bright yellow color[1][2].

  • Isosbestic Point: For continuous kinetic assays where micro-fluctuations in pH might introduce optical artifacts, researchers can monitor the reaction at the isosbestic point of 347 nm. At this specific wavelength, the absorbance is strictly independent of the protonation state, ensuring that the optical density correlates only with the concentration of the released product[3].

G Substrate 4-Nitrophenoxy Substrate (Colorless, λmax < 300 nm) Cleavage Enzymatic Hydrolysis (e.g., Esterase/Phosphatase) Substrate->Cleavage Incubation Product 4-Nitrophenol (4-NP) (Released Chromophore) Cleavage->Product Cleavage Acidic Acidic Medium (pH < 6) Protonated Form λmax ≈ 317 nm Product->Acidic Low pH Assay Basic Alkaline Medium (pH > 8) Phenolate Anion λmax ≈ 400 nm Product->Basic High pH Assay Isosbestic Isosbestic Point pH-Independent λ = 347 nm Product->Isosbestic Continuous Assay

Workflow of 4-nitrophenoxy derivative cleavage and pH-dependent UV-Vis spectral analysis.

Comparative Data: 4-Nitrophenoxy vs. Alternative Substrates

When designing an assay, selecting the right substrate requires balancing sensitivity, cost, and background interference. While 4-nitrophenoxy derivatives are highly cost-effective, biological samples (like cell lysates or serum) often have high background absorbance at 400 nm. In such cases, red-shifted or fluorogenic alternatives may be required.

Table 1: Performance Comparison of Chromogenic and Fluorogenic Substrate Classes

Feature4-Nitrophenoxy DerivativesResorufin DerivativesCoumarin Derivatives (AMC)
Detection Mode UV-Vis AbsorbanceAbsorbance / FluorescenceFluorescence
Wavelengths λmax 400 nm (Basic) / 347 nm (Isosbestic)λex 570 nm / λem 590 nmλex 360 nm / λem 450 nm
Molar Extinction (ε) ~18,000 M⁻¹ cm⁻¹ (at 400 nm)~73,000 M⁻¹ cm⁻¹N/A (Fluorescence output)
Background Interference High (Biological samples absorb strongly at <450 nm)Low (Red-shifted beyond typical biological autofluorescence)Moderate (Autofluorescence in UV range)
Cost & Stability Highly cost-effective, excellent shelf-lifeExpensive, susceptible to cellular reductionModerate cost, requires specialized optics

Self-Validating Experimental Protocol: Continuous Esterase Assay

Objective: To measure esterase activity using 4-Nitrophenyl Acetate (pNPA) while validating the assay against spontaneous substrate hydrolysis.

Causality & Trustworthiness: pNPA is prone to spontaneous, non-enzymatic hydrolysis in aqueous buffers. A self-validating protocol must include a parallel negative control (buffer + substrate) to subtract this background rate. Furthermore, measuring at the isosbestic point (347 nm) ensures that any minor pH drops caused by the release of acetic acid during the reaction do not artificially depress the absorbance readings[3].

Step 1: Reagent Preparation

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4.

  • Substrate Stock: Dissolve pNPA to 50 mM in anhydrous DMSO. Note: Using anhydrous DMSO prevents premature hydrolysis during storage.

  • Enzyme Working Solution: Dilute the target esterase to the desired concentration in the Assay Buffer.

Step 2: Assay Setup (96-Well UV-Transparent Plate)

  • Test Wells: Add 190 µL of Enzyme Working Solution.

  • Blank Wells (Critical): Add 190 µL of Assay Buffer. This isolates the rate of spontaneous hydrolysis.

  • Standard Wells: Prepare a serial dilution of pure 4-nitrophenol (0 to 100 µM) in Assay Buffer (200 µL total per well) to generate a standard curve.

Step 3: Reaction Initiation & Kinetic Measurement

  • Add 10 µL of the 50 mM pNPA stock to all Test and Blank wells (Final concentration: 2.5 mM).

  • Immediately transfer the plate to a UV-Vis microplate reader.

  • Read absorbance continuously at 347 nm every 1 minute for 30 minutes at 25°C. (If the assay buffer is heavily buffered at pH > 8.5, 400 nm can be used for higher sensitivity).

Step 4: Data Analysis

  • Calculate the rate of absorbance change (ΔA/min) for both Test and Blank wells.

  • Subtract the Blank ΔA/min from the Test ΔA/min to isolate true enzymatic activity.

  • Convert the corrected ΔA/min to product concentration using the slope of the 4-nitrophenol standard curve.

References

  • UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in acidic and basic media.
  • A Comparative Spectroscopic Guide to 2-[(4-Nitrophenyl)
  • UV-Vis absorption spectra of PNP at different pH values and concentrations.

Sources

A Comparative Guide to the Purity Assessment of HO-PEG3-Ph-NO2 Using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity assessment of HO-PEG3-Ph-NO2, a heterobifunctional linker molecule comprising a hydroxyl group, a triethylene glycol (PEG3) spacer, and a nitrophenyl moiety. We will delve into the causality behind experimental choices and provide supporting data to ensure a thorough understanding of the methodologies.

The Critical Role of Purity in Drug Development

The molecule in focus, HO-PEG3-Ph-NO2, combines the hydrophilicity of a PEG linker with a reactive nitroaromatic group, making it a valuable building block in the synthesis of more complex molecules, such as antibody-drug conjugates (ADCs) or targeted drug delivery systems. The presence of impurities can have significant consequences, potentially leading to unwanted side reactions, altered pharmacokinetic properties, and reduced efficacy or increased toxicity of the final drug product. Therefore, rigorous purity assessment is a critical step in the quality control process.

Comparing Analytical Techniques for Purity Assessment

Several analytical techniques can be employed for the purity assessment of small molecules like HO-PEG3-Ph-NO2. Here, we compare the most common methods, highlighting their strengths and weaknesses in the context of this specific molecule.

Analytical Technique Principle Advantages for HO-PEG3-Ph-NO2 Limitations for HO-PEG3-Ph-NO2
LC-MS Separation by liquid chromatography followed by mass-to-charge ratio detection.High sensitivity and selectivity for both the parent molecule and potential impurities.[1][2] Provides molecular weight information for impurity identification.[3]Can be more complex to operate than other techniques. Matrix effects can sometimes suppress ion signals.
HPLC-UV Separation by high-performance liquid chromatography with detection based on UV absorbance.The nitrophenyl group in HO-PEG3-Ph-NO2 has a strong UV chromophore, making this a sensitive detection method.[4]Co-eluting impurities without a chromophore will not be detected. Does not provide molecular weight information for impurity identification.
NMR Spectroscopy Nuclear Magnetic Resonance provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural confirmation and can identify and quantify impurities without the need for reference standards.[1]Lower sensitivity compared to LC-MS for trace impurities. Can be less effective for resolving complex mixtures of similar impurities.
GC-MS Separation by gas chromatography followed by mass-to-charge ratio detection.Suitable for volatile impurities.[5]HO-PEG3-Ph-NO2 is not sufficiently volatile for GC analysis without derivatization. Thermally labile nitroaromatic compounds can degrade in the GC injector.[4]

While each technique has its merits, LC-MS emerges as a superior method for a comprehensive purity assessment of HO-PEG3-Ph-NO2 due to its unparalleled sensitivity and its ability to provide structural information about unknown impurities.[3]

In-Depth Purity Assessment of HO-PEG3-Ph-NO2 by LC-MS

A well-designed LC-MS method can not only quantify the purity of HO-PEG3-Ph-NO2 but also identify and quantify potential process-related impurities.

Potential Impurities in HO-PEG3-Ph-NO2

Understanding the potential impurities is crucial for developing a robust analytical method. Based on common synthetic routes for PEGylated molecules, potential impurities could include:

  • PEG-diol: Unfunctionalized triethylene glycol.[6]

  • Bis-functionalized species: Molecules where both ends of the PEG3 chain have reacted with a nitrophenyl group.

  • Incompletely reacted starting materials: For example, the starting material for the PEG chain or the nitrophenyl group.

  • Positional isomers: Ortho, meta, or para isomers of the nitrophenyl group, if not controlled during synthesis.

  • Oxidation products: Degradation products such as aldehydes or carboxylic acids can form through oxidation of the PEG chain.[7]

Experimental Workflow for LC-MS Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of HO-PEG3-Ph-NO2 by LC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis s1 Dissolve HO-PEG3-Ph-NO2 in a suitable solvent (e.g., Acetonitrile/Water) s2 Filter the sample (0.22 µm syringe filter) s1->s2 lc_column Reversed-Phase C18 Column s2->lc_column Inject sample mobile_phase Gradient Elution: Water (A) & Acetonitrile (B) with 0.1% Formic Acid ionization Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mobile_phase->ionization Eluent flow analyzer Time-of-Flight (TOF) or Quadrupole ionization->analyzer detection Negative Ion Mode (for nitro group detection) analyzer->detection da1 Integrate peaks in the total ion chromatogram (TIC) detection->da1 Acquire data da2 Extract ion chromatograms for expected impurities da1->da2 da3 Calculate purity based on relative peak areas da2->da3

Caption: Workflow for LC-MS Purity Assessment of HO-PEG3-Ph-NO2.

Detailed LC-MS Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve the HO-PEG3-Ph-NO2 sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the compound and any less polar impurities, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

Rationale for Choices: A C18 column is chosen for its versatility in retaining and separating a wide range of small molecules. The water/acetonitrile gradient allows for the effective elution of compounds with varying polarities. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency in the mass spectrometer.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) is generally a good first choice for this type of molecule. However, Atmospheric Pressure Chemical Ionization (APCI) can also be effective for nitroaromatic compounds and may offer better sensitivity in some cases.[8][9]

  • Polarity: Negative ion mode is preferred due to the electron-withdrawing nature of the nitro group, which can be readily deprotonated or capture an electron.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap, is advantageous for accurate mass measurements, which can aid in the identification of unknown impurities. A triple quadrupole instrument can be used for highly sensitive quantification if a specific impurity needs to be monitored.

  • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range.

Rationale for Choices: Negative ion mode is selected to enhance the signal of the nitro-containing analyte and related impurities. High-resolution mass spectrometry provides the accuracy needed to propose elemental compositions for unknown peaks, which is a significant advantage over nominal mass instruments.

Data Interpretation and Purity Calculation

The purity of the HO-PEG3-Ph-NO2 sample is typically calculated based on the relative peak area of the main component in the total ion chromatogram (TIC).

Purity (%) = (Area of the main peak / Sum of the areas of all peaks) x 100

It is important to note that this calculation assumes that all compounds have a similar ionization efficiency. For a more accurate quantification, especially for known impurities, reference standards should be used to create calibration curves.

Conclusion

For the comprehensive purity assessment of HO-PEG3-Ph-NO2, LC-MS stands out as the most powerful analytical technique. Its high sensitivity, selectivity, and ability to provide structural information make it an invaluable tool for ensuring the quality and consistency of this critical reagent in drug development. By following a well-developed and validated LC-MS method, researchers can have high confidence in the purity of their starting materials, which is a fundamental requirement for the successful development of safe and effective therapeutics.

References

  • A Comparative Guide to Analytical Methods for Determining the Purity of m-PEG7-CH2-OH. Benchchem. Accessed March 7, 2024.
  • Comparative analysis of analytical methods for nitroaromatic compounds. Benchchem. Accessed March 7, 2024.
  • Detecting Ethylene Glycol and Diethylene Glycol Impurities. AZoM. Published September 15, 2022. Accessed March 7, 2024. [Link]

  • Formation of Reactive Impurities in Aqueous and Neat Polyethylene Glycol 400 and Effects of Antioxidants and Oxidation Inducers. ResearchGate. Accessed March 7, 2024. [Link]

  • Hayen H, Jachmann N, Vogel M, Karst U. LC-Electron capture APCI-MS for the determination of nitroaromatic compounds. Analyst. 2002;127(8):1027-1030. doi:10.1039/b205477a
  • An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. MDPI. Published January 31, 2025. Accessed March 7, 2024. [Link]

  • Jiménez E, Gierczak T, Stark H, Burkholder JB, Ravishankara AR. Quantum yields of OH, HO2 and NO3 in the UV photolysis of HO2NO2. Phys Chem Chem Phys. 2005;7(2):339-349. doi:10.1039/b413429j
  • Quantification of nitroaromatic explosives in contaminated soil using MALDI-TOF mass spectrometry. PLoS One. 2019;14(7):e0219533. Published 2019 Jul 5. doi:10.1371/journal.pone.0219533
  • Roberts MJ, Bentley MD, Harris JM. Chemistry for peptide and protein PEGylation. Adv Drug Deliv Rev. 2002;54(4):459-476. doi:10.1016/s0169-409x(02)00022-4
  • Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol. Polymers (Basel). 2021;13(21):3684. Published 2021 Oct 22. doi:10.3390/polym13213684
  • The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. MDPI. Published March 27, 2025. Accessed March 7, 2024. [Link]

  • Common challenges in PEGylation and how to solve them. Benchchem. Accessed March 7, 2024.
  • Purity Analysis for Pharmaceutical and Natural Health Product Industries. Pathogenia. Accessed March 7, 2024. [Link]

  • CN106872624B - Method suitable for detecting purity of pegylated protein.
  • HS-Peg3-CH2CH2N3. PubChem. Accessed March 7, 2024. [Link]

  • Nitrogen dioxide. Wikipedia. Accessed March 7, 2024. [Link]

  • Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. Anal Chem. 2003;75(16):4254-4261. doi:10.1021/ac034237f
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A Senior Application Scientist's Guide to Validating Nitro Group to Amine Reduction in PEG Linkers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of advanced drug delivery systems and bioconjugation, the chemical transformation of a nitro group to an amine within Polyethylene Glycol (PEG) linkers is a critical step. This conversion is fundamental for subsequent conjugation chemistries, often serving as the gateway to attaching therapeutic payloads or targeting moieties. However, the successful reduction of the nitro group is not merely a synthetic step; its rigorous validation is paramount to ensure the quality, efficacy, and safety of the final product.

This guide provides an in-depth comparison of common reduction methodologies and a detailed overview of the analytical techniques required for their validation. It is designed for researchers, scientists, and drug development professionals who demand both technical accuracy and practical, field-proven insights.

Part 1: Comparative Analysis of Nitro Group Reduction Methodologies

The choice of a reduction method is dictated by factors such as the substrate's sensitivity to reaction conditions, the presence of other reducible functional groups, and considerations of scalability and cost. Here, we compare three prevalent methods for the reduction of nitroarenes.

Catalytic Hydrogenation

This is a widely used and highly efficient method for nitro group reduction, employing a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[1]

Causality Behind Experimental Choices: The selection of Pd/C as a catalyst is due to its high activity and selectivity for nitro group reduction.[2][3] The use of a hydrogen balloon is a convenient and safe way to introduce hydrogen gas into the reaction on a laboratory scale.[1] The choice of solvent is crucial; alcohols like ethanol or methanol are often preferred due to their ability to dissolve the PEG linker and the nitroarene, as well as their compatibility with the catalyst.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), providing real-time feedback on the consumption of the starting material and the formation of the product.[1] The complete removal of the pyrophoric Pd/C catalyst by filtration through Celite is a critical safety and purity step.[1]

dot graph TD { A[Start: Nitro-PEG in Solvent] --> B{Add Pd/C Catalyst}; B --> C{Purge with H₂}; C --> D[Stir at Room Temperature]; D --> E{Monitor by TLC/LC-MS}; E -- Incomplete --> D; E -- Complete --> F[Filter through Celite]; F --> G[Concentrate Filtrate]; G --> H[End: Amine-PEG];

} caption: "Workflow for Catalytic Hydrogenation"

Metal-Mediated Reduction

The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid is a classic and robust method for nitro group reduction. Stannous chloride (SnCl₂) is a particularly common choice.[4]

Causality Behind Experimental Choices: Stannous chloride is an effective reducing agent for nitroarenes, and its use in alcoholic solvents provides a relatively mild and selective reaction environment.[5][6] The addition of acid, such as HCl, can accelerate the reaction. The work-up procedure involving basification is necessary to neutralize the acidic reaction mixture and precipitate tin salts, allowing for the extraction of the desired amine product.

Self-Validating System: Similar to catalytic hydrogenation, reaction progress is monitored by TLC or LC-MS. The distinct phases during the work-up (aqueous and organic) and the precipitation of metal salts provide clear checkpoints for the successful isolation of the product.

Dithionite-Mediated Reduction

Sodium dithionite (Na₂S₂O₄) is an inexpensive, safe, and effective reducing agent for aromatic nitro compounds.[7][8]

Causality Behind Experimental Choices: Sodium dithionite is a powerful reducing agent in aqueous solutions. The use of a co-solvent like methanol or DMF can be necessary to ensure the solubility of the PEGylated nitroarene. The reaction is often heated to drive it to completion.[8]

Self-Validating System: The progress of the reduction can be followed by the disappearance of the often-colored nitro compound.[8] TLC and LC-MS are again the primary methods for monitoring the reaction. The work-up involves extraction with an organic solvent to separate the product from the inorganic salts.[8]

Method Reagents Advantages Disadvantages Functional Group Tolerance
Catalytic Hydrogenation H₂, Pd/CHigh yields, clean reaction, mild conditions.[2]Requires specialized equipment for handling H₂ gas, catalyst can be pyrophoric.[9]May reduce other functional groups like alkenes, alkynes, and some protecting groups.
Metal-Mediated (SnCl₂) SnCl₂, AcidReadily available and inexpensive reagents, generally good yields.[4][6]Requires stoichiometric amounts of metal salts, work-up can be tedious.[6]Generally good, but acid-sensitive groups may be affected.
Dithionite-Mediated Na₂S₂O₄Inexpensive, easy to handle, good for sensitive substrates.[7][10]Can require elevated temperatures, may not be as efficient for all substrates.[8]Excellent, tolerates a wide range of functional groups.

Part 2: A Multi-faceted Approach to Validating Amine Formation

No single analytical technique is sufficient to unequivocally confirm the complete conversion of the nitro group to an amine. A combination of spectroscopic and chromatographic methods is essential for robust validation.

Spectroscopic Techniques

NMR is a powerful tool for structural elucidation. The chemical shifts of protons and carbons in the vicinity of the nitro and amine groups are significantly different, providing a clear indication of the transformation.

  • ¹H NMR: The aromatic protons ortho and para to a nitro group are typically shifted downfield due to the electron-withdrawing nature of the nitro group. Upon reduction to an amine, these protons will shift upfield. The appearance of a new broad singlet corresponding to the -NH₂ protons is also a key indicator.[11][12]

  • ¹³C NMR: The carbon atom attached to the nitro group will experience a significant upfield shift upon its conversion to an amine.

FT-IR spectroscopy is used to identify the presence or absence of specific functional groups.[13]

  • Nitro Group: The starting material will exhibit characteristic strong asymmetric and symmetric stretching vibrations for the N-O bonds, typically in the ranges of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.[11]

  • Amine Group: The product will show N-H stretching vibrations in the region of 3500-3300 cm⁻¹. The disappearance of the nitro group signals and the appearance of the amine signals are strong evidence of a successful reduction.[11]

dot graph G { layout=neato; node [shape=box, style=rounded]; rankdir="LR";

} caption: "Spectroscopic Shift in Nitro to Amine Reduction"

Chromatographic Techniques

HPLC is an indispensable tool for assessing the purity of the starting material and the product, as well as for monitoring the progress of the reaction.[14]

  • Methodology: A reversed-phase HPLC method is typically employed, using a C18 column with a gradient elution of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Validation: The retention time of the amine product will be different from that of the nitro starting material. A successful reaction will show the disappearance of the starting material peak and the appearance of a single, sharp product peak. The purity of the product can be quantified by integrating the peak area.

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing unequivocal confirmation of the product's identity.[15][16]

  • Methodology: The HPLC method described above is coupled to a mass spectrometer.

  • Validation: The mass spectrum of the product peak should correspond to the expected molecular weight of the amine-PEG linker. This confirms that the desired transformation has occurred and provides information about the molecular weight distribution of the PEG chain.

Technique Information Provided Key Observables
¹H NMR Structural confirmation, presence of amine protons.Upfield shift of aromatic protons, appearance of -NH₂ signal.[12]
¹³C NMR Structural confirmation.Upfield shift of the carbon attached to the nitrogen.
FT-IR Presence/absence of functional groups.Disappearance of -NO₂ stretches, appearance of -NH stretches.[11]
HPLC Purity, reaction monitoring.Shift in retention time, single product peak.[14]
LC-MS Identity confirmation, molecular weight.Correct mass-to-charge ratio for the amine product.[15]

Part 3: Experimental Protocols

General Reaction Monitoring Protocol (TLC)
  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Spot the reaction mixture, the starting material, and a co-spot on a TLC plate.

  • Develop the plate and visualize under UV light.

  • The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate reaction progress.

Protocol for Catalytic Hydrogenation
  • Dissolve the nitro-PEG linker in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).[1]

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.[1]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Keep the filter cake wet.[1]

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine-PEG linker.

HPLC Validation Protocol
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Dissolve a small sample of the crude product in the mobile phase and inject.

  • Analyze the chromatogram for the presence of the product peak and the absence of the starting material peak.

Conclusion

The reduction of a nitro group to an amine in PEG linkers is a foundational step in the synthesis of many advanced bioconjugates. The choice of the reduction method should be carefully considered based on the specific requirements of the molecule and the desired scale of the reaction. Rigorous validation of this transformation is non-negotiable and requires a multi-pronged analytical approach. By combining the structural insights from NMR and FT-IR with the purity and identity confirmation from HPLC and LC-MS, researchers can ensure the quality and reliability of their amine-functionalized PEG linkers, paving the way for the successful development of next-generation therapeutics.

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The Impact of Linker Length on Bioconjugate Performance: A Comparative Analysis of PEG3 and PEG6 Nitrophenyl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selection of a chemical linker is a critical decision in the development of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's properties, particularly its length and hydrophilicity, can profoundly influence the solubility, stability, pharmacokinetics, and ultimately, the therapeutic efficacy of the final product.[][2][3][4] This guide provides a detailed comparative analysis of two commonly employed polyethylene glycol (PEG) linkers, PEG3 and PEG6 nitrophenyl ethers, to assist researchers in making informed decisions for their specific applications. We will delve into the physicochemical characteristics of these linkers, their impact on bioconjugate performance, and provide experimental protocols for their evaluation.

Introduction: The Pivotal Role of PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are hydrophilic, flexible spacers composed of repeating ethylene glycol units.[5][6] Their incorporation into bioconjugates offers several key advantages:

  • Enhanced Solubility: The hydrophilic nature of PEG improves the aqueous solubility of hydrophobic molecules, which is crucial for formulation and administration.[5][7][8][9]

  • Reduced Immunogenicity: PEGylation can mask immunogenic epitopes on therapeutic proteins, potentially decreasing the risk of an immune response.[7][8]

  • Improved Pharmacokinetics: The increased hydrodynamic volume imparted by the PEG chain can reduce renal clearance, leading to a longer circulation half-life.[2][5][9]

  • Enhanced Stability: PEG linkers can protect bioconjugates from enzymatic degradation, thereby increasing their stability in biological systems.[5][7]

The length of the PEG chain is a tunable parameter that allows for precise control over these properties.[3][7] This guide focuses on the comparison between a shorter linker, PEG3 (containing three ethylene glycol units), and a longer linker, PEG6 (containing six ethylene glycol units), both functionalized with a nitrophenyl ether group for subsequent conjugation reactions.

Physicochemical Properties: PEG3 vs. PEG6 Nitrophenyl Ethers

The fundamental difference between PEG3 and PEG6 nitrophenyl ethers lies in the length of the polyethylene glycol chain. This seemingly small variation leads to distinct physicochemical properties that can have a significant impact on the behavior of the resulting bioconjugate.

PropertyPEG3 Nitrophenyl EtherPEG6 Nitrophenyl EtherRationale and Implications
Molecular Weight LowerHigherA higher molecular weight can contribute to a larger hydrodynamic radius, potentially leading to longer circulation times.[10][11]
Hydrophilicity Moderately HydrophilicHighly HydrophilicThe increased number of ether oxygens in PEG6 enhances its ability to form hydrogen bonds with water, leading to greater aqueous solubility.[5][8] This can be advantageous for highly hydrophobic payloads.
Flexibility Less FlexibleMore FlexibleThe longer PEG6 chain provides greater conformational freedom. This can be critical for achieving the optimal orientation for target binding or for the formation of a productive ternary complex in PROTACs.[12][13]
Steric Hindrance LowerHigherThe longer PEG6 chain can create more steric hindrance, which may impact binding affinity or enzymatic reactions. This is a critical consideration in the design of bioconjugates where precise molecular recognition is required.[3][12]

Impact on Bioconjugate Performance: A Comparative Overview

The choice between a PEG3 and a PEG6 linker is highly dependent on the specific application and the desired therapeutic outcome.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The linker's stability in circulation and its ability to release the payload at the target site are paramount.

  • PEG3 Linkers: The shorter length of PEG3 linkers may be advantageous in situations where a more compact ADC is desired. This can sometimes lead to better cell permeability and in vitro cytotoxicity. However, the lower hydrophilicity might be a limitation when working with highly hydrophobic payloads, potentially leading to aggregation.[2]

  • PEG6 Linkers: The increased hydrophilicity of PEG6 linkers is beneficial for conjugating hydrophobic drugs, as it can mitigate aggregation and improve the overall solubility of the ADC.[14] The longer chain can also lead to an improved pharmacokinetic profile, with a longer plasma half-life.[2][15] However, the increased steric hindrance from the longer PEG chain could potentially interfere with antibody-antigen binding or the release of the payload.[3]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a crucial role in enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][12]

  • PEG3 Linkers: A shorter PEG3 linker might be optimal when the binding sites on the target protein and the E3 ligase are in close proximity. A shorter linker can reduce the entropic penalty associated with ternary complex formation. However, if the linker is too short, it can lead to steric clashes, preventing the formation of a productive complex.[12]

  • PEG6 Linkers: The greater flexibility of a PEG6 linker can be advantageous in allowing the target protein and E3 ligase to adopt the necessary orientation for efficient ubiquitination, especially when the binding pockets are further apart.[12][13] However, an excessively long and flexible linker might not effectively bring the two proteins together or could lead to non-productive binding orientations.[12]

Experimental Evaluation and Protocols

To empirically determine the optimal linker length for a specific application, a systematic evaluation of bioconjugates with both PEG3 and PEG6 linkers is essential.

Synthesis of PEG Nitrophenyl Ether Linkers

The synthesis of PEG nitrophenyl ethers typically involves the reaction of a PEG-diol with 4-nitrophenyl chloroformate. A general synthetic scheme is provided below.

Synthesis cluster_reactants Reactants PEG_OH HO-(CH2CH2O)n-H (PEG3 or PEG6) Reaction PEG_OH->Reaction NPC 4-Nitrophenyl Chloroformate NPC->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Product 4-Nitrophenyl-O-(CH2CH2O)n-H Reaction->Product Stirring, RT

Caption: General synthesis of PEG nitrophenyl ethers.

A detailed protocol for the synthesis of a four-arm PEG-nitrophenyl carbonate can be found in the work of Walters et al. (2016).[16]

In Vitro Evaluation of ADCs

A series of in vitro assays should be performed to compare the performance of ADCs constructed with PEG3 and PEG6 linkers.

ADC_Evaluation cluster_ADCs Test Articles cluster_assays In Vitro Assays ADC_PEG3 ADC with PEG3 Linker DAR DAR Determination (HIC/LC-MS) ADC_PEG3->DAR Binding Binding Affinity (ELISA/SPR) ADC_PEG3->Binding Internalization Internalization Assay (Flow Cytometry/Confocal) ADC_PEG3->Internalization Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) ADC_PEG3->Cytotoxicity Stability Plasma Stability Assay ADC_PEG3->Stability ADC_PEG6 ADC with PEG6 Linker ADC_PEG6->DAR ADC_PEG6->Binding ADC_PEG6->Internalization ADC_PEG6->Cytotoxicity ADC_PEG6->Stability

Caption: Workflow for the in vitro evaluation of ADCs.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed target cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADCs containing either the PEG3 or PEG6 linker. Include an untreated control and a control treated with the unconjugated payload.

  • Incubation: Incubate the cells for a period determined by the cell doubling time (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each ADC.

In Vitro Evaluation of PROTACs

For PROTACs, the primary in vitro endpoint is the degradation of the target protein.

PROTAC_Evaluation cluster_PROTACs Test Articles cluster_assays In Vitro Assays PROTAC_PEG3 PROTAC with PEG3 Linker Degradation Target Degradation (Western Blot/ELISA) PROTAC_PEG3->Degradation Permeability Cell Permeability Assay (e.g., PAMPA) PROTAC_PEG3->Permeability Ternary_Complex Ternary Complex Formation (e.g., SPR, FRET) PROTAC_PEG3->Ternary_Complex PROTAC_PEG6 PROTAC with PEG6 Linker PROTAC_PEG6->Degradation PROTAC_PEG6->Permeability PROTAC_PEG6->Ternary_Complex

Caption: Workflow for the in vitro evaluation of PROTACs.

Experimental Protocol: Target Protein Degradation (Western Blot)

  • Cell Treatment: Treat cells expressing the target protein with various concentrations of the PROTACs containing either the PEG3 or PEG6 linker for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin), followed by an appropriate secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the extent of target protein degradation relative to the loading control.

Conclusion

The choice between a PEG3 and a PEG6 nitrophenyl ether linker is a critical design parameter that can significantly impact the performance of a bioconjugate. There is no universally optimal linker length; the ideal choice is contingent upon the specific molecular context of the antibody, payload, target protein, and E3 ligase.[12] A shorter PEG3 linker may be preferable for applications requiring a compact structure and potentially better cell permeability, while a longer PEG6 linker can enhance solubility and improve pharmacokinetic properties, particularly for hydrophobic payloads.[2][8] Empirical testing of a range of linker lengths is therefore a crucial step in the development of any new bioconjugate to identify the optimal balance of properties for therapeutic success.[12]

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  • Antunes, F. A., et al. (2014). Carbohydrate PEGylation, an approach to improve pharmacological potency. PMC. Available from: [Link]

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Assessing Hydrolytic Stability of Nitrophenyl Ether Bonds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical assessment of the hydrolytic stability of nitrophenyl ether bonds, contrasting them with common bioisosteres like esters and amides. It is designed for researchers in medicinal chemistry and chemical biology who utilize this motif as a linker, prodrug moiety, or chromogenic probe.

Executive Summary: The Stability Paradox

The Nitrophenyl Ether (NPE) bond represents a unique structural motif in drug design. Unlike its ester counterparts, the NPE bond is chemically resistant to spontaneous hydrolysis under physiological conditions (pH 7.4). However, its stability profile is complex: the electron-withdrawing nitro group activates the ring for specific degradation pathways—namely Nucleophilic Aromatic Substitution (


)  under alkaline conditions and Oxidative O-Dealkylation  by metabolic enzymes (CYP450).

This guide delineates the specific stability boundaries of NPE bonds, providing a self-validating experimental framework to distinguish between chemical instability (hydrolysis) and biological liability (metabolism).

Mechanistic Comparison: Ether vs. Ester vs. Amide

To select the appropriate linker, one must understand the underlying cleavage mechanisms. The table below contrasts the NPE bond with standard alternatives.

Comparative Stability Profile
FeatureNitrophenyl Ester (R-CO-O-ArNO₂)Nitrophenyl Alkyl Ether (R-O-ArNO₂)Nitrophenyl Aryl Ether (Ar-O-ArNO₂)Amide (R-CO-NH-R)
Bond Type Acyl-OxygenAlkyl-OxygenAryl-OxygenAmide
Hydrolytic Stability (pH 7.4) Low (Minutes to Hours)High (Indefinite)High (Indefinite)Very High (Years)
Alkaline Stability (pH > 10) Rapid Hydrolysis (

)
Moderate (

risk at high T)
Moderate (

risk)
Stable
Metabolic Liability Esterases (Rapid cleavage)CYP450 (O-Dealkylation)Generally StablePeptidases (Slow/Specific)
Primary Cleavage Mechanism Nucleophilic Acyl SubstitutionOxidative C-H AbstractionNucleophilic Aromatic SubstitutionEnzymatic Hydrolysis
Application Enzyme Substrates (Chromogenic)Chemical Probes / LinkersHerbicides / ScaffoldsDrug Backbones
Mechanistic Pathways (Visualized)

The following diagram illustrates the distinct energy barriers and pathways for cleavage. Note that while esters cleave via a low-energy tetrahedral intermediate, ethers require either high-energy oxidative activation (metabolism) or extreme nucleophilic attack (


).

CleavagePathways Substrate Nitrophenyl Ether (R-O-ArNO2) AcidHydrolysis Acidic Hydrolysis (pH < 1) Substrate->AcidHydrolysis Protonation AlkHydrolysis Alkaline Cleavage (SNAr, pH > 12) Substrate->AlkHydrolysis OH- Attack Metabolism Metabolic (CYP450) Substrate->Metabolism Oxidation of alpha-Carbon Stable STABLE (No Reaction) AcidHydrolysis->Stable High Barrier (Stable at pH 7) Nitrophenol Release of Nitrophenol AlkHydrolysis->Nitrophenol Slow (Requires Heat) Metabolism->Nitrophenol Rapid (In Vivo) Ester Nitrophenyl Ester (Comparison) Ester->Nitrophenol Spontaneous Hydrolysis (pH 7)

Caption: Comparative cleavage pathways. Nitrophenyl ethers resist direct hydrolysis (unlike esters) but are susceptible to metabolic oxidation and extreme alkaline conditions.

Experimental Protocols

To rigorously assess the stability of a Nitrophenyl Ether candidate, you must decouple chemical hydrolysis from enzymatic degradation.

Protocol A: Chemical Hydrolytic Stability (pH Stress Test)

Objective: Determine the intrinsic stability of the ether bond against solvolysis.

Reagents:

  • Buffers: 0.1 N HCl (pH 1.2), Phosphate Buffer (pH 7.4), 0.1 N NaOH (pH 13.0).

  • Internal Standard: Caffeine or Benzamide (chemically inert).

  • Detection: HPLC-UV/Vis (monitoring Nitrophenol release at 405 nm and parent compound disappearance).

Workflow:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation: Dilute stock 1:100 into pre-warmed (37°C) buffer vials (Final conc: 100 µM).

  • Sampling: Aliquot samples at

    
     hours.
    
  • Quenching: Neutralize acid/base samples immediately with equal volume of opposing buffer.

  • Analysis: Inject onto RP-HPLC (C18 column).

    • Pass Criteria: >95% parent compound remaining after 24h at pH 7.4.

    • Note: If yellow color develops in pH 13 samples,

      
       cleavage is occurring.
      
Protocol B: Metabolic Stability (Microsomal Stability Assay)

Objective: Assess susceptibility to oxidative O-dealkylation, the primary failure mode for alkyl-aryl ethers in vivo.

Reagents:

  • Liver Microsomes: Human/Rat liver microsomes (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) and Test Compound (1 µM) in Phosphate Buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH solution to start the reaction. (Include a "minus NADPH" control to rule out chemical hydrolysis).

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Termination: Add ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: LC-MS/MS. Monitor the loss of parent mass and formation of the phenol metabolite.

Decision Logic for Linker Selection

Use this logic flow to determine if a Nitrophenyl Ether is suitable for your application.

DecisionTree Start Select Linker Motif Q1 Is metabolic stability (in vivo) required? Start->Q1 Q2 Is the 'Nitro' group required for activity? Q1->Q2 Yes Result_Ester Use ESTER (For prodrugs only) Q1->Result_Ester No (In vitro use) Result_Amide Use AMIDE or DIARYL ETHER Q2->Result_Amide No (Replace with stable bioisostere) Result_NPE Use NITROPHENYL ETHER (Accept O-dealkylation risk) Q2->Result_NPE Yes (e.g. Probe/Herbicide)

Caption: Selection logic. Nitrophenyl ethers are ideal for in vitro probes but require careful validation for in vivo drugs due to metabolic liability.

References

  • Hydrolysis Mechanisms of Nitrophenyl Esters vs Ethers

    • Source: "Unraveling Acid–Base Contributions in p-Nitrophenyl Acet
  • Nucleophilic Arom

    
    ) 
    
    • Source: "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry.
  • Metabolic Cleavage (O-Dealkyl

    • Source: "Benzene, 1-methoxy-4-nitro- Evaluation Statement." Industrial Chemicals Environmental Management (Australia).
  • Photolytic Cleavage (Caging Groups)

    • Source: "Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers." Journal of the American Chemical Society.[1]

  • Compar

    • Source: "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.

Sources

Benchmarking Solubility Enhancement of PEG-Nitro Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the poor aqueous solubility of promising nitroaromatic drug candidates presents a significant obstacle to clinical translation.[1][2] Nitro groups, while integral to the pharmacophore of many therapeutic agents, often increase molecular hydrophobicity, leading to challenges in formulation and bioavailability.[3] Polyethylene glycol (PEG) conjugation, or PEGylation, is a clinically validated and widely adopted strategy to overcome this limitation.[4][5] This guide provides an in-depth, objective comparison of various PEGylation strategies for enhancing the solubility of nitro-conjugates, supported by detailed experimental protocols and data interpretation frameworks.

The Mechanism of PEG-Mediated Solubility Enhancement

PEGylation improves the solubility of hydrophobic molecules, such as many nitro-compounds, through several key mechanisms. The covalent attachment of the highly hydrophilic PEG polymer fundamentally alters the physicochemical properties of the parent molecule.[4][6]

The long, flexible PEG chains, composed of repeating ethylene glycol units, exhibit high solubility in water and various organic solvents.[7][] When conjugated to a drug, the PEG chain forms a dynamic, hydrophilic cloud or "hydrodynamic shell" around the molecule. This shell effectively masks the hydrophobic core of the nitro-compound, increasing its interaction with water molecules and thereby enhancing its aqueous solubility.[6][9] Furthermore, PEGylation can disrupt the crystalline lattice structure of the drug, reducing the energy required for dissolution and preventing aggregation.[]

Strategic Benchmarking: Comparing PEGylation Approaches

A systematic evaluation is crucial to identify the optimal PEGylation strategy for a given nitro-compound. This involves comparing conjugates that vary in PEG architecture and molecular weight.

Key Comparison Parameters:

  • PEG Architecture: Linear vs. Branched:

    • Linear PEGs: Consist of a single, straight polymer chain. They are the most common type and offer a straightforward approach to increasing the hydrodynamic radius.

    • Branched PEGs: Feature multiple PEG chains radiating from a central core. This architecture can provide a more comprehensive shielding of the drug molecule, potentially leading to greater solubility enhancement compared to a linear PEG of the same total molecular weight.

  • PEG Molecular Weight (MW):

    • The size of the PEG chain directly influences its solubilizing capacity. Generally, increasing the PEG molecular weight leads to higher solubility.[10] However, there is a point of diminishing returns, and excessively high MW PEGs can introduce challenges such as increased viscosity.[9] This guide recommends benchmarking a range of sizes, for example, 2 kDa, 5 kDa, 10 kDa, and 20 kDa. It's important to note that a PEG MW of 2 kDa or higher is often considered necessary to significantly impact surface properties.[9]

A well-designed study will compare the solubility of the parent nitro-compound against a matrix of its PEGylated derivatives, as outlined in the hypothetical example below.

Data Presentation: Comparative Solubility of PEG-Nitro Conjugates
Compound IDDescriptionMolecular Weight (Total)Aqueous Solubility (µg/mL)Fold Increase vs. Parent
NC-001Parent Nitro-Compound350 Da51x (Baseline)
NC-PEG-L2kLinear 2 kDa PEG~2,350 Da15030x
NC-PEG-L5kLinear 5 kDa PEG~5,350 Da45090x
NC-PEG-L10kLinear 10 kDa PEG~10,350 Da900180x
NC-PEG-B10kBranched 10 kDa PEG~10,350 Da1200240x
NC-PEG-B20kBranched 20 kDa PEG~20,350 Da1800360x

This table presents hypothetical data for illustrative purposes.

Experimental Design and Protocols

Accurate and reproducible solubility data is the cornerstone of any benchmarking study. The "gold standard" for determining equilibrium solubility is the shake-flask method.[11] This method measures the thermodynamic solubility, which reflects the true equilibrium of the compound in a saturated solution and is critical for lead optimization and formulation development.[12][13]

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the benchmarking process, from compound selection to final data analysis.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Select Parent Nitro-Compound B Synthesize PEG-Nitro Conjugates (Linear & Branched, Varying MW) A->B C Perform Shake-Flask Solubility Assay B->C D Quantify Dissolved Compound (HPLC-UV) C->D E Calculate Solubility (µg/mL or µM) D->E F Determine Fold-Increase in Solubility E->F G Compare Performance of Conjugates F->G

Caption: Workflow for Benchmarking PEG-Nitro Conjugate Solubility.

Detailed Protocol: Shake-Flask Method for Equilibrium Solubility

This protocol provides a step-by-step guide for determining the thermodynamic solubility of PEG-nitro conjugates.

Materials:

  • Test compounds (Parent nitro-compound and PEG-nitro conjugates) as dry powder.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Glass vials with screw caps.

  • Orbital shaker or shaking incubator set to a controlled temperature (e.g., 25°C or 37°C).

  • Centrifuge.

  • 0.45 µm syringe filters.[14]

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the test compound to a glass vial. The presence of undissolved solid is essential to ensure a saturated solution is achieved.

    • Add a known volume of PBS (e.g., 1 mL) to the vial.

  • Equilibration:

    • Seal the vials tightly and place them in a shaking incubator.

    • Agitate the samples for an extended period (typically 24-48 hours) to ensure the solution reaches equilibrium.[12][15] The extended incubation is a key difference from faster, kinetic solubility assays.[13]

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • To ensure complete removal of any particulate matter, either centrifuge the supernatant at high speed (e.g., 20,000 rcf for 10 minutes) or filter it through a 0.45 µm syringe filter.[14][16] This step is critical for accurate quantification.

  • Quantification by HPLC-UV:

    • Prepare a calibration curve using standard solutions of the test compound at known concentrations.

    • Dilute the clarified supernatant with an appropriate solvent (e.g., methanol or a mixture of the mobile phase) to bring the concentration within the linear range of the calibration curve.[16]

    • Inject the diluted sample into the HPLC-UV system.

    • Determine the concentration of the dissolved compound by comparing its peak area to the calibration curve.[14][17]

  • Data Calculation:

    • Calculate the solubility of the compound in the original supernatant, accounting for the dilution factor used.

    • Express the final solubility in appropriate units (e.g., µg/mL or µM).

Interpreting the Results

The primary output of this benchmarking study is the quantitative comparison of solubility enhancement. The "Fold Increase" provides a direct measure of the efficacy of each PEGylation strategy.

Causality and Insights:

  • Effect of Molecular Weight: As seen in the example data, increasing the molecular weight of the linear PEG from 2 kDa to 10 kDa resulted in a progressively higher fold increase in solubility. This is attributed to the larger hydrophilic shell provided by the longer PEG chains.[10]

  • Effect of Architecture: At the same total molecular weight (10 kDa), the branched PEG conjugate (NC-PEG-B10k) demonstrated a greater solubility enhancement (240x) compared to its linear counterpart (180x). This supports the hypothesis that the three-dimensional structure of branched PEGs offers more effective shielding of the hydrophobic nitro-compound.

Visualizing the Mechanism

The diagram below illustrates the fundamental principle of how PEGylation enhances the solubility of a hydrophobic nitro-compound.

G cluster_water Aqueous Environment (Water Molecules) cluster_conjugate PEG-Nitro Conjugate w1 H₂O w2 H₂O w3 H₂O w4 H₂O w5 H₂O w6 H₂O Nitro Hydrophobic Nitro-Compound PEG Hydrophilic PEG Chain Nitro->PEG Covalent Linker PEG->w1 H-Bonds PEG->w3 PEG->w5

Caption: PEG chain improves interaction with water molecules.

Conclusion

Benchmarking the solubility of PEG-nitro conjugates requires a systematic and rigorous approach. By comparing different PEG architectures and molecular weights using the validated shake-flask method, researchers can generate the reliable data needed to select the optimal strategy for their specific drug candidate. This guide provides the foundational knowledge and detailed protocols to execute such a study, ultimately facilitating the development of poorly soluble but therapeutically promising nitro-compounds into effective medicines.[18]

References

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC. (2024).
  • The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - MDPI. (2025).
  • Enhancing Drug Solubility and Bioavailability with PEG Derivatives: A Technical Guide - Benchchem.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
  • ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. (2023). MDPI.
  • The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC.
  • Effect of Molecular Weight on the Dissolution Profiles of PEG Solid Dispersions Containing Ketoprofen - MDPI. (2023).
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (2009).
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024).
  • The Effect of Polyethylene Glycol on Drug Content, Particle Morphology, and Carbamazepine Release Profiles of Sustained Release.
  • How to measure solubility for drugs in oils/emulsions? - ResearchGate. (2023).
  • Full article: PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective - Taylor & Francis. (2022).
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC. (2024).
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024).
  • Current drug research on PEGylation with small molecular agents - Creative PEGWorks.
  • Beyond PEGylation: A Comparative Guide to Enhancing Drug Solubility - Benchchem.
  • Protocol for Formulation Preparation for Drug Quantitation by HPLC-UV/Vis.
  • Polyethylene Glycol in Pharmacy - BOC Sciences.
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • The Importance of Solubility for New Drug Molecules. (2020).
  • PEGylated therapeutics in the clinic - PMC. (2023).
  • Shake-Flask Solubility Assay - Bienta.
  • Analytical Method Selection for Drug Product Dissolution Testing.
  • Solubility: a speed–breaker on the drug discovery highway - MedCrave online. (2017).

Sources

Safety Operating Guide

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The management and disposal of specialized chemical building blocks require a rigorous, systems-based approach to ensure environmental compliance, laboratory safety, and operational efficiency. 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol (CAS: 63134-26-9) is a PEGylated nitroaromatic compound frequently utilized as a linker in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and bioconjugates[1].

Because this molecule contains a nitroaromatic moiety, its end-of-life management must be carefully controlled. Improper disposal or incomplete combustion can lead to the release of toxic nitrogen oxides (NOx) and environmental contamination. As a Senior Application Scientist, I have outlined the definitive logistical and operational plan for the safe handling and disposal of this reagent in a professional laboratory setting.

Physicochemical Profiling for Waste Characterization

Before a chemical can be disposed of, its properties must dictate its waste stream trajectory. The fundamental principle of waste management is causality: the elemental composition of the molecule directly determines the required destruction methodology.

Chemical PropertyValueOperational Disposal Implication
CAS Number 63134-26-9[1]Required for Environmental Health & Safety (EHS) waste manifest tracking.
Molecular Formula C₁₂H₁₇NO₆[1]Contains nitrogen and oxygen; lacks halogens. Dictates routing to specific organic streams.
Molecular Weight 271.27 g/mol [1]Utilized for mass-balance calculations in highly regulated pharmaceutical waste audits.
Halogen Content 0%Critical: Must be segregated into Non-Halogenated Organic Waste. Mixing with halogens increases disposal costs and alters incineration parameters.
Functional Groups Nitroarene, PEG chainHigh-temperature incineration required to prevent the formation of toxic NOx byproducts.

Operational Disposal Plan: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Each step includes a verification check to ensure compliance with standard Resource Conservation and Recovery Act (RCRA) principles or equivalent international laboratory safety standards.

Phase 1: Segregation and Compatibility Assessment

The primary failure point in laboratory waste management is improper mixing, which can lead to exothermic reactions or gas evolution in waste carboys.

  • Identify the Stream: Classify the neat chemical or its reaction byproducts (e.g., solutions in standard organic solvents like ethyl acetate or dichloromethane) based on the solvent used.

  • Segregation Logic: If the chemical is dissolved in a non-halogenated solvent (e.g., DMSO, methanol), route it to the Non-Halogenated Organic Waste stream. If it was used in a reaction involving halogenated solvents (e.g., chloroform, DCM), the entire mixture must be routed to the Halogenated Organic Waste stream.

  • Verification: Before adding to a bulk waste container, verify that the waste carboy does not contain incompatible materials (e.g., strong oxidizing agents, concentrated acids) that could react with the PEG ether linkages or the nitro group.

Phase 2: Primary Containment and Labeling
  • Containment Vessel: Utilize high-density polyethylene (HDPE) or safety-coated glass carboys. Do not use standard metal cans, as trace acidic byproducts from synthetic workflows could cause corrosion.

  • Headspace Management: Never fill waste containers beyond 80% capacity. The 20% headspace accommodates potential vapor pressure fluctuations caused by ambient temperature changes in the lab.

  • Regulatory Labeling: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. The label must explicitly list "2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol" alongside any solvents, detailing approximate percentages.

  • Verification: Ensure the container is kept closed with a secure, vented cap at all times except when actively adding waste.

Phase 3: Institutional Transfer and Final Destruction

Laboratories must never attempt to chemically neutralize or degrade complex organic molecules in-house as a form of disposal.

  • EHS Handoff: Transfer the sealed, labeled containers to your institution's EHS department or designated hazardous waste storage area.

  • Final Destruction Methodology: EHS will contract a licensed hazardous waste disposal facility. For nitroaromatic compounds, the mandated destruction method is High-Temperature Commercial Incineration . The incinerator must operate at temperatures sufficient (typically >1000°C) to cleave the stable aromatic ring and ensure the nitro group is fully oxidized to N₂ and CO₂, preventing the emission of toxic NO/NO₂ gases.

  • Verification: Retain the EHS waste transfer manifest for your laboratory's compliance records.

Disposal Workflow Visualization

DisposalWorkflow A Chemical Waste Generation (2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol) B Waste Characterization (Determine Solvent Matrix) A->B Assess C Primary Containment (HDPE / Glass Carboy) B->C Segregate & Label D EHS / Institutional Collection C->D Transfer Manifest E Licensed High-Temperature Incineration (>1000°C) D->E Final Destruction

Workflow for the safe segregation and institutional disposal of nitroaromatic PEG derivatives.

Emergency Logistics: Accidental Spill Protocol

In the event of an accidental spill of the neat material during weighing or transfer, immediate logistical action is required to prevent exposure and environmental release:

  • Isolate: Evacuate non-essential personnel from the immediate bench area. Ensure appropriate PPE (nitrile gloves, lab coat, safety goggles) is worn.

  • Contain and Absorb: Do not flush with water. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial spill pads).

  • Collect: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a chemically compatible, sealable container (e.g., a wide-mouth polypropylene jar).

  • Dispose: Label the jar clearly as "Spill Cleanup: Contains 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol and [Absorbent Name]" and route it through the standard EHS hazardous waste workflow described above.

References

Sources

Personal protective equipment for handling 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

At our core, we believe that supplying high-purity chemical building blocks is only half of our responsibility. Your safety, operational efficiency, and the integrity of your research are paramount.

Handling 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol (often referred to as Nitro-PEG3-alcohol) requires strict adherence to safety protocols. While the polyethylene glycol (PEG) chain enhances solubility for bioconjugation and drug development, the 4-nitrophenoxy moiety carries significant toxicological risks. This guide provides a self-validating, mechanistic approach to handling this compound safely.

Chemical Profile & Hazard Classification

Before handling the material, it is critical to understand its physicochemical properties and regulatory hazard classifications.

Table 1: Physicochemical Profile & Hazard Classification

Property / HazardValue / ClassificationCausality / Operational Implication
CAS Number 63134-26-9Unique identifier for safety tracking and waste logging[1].
Molecular Formula C₁₂H₁₇NO₆PEG3 chain increases solubility; nitrophenol drives toxicity.
Acute Toxicity Category 4 (Oral/Dermal/Inhalation)Harmful if absorbed; requires strict multi-layer barrier protection[2].
Skin/Eye Irritation Category 2 / 2ACauses severe irritation; mandates tight-fitting goggles over safety glasses[2].
Target Organ Toxicity STOT RE 2 (Blood, Liver, Kidneys)Chronic or acute exposure risks methemoglobinemia and organ damage[3].

Mechanistic Toxicology: The "Why" Behind the PPE

To build a robust safety culture, researchers must understand why specific PPE is required. The toxicity of this compound is driven by its 4-nitrophenoxy headgroup. While the PEG3 tail reduces the vapor pressure compared to neat 4-nitrophenol, it also acts as a permeation enhancer, facilitating rapid dermal and cellular uptake.

Once internalized, the compound exerts toxicity through two primary mechanisms:

  • Uncoupling of Oxidative Phosphorylation: Nitrophenols act as lipophilic protonophores. They transport protons across the inner mitochondrial membrane, dissipating the proton motive force required by ATP synthase. This uncouples electron transport from ATP production, leading to rapid cellular energy depletion[4].

  • Methemoglobinemia: Hepatic metabolism of the nitro group via nitroreductases generates reactive hydroxylamine intermediates. These intermediates oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, forming methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, potentially leading to cyanosis and tissue hypoxia[5],[6].

ToxicityMechanism A 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol (Exposure) B Cellular Uptake (Lipophilic Permeation) A->B C Mitochondrial Membrane Accumulation B->C G Nitroreduction to Hydroxylamines B->G D Protonophore Activity (H+ Gradient Dissipation) C->D E Uncoupling of Oxidative Phosphorylation D->E F ATP Depletion & Cellular Stress E->F H Methemoglobinemia (Fe2+ to Fe3+ oxidation) G->H

Mechanistic toxicity pathways of 4-nitrophenoxy derivatives.

Personal Protective Equipment (PPE) Matrix

Based on the toxicological profile, standard lab attire is insufficient. Implement the following self-validating PPE system.

Table 2: PPE Matrix and Quantitative Specifications

PPE CategoryMaterial / SpecificationBreakthrough / ThicknessScientific Rationale
Primary Gloves Nitrile Rubber (NBR)>480 min / ≥0.11 mmNBR provides excellent resistance to aqueous and polar organic solutions[3].
Secondary Gloves Butyl Rubber or Heavy NBR>480 min / ≥0.40 mmRequired if handling neat material in large quantities or with carrier solvents.
Eye Protection Polycarbonate GogglesANSI Z87.1 / EN 166Prevents aerosolized droplet or dust permeation into the ocular mucosa[2].
Respirator N95 / P100 Particulate95% - 99.97% filtrationMitigates inhalation of aerosolized PEG-nitrophenol if a fume hood fails.

Operational Workflow & Handling Protocol

Do not handle this compound on an open bench. The following step-by-step methodology ensures zero-exposure during routine laboratory operations[1].

Step 1: Environmental & Equipment Preparation

  • Verify the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong alkalis, reducing agents, and concentrated sulfuric acid, which can cause violent reactions[3].

  • Line the working surface with a chemical-resistant, absorbent bench pad.

Step 2: PPE Donning & Verification

  • Equip double nitrile gloves (inner layer 0.11 mm, outer layer 0.40 mm), a fully buttoned flame-resistant lab coat, and tight-fitting goggles.

Step 3: Dispensing and Weighing

  • Because powders or viscous liquids can accumulate static, use an anti-static gun (zerostat) on the container to prevent aerosolization.

  • Transfer the required mass into a pre-tared vial using a grounded stainless-steel spatula.

  • Immediately seal both the primary container and the reaction vial inside the hood.

Step 4: Solubilization & Reaction Assembly

  • Introduce carrier solvents (e.g., DMF, DCM) via syringe through a septum to minimize open-air exposure.

  • Critical Caution: If using DMSO as a solvent, be aware that it acts as a powerful dermal permeation enhancer, significantly increasing the risk of systemic nitrophenol absorption if spilled on the skin.

Step 5: Post-Handling Decontamination

  • Wipe down the balance, spatulas, and bench pad with a 70% ethanol/water solution.

  • Dispose of all contaminated wipes in a designated solid organic waste container.

HandlingWorkflow Start Pre-Operation: PPE & Fume Hood Setup Weighing Weighing & Transfer (Draft Shield/Enclosure) Start->Weighing Reaction Reaction Assembly (Secondary Containment) Weighing->Reaction Quenching Reaction Quenching (Aqueous Workup) Reaction->Quenching Waste Waste Segregation (Halogen-Free Organics) Quenching->Waste Decon Surface Decontamination (Soap & Water/Ethanol) Quenching->Decon Disposal Incineration by Certified Contractor Waste->Disposal Decon->Disposal

Step-by-step operational and disposal workflow for safe handling.

Emergency Response & First Aid

In the event of an exposure, immediate action is required to prevent systemic toxicity:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water. If available, use a Diphoterine® solution for rapid chemical decontamination[1]. Do not use solvents (like ethanol) on the skin, as this will drive the chemical deeper into the dermis.

  • Eye Contact: Rinse eyes with copious amounts of water for at least 20 minutes. Remove contact lenses if present and easy to do[1]. Seek immediate ophthalmological attention.

  • Inhalation/Ingestion: Move the victim to fresh air. Seek immediate medical attention and monitor for signs of cyanosis (blue-colored blood/lips), which indicates methemoglobinemia[3].

Disposal & Waste Management Plan

Nitrophenol derivatives are highly toxic to aquatic life and must never be discharged into municipal sewer systems[2].

  • Segregation: Do not mix nitrophenol waste with strong oxidizing agents or alkaline waste[3].

  • Liquid Waste: Collect in high-density polyethylene (HDPE) carboys clearly labeled "Non-Halogenated Organic Waste - Toxic (Nitrophenol Derivatives)".

  • Solid Waste: Contaminated gloves, paper towels, bench pads, and empty vials must be placed in a heavy-duty, sealable chemical waste bag.

  • Final Disposal: Waste must be handled by a certified chemical waste contractor for high-temperature incineration[1].

References

1.[3] 3 2.[1]1 3.[2] 2 4.[4]4 5.[5] 5 6.[6]6

Sources

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Retrosynthesis Analysis

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2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol
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2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.